Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical profile, synthesis, and application of 3,7-Dimethyloctyl isovalerate (Tetrahydrogeranyl isovalerate).
3,7-Dimethyloctyl isovalerate, commonly known as Tetrahydrogeranyl isovalerate , is a saturated terpenoid ester. Structurally, it is the esterification product of 3,7-dimethyloctanol (Tetrahydrogeraniol) and isovaleric acid .
Unlike its unsaturated analogs (Geranyl isovalerate or Citronellyl isovalerate), this molecule possesses a fully saturated alkyl chain. This saturation confers superior oxidative stability, making it a critical "functional anchor" in fragrance and flavor formulations where long-term stability against rancidity or polymerization is required. It functions primarily as a fixative with a complex odor profile described as waxy, floral, and herbaceous with fruity undertones.
Structural Architecture
The molecule consists of a branched C10 alcohol moiety (tetrahydrogeranyl) linked to a branched C5 acid moiety (isovaleric). The absence of alkene double bonds (
) eliminates sites for autoxidation, significantly altering its refractive index and density compared to geranyl esters.
Figure 1: Structural synthesis and functional impact of the saturated alkyl chain.
Physicochemical Profile
The following data aggregates computational consensus and available experimental values. Note the distinction between this saturated compound and its unsaturated analogs.
Thermodynamic & Rheological Properties
Property
Value / Range
Condition
Causality/Relevance
Boiling Point
269.0 °C (est.)
760 mmHg
High molecular weight and lack of H-bonding (ester) vs. alcohol precursor.
Flash Point
110.5 °C
Closed Cup
Classifies as a Class IIIB Combustible Liquid . Safe for standard lab handling.
Vapor Pressure
0.0024 hPa
@ 20°C
Very low volatility contributes to its role as a fixative (base note).
Density
0.855 – 0.865 g/cm³
@ 25°C
Lower than Geranyl isovalerate (~0.89) due to less efficient packing of saturated branched chains.
Refractive Index
1.435 – 1.445
@ 20°C
Lower than unsaturated analogs (1.458) due to lack of pi-electron density.
LogP (o/w)
5.50 (est.)
-
Highly lipophilic. Indicates rapid absorption into lipid bilayers and poor water solubility.
Solubility & Partitioning
Water Solubility: Insoluble (Est. 0.37 mg/L).
Solvent Compatibility: Miscible in all proportions with Ethanol (95%), Diethyl phthalate, Benzyl benzoate, and Paraffin oil.
Lipophilicity: The high LogP (5.5) suggests this compound will partition heavily into the oil phase of emulsions, making it an excellent stabilizer for oil-based fragrances but challenging for aqueous hydrogels without solubilizers.
Organoleptic Characterization
For fragrance and flavor development, the sensory profile is the primary quality attribute.
Odor Description: A complex profile opening with waxy, rose-petal notes, transitioning into a herbaceous, slightly soapy nuance. It lacks the sharp "green" citral-like punch of geranyl esters, offering a smoother, creamier "peach-skin" texture.
Substantivity: >48 Hours on a smelling strip.
Taste: Fruity (Peach/Apricot), slightly bitter at high concentrations (>20 ppm).
Synthesis & Production Protocol
The industrial standard for production is the direct Fischer esterification or transesterification. The following protocol describes a laboratory-scale acid-catalyzed esterification.
Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects) - due to high LogP.
Handling: Use chemical resistant gloves (Nitrile). Avoid release to the environment.[3][4][5][6][7][8]
IFRA Status: Not explicitly restricted, but must adhere to general purity criteria for terpenoid esters.
Storage: Store in full, tight containers. Unlike geranyl esters, nitrogen blanketing is less critical due to saturation, but recommended to prevent hydrolysis.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 71662-26-5, 3,7-Dimethyloctyl isovalerate. Retrieved from [Link]
The Good Scents Company (2025). Odor and Physicochemical Properties of Terpenoid Isovalerates. Retrieved from [Link]
U.S. EPA CompTox Chemicals Dashboard. DTXSID90992248: 3,7-Dimethyloctyl isovalerate. Retrieved from [Link][9]
Scent.vn (2025). Technical Data Sheet: 3,7-Dimethyloctyl isovalerate. Retrieved from [Link]
Natural sources and isolation of 3,7-Dimethyloctyl isovalerate.
Technical Guide: Natural Sourcing and Bio-Isolation of 3,7-Dimethyloctyl Isovalerate Executive Summary 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), also known as Tetrahydrogeranyl isovalerate , is a saturated monoterp...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: Natural Sourcing and Bio-Isolation of 3,7-Dimethyloctyl Isovalerate
Executive Summary
3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), also known as Tetrahydrogeranyl isovalerate , is a saturated monoterpene ester valued in the fragrance and flavor industries for its exceptional stability and rose-like olfactory profile with herbaceous, fruity nuances. Unlike its unsaturated analogs (Geranyl isovalerate and Citronellyl isovalerate), the saturated backbone of 3,7-dimethyloctyl isovalerate renders it resistant to oxidation and polymerization, making it a critical component in functional perfumery (e.g., alkaline media like soaps).
While the direct isolation of the ester from botanical sources is limited by its trace abundance, its production via "Nature-Identical" pathways—utilizing natural precursors isolated from Cymbopogon (Palmarosa/Citronella) and Valeriana (Valerian) species—is the standard for high-value applications. This guide details the isolation of these natural precursors and the biocatalytic synthesis required to yield the target molecule with high purity.
Part 1: Chemical Identity & Natural Occurrence[1][2]
Molecule Characterization
IUPAC Name: 3,7-Dimethyloctyl 3-methylbutanoate
Common Name: Tetrahydrogeranyl isovalerate
Molecular Formula: C₁₅H₃₀O₂
Molecular Weight: 242.40 g/mol
Key Property: High stability in oxidative and alkaline environments due to the absence of double bonds (saturation).
Botanical Sources of Precursors
Direct extraction of 3,7-dimethyloctyl isovalerate is inefficient due to low natural concentrations. The commercially and scientifically viable route involves the isolation of its two moieties:
δ 2.15 (d, 2H): -CH₂- (Alpha to carbonyl in isovalerate).
δ 0.96 (d, 6H): Isopropyl methyls of isovalerate.
δ 0.8-0.9 (m, 9H): Methyls of the 3,7-dimethyloctyl chain.
Absence of Olefinic Protons: Confirm saturation (no peaks at δ 4.5-5.5).
Part 4: Data Summary & Visualizations
Table 1: Physicochemical Properties of Target & Precursors
Component
Role
CAS Number
Boiling Point
Natural Source (Primary)
3,7-Dimethyloctyl isovalerate
Target
71662-26-5
~280°C (est)
Synthetic / Trace
3,7-Dimethyloctan-1-ol
Precursor (Alcohol)
106-21-8
212°C
Citrus limon (Trace)
Isovaleric Acid
Precursor (Acid)
503-74-2
176°C
Valeriana officinalis
Geraniol
Raw Material
106-24-1
230°C
Cymbopogon martinii
Figure 1: Biocatalytic Isolation Workflow
Caption: Workflow for the bio-based production of 3,7-Dimethyloctyl isovalerate starting from natural botanical isolates.
Figure 2: Chemical Transformation Pathway
Caption: Chemical pathway illustrating the saturation of the terpene backbone followed by esterification.
References
Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. [Link]
Sell, C. S. (2003). A Fragrance Introduction. Royal Society of Chemistry. [Link]
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 93136, 3,7-Dimethyloctyl isovalerate. [Link]
Mogharabi, M., & Farhadi, K. (2013). Process optimization for lipase-catalyzed synthesis of flavor esters. Journal of Agricultural and Food Chemistry. [Link]
Rao, B. R. R., et al. (2005). Chemical composition of the essential oil of Palmarosa (Cymbopogon martinii). Journal of Essential Oil Research. [Link]
Foundational
Biosynthesis of 3,7-Dimethyloctyl Isovalerate in Insects: A Technical Whitepaper
Executive Summary 3,7-Dimethyloctyl isovalerate (tetrahydrogeranyl isovalerate) is a highly specific ester utilized in insect chemical ecology as a semiochemical and pheromone analog. Structurally, it is a hybrid molecul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,7-Dimethyloctyl isovalerate (tetrahydrogeranyl isovalerate) is a highly specific ester utilized in insect chemical ecology as a semiochemical and pheromone analog. Structurally, it is a hybrid molecule requiring the convergence of two distinct metabolic pathways: the mevalonate (MVA) pathway for the monoterpenoid alcohol moiety, and branched-chain amino acid (BCAA) catabolism for the acyl moiety. Understanding the de novo biosynthesis of such complex esters is critical for researchers in agricultural pest management and drug development professionals designing novel, species-specific behavioral disruptors.
This whitepaper provides an in-depth mechanistic breakdown of the biosynthetic modules, details self-validating experimental workflows for pathway elucidation, and establishes the enzymatic kinetics governing its production.
Part I: Core Biosynthetic Modules
The biosynthesis of 3,7-dimethyloctyl isovalerate is highly modular. Insects synthesize this compound de novo in specialized pheromone glands or midgut tissues, ensuring that production is tightly coupled to endocrine regulators like Juvenile Hormone III (JH III)[1][2].
Module A: Biosynthesis of the Terpenoid Alcohol (3,7-Dimethyloctanol)
Unlike plants, which utilize both the MEP and MVA pathways, insects rely exclusively on the MVA pathway for de novo isoprenoid synthesis[3].
Initiation: Acetyl-CoA is converted to mevalonate by the rate-limiting enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR).
Chain Elongation: Mevalonate is phosphorylated and decarboxylated to yield isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Geranyl diphosphate synthase (GPPS) condenses these into the C10 intermediate, geranyl diphosphate (GPP)[2].
Hydrolysis and Reduction: GPP is hydrolyzed by a phosphatase/terpene synthase to geraniol. To achieve the fully saturated 3,7-dimethyloctanol (tetrahydrogeraniol), geraniol undergoes two sequential double-bond reductions catalyzed by specialized reductases, sharing homology with insect fatty acid reductases (FARs)[4].
Module B: Biosynthesis of the Acyl Moiety (Isovaleryl-CoA)
The isovalerate moiety is derived from the catabolism of the branched-chain amino acid L-leucine, a mechanism heavily conserved in insects that produce isovalerate-based pheromones, such as the German cockroach (Blattella germanica)[5].
Transamination: L-leucine is converted to
-ketoisocaproate by branched-chain aminotransferase (BCAT).
Oxidative Decarboxylation: The branched-chain
-keto acid dehydrogenase (BCKDH) complex decarboxylates -ketoisocaproate to yield isovaleryl-CoA, the activated acyl donor.
Module C: Enzymatic Esterification
The final convergence of these two pathways is catalyzed by an Alcohol Acyltransferase (AAT). AATs are promiscuous enzymes, but those localized in insect pheromone glands exhibit strict spatial and temporal regulation to ensure the correct chain-length matching of the alcohol and acyl-CoA[6][7]. The AAT catalyzes a nucleophilic attack by the hydroxyl group of 3,7-dimethyloctanol onto the thioester carbonyl of isovaleryl-CoA, releasing Coenzyme A and yielding 3,7-dimethyloctyl isovalerate.
Convergent biosynthesis of 3,7-Dimethyloctyl isovalerate via MVA and BCAA pathways.
Part II: Self-Validating Experimental Workflows
To rigorously prove de novo biosynthesis and characterize the enzymatic machinery, researchers must employ self-validating systems. This involves coupling in vivo isotope tracing (to prove biological origin) with in vitro recombinant assays (to prove enzymatic capability).
Workflow 1: In Vivo Stable Isotope Tracing
Causality of Experimental Choice: Why use
C-mevalonate instead of C-acetate as a tracer? Acetate is a universal building block that readily enters standard fatty acid elongation, diluting the isotopic enrichment and confounding GC-MS analysis. Mevalonate, however, bypasses general lipid metabolism and strictly commits to the isoprenoid pathway, providing unambiguous, high-signal proof of de novo terpenoid biosynthesis[3].
Step-by-Step Protocol:
Tracer Injection: Microinject adult insects (during the peak pheromone production window) with 1.0
L of an aqueous solution containing 50 mM -mevalonolactone and 50 mM -L-leucine.
Incubation: Incubate the insects for 24–48 hours at 25°C to allow metabolic incorporation.
Tissue Extraction: Dissect the pheromone glands or midgut tissues over dry ice. Homogenize in 200
L of hexane containing 10 ng/L of an internal standard (e.g., nonadecyl acetate).
Purification: Pass the extract through a silica gel micro-column, eluting with a 95:5 hexane:ether mixture to isolate the ester fraction.
GC-MS Analysis: Inject 1
L into a GC-MS equipped with a DB-5 column. Monitor for mass shifts in the molecular ion () and diagnostic McLafferty rearrangement fragments.
Workflow 2: In Vitro Recombinant AAT Kinetic Assay
Causality of Experimental Choice: To confirm that the identified AAT gene is responsible for this specific ester, kinetic parameters (
, ) must be established in vitro. Supplying the recombinant enzyme with competing substrates (e.g., acetyl-CoA vs. isovaleryl-CoA) validates its biological specificity[6].
Step-by-Step Protocol:
Expression: Clone the candidate AAT cDNA into a pET28a vector and express it in E. coli BL21(DE3). Purify the His-tagged protein using Ni-NTA affinity chromatography.
Reaction Setup: In a 500
L reaction buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT), combine 5 g of purified AAT, 100 M 3,7-dimethyloctanol, and varying concentrations (10–500 M) of isovaleryl-CoA.
Incubation & Quenching: Incubate at 30°C for 30 minutes. Quench the reaction by adding 500
L of hexane.
Quantification: Vortex vigorously, centrifuge to separate phases, and analyze the hexane layer via GC-FID or GC-MS to quantify the 3,7-dimethyloctyl isovalerate produced.
Self-validating experimental workflow combining in vivo tracing and in vitro assays.
Part III: Quantitative Data Presentation
Accurate identification of the intermediates and the final product relies heavily on chromatographic retention indices and mass spectrometry fragmentation patterns. The table below summarizes the critical analytical parameters required for pathway validation.
Table 1: Representative GC-MS Analytical Parameters for Biosynthetic Intermediates
Compound
Molecular Weight ( g/mol )
Retention Index (DB-5)
Diagnostic MS Fragments (m/z)
Biological Origin
3,7-Dimethyloctanol
158.28
~1100
43, 55, 69, 83, 123
MVA Pathway (Module A)
Isovaleric Acid
102.13
~850
43, 60, 87
BCAA Catabolism (Module B)
3,7-Dimethyloctyl isovalerate
242.40
~1450
43, 57, 85, 140*, 242 ()
AAT Esterification (Module C)
*m/z 140 represents the diagnostic McLafferty rearrangement ion typical for isovalerate esters of long-chain alcohols.
References
Expression of the mevalonate pathway enzymes in the Lutzomyia longipalpis (Diptera: Psychodidae) sex pheromone gland demonstrated by an integrated proteomic approach. PubMed Central (PMC).[Link]
Frontalin pheromone biosynthesis in the mountain pine beetle, Dendroctonus ponderosae, and the role of isoprenyl diphosphate synthases. Proceedings of the National Academy of Sciences (PNAS).[Link]
Olfactory Perception and Behavioral Modulation of 3,7-Dimethyloctyl Isovalerate in Arthropods
Technical Whitepaper | Version 2.1 Executive Summary This technical guide provides a comprehensive analysis of the olfactory perception, signal transduction, and behavioral modulation induced by 3,7-Dimethyloctyl isovale...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper | Version 2.1
Executive Summary
This technical guide provides a comprehensive analysis of the olfactory perception, signal transduction, and behavioral modulation induced by 3,7-Dimethyloctyl isovalerate (commonly known as Citronellyl Isovalerate ) in arthropods. While widely utilized in the fragrance industry, this monoterpene ester exhibits potent semiochemical properties, acting as a spatial repellent, oviposition deterrent, and, at high concentrations, an acaricide/insecticide.
This document is designed for researchers and drug development professionals, focusing on the molecular mechanisms (OR/Orco complexes, TRP channels) and standardized experimental protocols (EAG, SSR, Behavioral Assays) required to validate its efficacy in pest management and vector control.
Chemical Identity and Physicochemical Profile[1][2]
Understanding the ligand's physical properties is prerequisite to designing effective vapor-phase delivery systems.
Property
Specification
Relevance to Olfaction
IUPAC Name
3,7-Dimethyloctyl 3-methylbutanoate
Target Ligand
Common Name
Citronellyl Isovalerate
Trade/Literature Reference
CAS Number
68922-10-1 / 109-20-6
Identification
Molecular Formula
C₁₅H₂₈O₂
Steric bulk for OBP binding
Boiling Point
~290°C
Low volatility requires specific delivery (e.g., heated, aerosol)
LogP
~5.8
High lipophilicity; crosses cuticle/membranes easily
Odor Profile
Rosy, fruity, herbal
Activates ester-tuned ORs
Molecular Mechanisms of Perception
The perception of 3,7-Dimethyloctyl isovalerate in arthropods is not a singular event but a dual-modality phenomenon involving olfaction (smell) and nociception (chemical irritation).
The Canonical Olfactory Pathway (OR-Orco)
In the canonical pathway, the hydrophobic ester must traverse the aqueous sensillar lymph.
Solubilization: The ligand binds to Odorant Binding Proteins (OBPs) (e.g., LUSH orthologs) which shield its lipophilic tail.
Receptor Activation: The OBP-ligand complex docks at the dendritic membrane of Olfactory Sensory Neurons (OSNs). The ligand is released to bind with a specific Odorant Receptor (OR) .
Signal Transduction: Insect ORs are heteromeric ligand-gated ion channels composed of a variable subunit (ORx) and a conserved co-receptor (Orco ).[1] Binding triggers a non-selective cation influx (
, ).
Depolarization: This influx generates a receptor potential, triggering action potentials sent to the Antennal Lobe.
The Nociceptive/Repellent Pathway (TRP Channels)
Similar to citronellal, 3,7-Dimethyloctyl isovalerate likely modulates Transient Receptor Potential (TRP) channels, specifically TRPA1 .
Direct Activation: In mosquitoes (Anopheles), citronella-derived compounds can directly activate TRPA1, bypassing G-protein signaling.
Indirect Activation: In Drosophila, electrophilic repellents often trigger a Gq-PLC cascade that secondarily opens TRP channels, signaling "danger" or "irritation."
Enzymatic Degradation
The "isovalerate" moiety makes this compound susceptible to Carboxylesterases (CXEs) within the sensillar lymph. Rapid hydrolysis yields Citronellol and Isovaleric Acid , both of which are bioactive. This implies that the duration of the signal is kinetically limited by esterase activity.
Visualization: Dual-Pathway Signaling Model
The following diagram illustrates the parallel processing of the compound via Olfactory and Nociceptive pathways.
Figure 1: Dual-pathway mechanism showing parallel activation of OR-Orco (olfaction) and TRPA1 (nociception).
Behavioral Effects in Key Arthropod Models
Arthropod Group
Species Model
Effect
Mechanism Note
Acari (Mites)
Tetranychus urticae
Toxic / Repellent
High susceptibility to terpenoid esters; likely involves AChE inhibition at high doses.
Diptera (Mosquitoes)
Aedes aegypti
Spatial Repellency
Activation of specific ORs and TRPA1; interferes with host-seeking (CO₂/Octenol pathways).
Diptera (Fruit Flies)
Drosophila suzukii
Attractant/Repellent
Concentration-dependent.[2][3] Low doses (fruit mimicry) attract; high doses (irritant) repel.
Hemiptera (Aphids)
Aphis gossypii
Deterrent
Disrupts feeding initiation and probing behavior.
Experimental Protocols for Validation
To scientifically validate the efficacy of 3,7-Dimethyloctyl isovalerate, the following hierarchical testing protocol is recommended.
Electroantennography (EAG)
Objective: Determine the peripheral sensitivity of the arthropod antenna to the volatile.
Preparation: Excise the head/antenna of the target insect (e.g., S. littoralis or A. aegypti).
Mounting: Connect the base of the antenna to the reference electrode (Ag/AgCl) and the tip to the recording electrode using conductive gel.
Stimulus Delivery:
Dissolve 3,7-Dimethyloctyl isovalerate in mineral oil or hexane (logarithmic series:
to dilution).
Apply 10 µL to a filter paper strip inside a Pasteur pipette.
Deliver a 0.5s puff of humidified air through the pipette into a continuous airstream flowing over the antenna.
Data Analysis: Measure the amplitude of depolarization (mV) relative to the solvent control. A significant negative deflection indicates receptor activation.
Single Sensillum Recording (SSR)
Objective: Identify the specific neuron (OSN) responding to the ligand.
Setup: Fix the live insect under a high-magnification microscope (600x).
Probing: Insert a tungsten microelectrode into the base of a specific sensillum (e.g., trichoid or basiconic).
Recording: Record spontaneous firing rates (spikes/sec).
Stimulation: Apply the odorant puff.
Validation: Look for an increase in spike frequency (excitation) or cessation (inhibition). This confirms if the specific OR expressed in that sensillum is tuned to the isovalerate.
Y-Tube Olfactometer Bioassay
Objective: Quantify behavioral attraction or repulsion.
Apparatus: Glass Y-tube with controlled airflow (e.g., 0.5 L/min).
Arms:
Arm A: Clean air + Solvent control.
Arm B: Clean air + 3,7-Dimethyloctyl isovalerate (10 µg source).
Procedure:
Introduce insects individually at the base of the Y.
Observe choice (crossing a decision line in either arm) within 5 minutes.
Rotate the apparatus every 5 insects to rule out lighting/spatial bias.
Index Calculation:
(Total Repulsion)
(Total Attraction)
Visualization: Experimental Workflow
The following diagram outlines the logical flow from chemical preparation to data validation.
Figure 2: Hierarchical experimental workflow for validating semiochemical activity.
Applications in Drug Development & Pest Control
Spatial Repellents
Due to its moderate volatility and TRPA1 activation potential, 3,7-Dimethyloctyl isovalerate is an ideal candidate for Push-Pull strategies.
Push: Use isovalerate diffusers to repel mosquitoes from human habitation.
Pull: Use attractants (e.g., CO2, lactic acid) in traps located away from the protected zone.
Synergistic Formulations
Research indicates that terpene esters often function synergistically. Combining 3,7-Dimethyloctyl isovalerate with Citronellal or Geraniol can prevent receptor desensitization and broaden the spectrum of repellency across different arthropod species (e.g., ticks vs. mosquitoes).
Green Pesticides (Acaricides)
For agricultural applications (e.g., against Tetranychus urticae), nano-emulsion formulations can improve the stability and cuticle penetration of the compound, enhancing its toxic effects while minimizing phytotoxicity to the crop.
References
Drosophila TRPA1 channel is required to avoid the naturally occurring insect repellent citronellal.
Source:[4] Johns Hopkins University / Current Biology
URL:[4][Link]
Plant Compound: citronellyl isovalerate (C15H28O2).
Source: The Pherobase
URL:[Link]
Efficacy of different essential oils against the two spotted spider mites Tetranychus utricae.
Source: University of Jordan Ecology
URL:[Link]
An Overview of the Mechanisms of Action and Administration Technologies of the Essential Oils Used as Green Insecticides.
Source: MDPI (Insects)
URL:[Link]
Behavioral Responses of Drosophila suzukii to Blends of Synthetic Fruit Volatiles.
Source: Frontiers in Ecology and Evolution
URL:[Link]
Technical Guide: Discovery and Application of 3,7-Dimethyloctyl Isovalerate Analogs as Insect Pheromones
This technical guide details the discovery, chemical characterization, synthesis, and application of 3,7-Dimethyloctyl-skeleton isovalerates , specifically focusing on Geranyl Isovalerate and Citronellyl Isovalerate . Wh...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the discovery, chemical characterization, synthesis, and application of 3,7-Dimethyloctyl-skeleton isovalerates , specifically focusing on Geranyl Isovalerate and Citronellyl Isovalerate . While "3,7-Dimethyloctyl isovalerate" strictly refers to the saturated tetrahydrogeranyl ester, in chemical ecology, this nomenclature often points to its bioactive unsaturated analogs found in Agriotes click beetles and Vespa hornets.
Executive Summary
The identification of specific ester pheromones has revolutionized Integrated Pest Management (IPM) for subterranean pests. This guide focuses on the discovery of Geranyl Isovalerate (3,7-dimethyl-2,6-octadienyl isovalerate) and Citronellyl Isovalerate (3,7-dimethyl-6-octenyl isovalerate). These compounds serve as critical sex pheromones and semiochemicals for the Click Beetle (Agriotes litigiosus) and the European Hornet (Vespa crabro) , respectively. Their discovery provided the first effective monitoring tools for cryptic soil-dwelling larvae (wireworms) that devastate cereal and tuber crops globally.
Biological Context & Target Species
The Agriotes Complex (Coleoptera: Elateridae)
Wireworms, the larvae of click beetles, are polyphagous pests causing massive economic losses in potatoes, corn, and wheat.
Target Species: Agriotes litigiosus (and related species like A. brevis, A. sordidus).
Pheromone Role: Female-produced sex pheromone attracting males for mating.
Mechanism: Long-range attraction utilized in monitoring traps to predict larval infestation thresholds.
Pheromone Role: Citronellyl isovalerate functions as a semiochemical (often associated with alarm or aggregation signals) and has been identified in the volatile profile of workers.
Chemical Isolation & Structural Elucidation
The discovery process relies on a rigorous workflow of gland extraction, gas chromatography-mass spectrometry (GC-MS), and micro-chemical derivatization.[2]
Isolation Protocol
Source Material: Abdominal tips of virgin female Agriotes beetles are excised during the calling period (scotophase).
Extraction: Glands are immersed in hexane or dichloromethane (DCM) for 10–20 minutes.
Purification: Crude extracts are fractionated using silica gel column chromatography to separate polar impurities from the ester fraction.
Structural Identification Logic
The structure of Geranyl Isovalerate was confirmed through the following evidence:
GC Retention Index (RI): Comparison with synthetic standards on polar (e.g., DB-Wax) and non-polar (e.g., DB-5) columns.
Mass Spectrometry (EI, 70eV):
Molecular Ion: Weak or absent (characteristic of aliphatic esters).
Diagnostic Fragments:
m/z 69 (isovaleryl cation, characteristic of isovalerates).
m/z 41, 93 (terpenoid backbone fragments).
m/z 136 (geraniol elimination product).
Micro-Derivatization: Hydrogenation of the natural product yielded Tetrahydrogeranyl isovalerate (3,7-dimethyloctyl isovalerate), confirming the carbon skeleton. Hydrolysis followed by acetylation confirmed the alcohol moiety as Geraniol.
Conditions: 0°C to Room Temperature, N2 atmosphere.
Yield: Typically >90% after flash chromatography.
Protocol:
Dissolve 10 mmol Geraniol and 12 mmol Pyridine in 20 mL dry DCM.
Add 11 mmol Isovaleryl chloride dropwise at 0°C.
Stir for 2 hours, allowing to warm to RT.
Quench with NaHCO3, wash with brine, dry over MgSO4.
Purify via silica gel chromatography (Hexane:EtOAc 95:5).
Visualization: Synthesis Pathway
Figure 2: Chemical synthesis pathway for Geranyl Isovalerate via acyl chloride esterification.
Biological Activity & Field Application
The efficacy of the identified compounds is validated through Electroantennography (EAG) and field trapping.
Comparative Pheromone Profiles of Agriotes Spp.
Specificity is crucial in pheromone monitoring to avoid cross-attraction.[3] The table below summarizes the isovalerate and related ester profiles.
Species
Primary Pheromone Component
Secondary Component
Biological Function
Agriotes litigiosus
Geranyl Isovalerate
(E,E)-Farnesyl isovalerate (minor)
Sex Attractant
Agriotes brevis
Geranyl Butanoate
(E,E)-Farnesyl Butanoate
Sex Attractant
Agriotes lineatus
Geranyl Octanoate
Geranyl Butanoate
Sex Attractant
Agriotes sordidus
Geranyl Hexanoate
-
Sex Attractant
Vespa crabro
Citronellyl Isovalerate
-
Alarm/Semiochemical
Field Trapping Protocol
Lure Preparation: Dissolve 50 mg of synthetic Geranyl Isovalerate in hexane. Load onto rubber septa or polyethylene dispensers.
Trap Design: Use YATLORF or ground-based funnel traps (click beetles are poor fliers).
Placement: Bury traps flush with the soil surface in cereal fields.
Monitoring: Check weekly. Replace lures every 4–6 weeks.
Threshold: >5 beetles/trap/week often indicates a need for soil insecticide treatment in the subsequent season.
References
Tóth, M., et al. (2003).[4] "Identification of pheromones and optimization of bait composition for click beetle pests (Coleoptera: Elateridae) in Central and Western Europe." Pest Management Science. Link
Yatsynin, V. G., et al. (1980).[4] "Identification of the sex pheromone of the click beetle Agriotes litigiosus." Khimiya Prirodnykh Soedinenii. (Original identification of Geranyl Isovalerate).
Furlan, L., et al. (2001). "The efficacy of sex pheromone traps in monitoring Agriotes populations." Journal of Applied Entomology. Link
El-Sayed, A. M. (2025).[1] "The Pherobase: Database of Pheromones and Semiochemicals."[1] (Data on Vespa crabro and Agriotes). Link
Kudryavtsev, I., et al. (1993).[4][5] "Determination of distribution of harmful click beetle species by synthetic sex pheromones." Journal of Chemical Ecology. Link
Unveiling the Chemical Language of the Vine Mealybug: A Technical Guide to the Function and Analysis of (S)-Lavandulyl Isovalerate and its Congeners
A Senior Application Scientist's In-depth Guide for Researchers, and Drug Development Professionals Introduction: The Silent, Potent Language of Pheromones In the intricate world of insect communication, chemical signals...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's In-depth Guide for Researchers, and Drug Development Professionals
Introduction: The Silent, Potent Language of Pheromones
In the intricate world of insect communication, chemical signals, or semiochemicals, orchestrate a symphony of behaviors essential for survival and reproduction. Among these, sex pheromones stand out as highly specific and potent attractants, guiding males to receptive females over considerable distances. This technical guide delves into the function, identification, and analysis of a key component in the chemical communication of a significant agricultural pest, the vine mealybug (Planococcus ficus). While the initial query focused on 3,7-dimethyloctyl isovalerate, our investigation reveals a closely related and well-documented isomer, (S)-lavandulyl isovalerate, as a crucial player in the pheromone blend of certain P. ficus populations. This guide will, therefore, focus on the established science surrounding the vine mealybug's pheromone complex, providing a robust framework for its study and potential applications in pest management.
We will explore the sophisticated analytical techniques used to decipher this chemical language, from the initial extraction and identification of these volatile compounds to the bioassays that confirm their behavioral significance. Furthermore, we will touch upon the dawn of understanding the molecular machinery behind this communication, including the identification of specific olfactory receptors. This guide is designed to provide not just a set of protocols, but a deeper understanding of the scientific rationale that underpins the investigation of insect chemical ecology.
The Pheromone Complex of the Vine Mealybug (Planococcus ficus)
The vine mealybug is a global pest of vineyards, causing significant economic damage through direct feeding and the transmission of grapevine leafroll-associated viruses.[1] The primary component of the female-produced sex pheromone of P. ficus has been identified as (S)-lavandulyl senecioate .[2] However, research on Israeli populations of the vine mealybug has revealed the presence of a second, structurally similar component, (S)-lavandulyl isovalerate , in mass-reared colonies.[3] Interestingly, feral populations in the same region appeared to primarily use (S)-lavandulyl senecioate, suggesting potential variations in pheromone blends between different populations or as a result of rearing conditions.[3]
The presence of these two components highlights the complexity of insect chemical communication and the importance of precise analytical techniques for accurate identification. For the purpose of this guide, we will consider both compounds, with a primary focus on the methodologies applicable to their study.
Primary sex pheromone component, attractive to males.[2]
(S)-Lavandulyl isovalerate
[(3S)-3,7-dimethyloct-6-enyl] 3-methylbutanoate
Second pheromone component found in some populations, also attractive to males.[3]
Experimental Workflows for Pheromone Identification and Characterization
The identification of insect pheromones is a multi-step process that combines analytical chemistry with behavioral biology. The following workflow provides a comprehensive overview of the key experimental stages.
A generalized workflow for the identification and validation of insect sex pheromones.
Detailed Protocol 1: Pheromone Extraction and Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[4]
Objective: To identify the chemical components of the vine mealybug sex pheromone.
Materials:
Virgin female Planococcus ficus
Aeration chamber or Solid Phase Microextraction (SPME) fibers
Solvent (e.g., hexane)
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Capillary column (e.g., HP-5ms)
Procedure:
Pheromone Collection:
Aeration: Place a group of virgin female mealybugs in a clean glass chamber. Draw purified air over the insects and through a collection trap containing a sorbent material (e.g., Porapak Q) to capture the volatile compounds. Elute the trapped compounds with a small volume of a suitable solvent like hexane.
SPME: Alternatively, expose an SPME fiber to the headspace above the virgin females for a set period. The volatile pheromones will adsorb onto the fiber coating.
GC-MS Analysis:
Injection: Inject a small aliquot of the solvent extract or the SPME fiber into the GC inlet.
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and different compounds in the mixture will travel through the column at different rates based on their volatility and affinity for the stationary phase, leading to their separation.
Ionization and Detection: As each compound elutes from the column, it enters the mass spectrometer. Here, it is bombarded with electrons, causing it to ionize and fragment in a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.
Data Analysis:
Compare the retention times and mass spectra of the unknown compounds in the mealybug extract to a library of known compounds (e.g., NIST mass spectral library).
For confirmation, compare the data with that of an authentic synthetic standard of the putative pheromone component.
Detailed Protocol 2: Electroantennography (EAG) - The "Nose" of the Insect
EAG is a technique that measures the electrical response of an insect's antenna to an odor stimulus.[5][6] It is a crucial tool for identifying which compounds in a complex mixture are biologically active.
Objective: To determine which of the compounds identified by GC-MS elicit an olfactory response in male Planococcus ficus.
Materials:
Live male Planococcus ficus
EAG system (micromanipulators, electrodes, amplifier, data acquisition system)
Microscope
Saline solution (insect Ringer's)
GC effluent splitter (for GC-EAG)
Procedure:
Antenna Preparation:
Carefully excise an antenna from a live male mealybug under a microscope.
Mount the antenna between two glass microelectrodes filled with saline solution. One electrode makes contact with the base of the antenna, and the other with the tip.
Stimulus Delivery:
A continuous stream of purified, humidified air is passed over the antenna.
A puff of air containing the odorant stimulus is introduced into the airstream.
Recording and Analysis:
The electrical potential difference between the two electrodes is amplified and recorded.
A deflection in the baseline signal upon stimulus presentation indicates an olfactory response.
The amplitude of the EAG response is proportional to the intensity of the perceived odor.
For GC-EAG: The effluent from the GC column is split, with one part going to the MS detector and the other to the mounted antenna. This allows for the simultaneous recording of the chemical identity of a compound and the antenna's response to it.
Behavioral Assays: Confirming the Message
While analytical techniques can identify and quantify pheromone components, behavioral assays are essential to confirm their function in communication.
Objective: To assess the attractiveness of synthetic pheromone components to male Planococcus ficus in a controlled laboratory setting.
Materials:
Y-tube olfactometer
Airflow meter
Charcoal-filtered, humidified air source
Synthetic pheromone components dissolved in a solvent
Solvent-only control
Male Planococcus ficus
Procedure:
Setup: The Y-tube olfactometer consists of a central arm that bifurcates into two side arms. A controlled stream of air flows through each arm towards the central arm.
Stimulus Application: A filter paper treated with the synthetic pheromone is placed in one of the side arms, and a filter paper with the solvent control is placed in the other.
Insect Release: A single male mealybug is introduced at the downstream end of the central arm.
Observation: The mealybug is allowed a set amount of time to make a choice. A choice is recorded when the insect walks a certain distance into one of the side arms.
Data Analysis: The number of mealybugs choosing the pheromone-laden arm versus the control arm is recorded. A statistically significant preference for the pheromone arm indicates attraction.
The Molecular Basis of Pheromone Perception
The detection of pheromones begins at the molecular level, with specialized olfactory receptors (ORs) expressed in olfactory sensory neurons (OSNs) located on the insect's antennae.
Recent research on Planococcus ficus has begun to unravel the genetic and molecular underpinnings of its pheromone perception.[1] Transcriptomic analysis has identified a suite of odorant receptor genes in this species.[1] Through heterologous expression of these receptors in cell lines, researchers have successfully identified specific receptors that respond to (S)-lavandulyl senecioate.[1][7]
A simplified diagram of the olfactory signal transduction pathway in insects.
The identification of these receptors opens up new avenues for pest management, such as the development of novel attractants or repellents that target these specific molecular pathways.
Biosynthesis of Monoterpenoid Pheromones in Mealybugs
The biosynthesis of the irregular monoterpenoid pheromones found in mealybugs is an area of active research.[8][9] Unlike the typical head-to-tail linkage of isoprene units in most terpenoids, mealybug pheromones often exhibit unusual structural motifs.[10][11] It is hypothesized that these compounds are synthesized de novo by the insects, likely involving unique enzymatic pathways.[10] The identification of genes encoding for isoprenyl diphosphate synthases (IDSs) in mealybugs is a critical step towards elucidating these biosynthetic routes.[8][9] Understanding these pathways could pave the way for biotechnological production of these complex pheromones for use in pest control.
Conclusion: From Chemical Signals to Sustainable Solutions
The study of 3,7-dimethyloctyl isovalerate and its isomers in insect communication, particularly in the context of the vine mealybug, exemplifies the power of a multidisciplinary approach. By combining sophisticated analytical chemistry, electrophysiology, and behavioral biology, we can decode the intricate chemical conversations that govern insect life. This knowledge is not merely academic; it forms the bedrock of innovative and sustainable pest management strategies, such as pheromone-based monitoring and mating disruption. As we continue to unravel the molecular and biosynthetic pathways of these fascinating semiochemicals, we move closer to a future where we can manage pest populations with greater precision and minimal environmental impact.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Preliminary Investigation of 3,7-Dimethyloctyl Isovalerate's Behavioral Effects
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Drug Development Scientists
Executive Summary & Chemical Rationale
3,7-Dimethyloctyl isovalerate (CAS: 109-20-6), also known as Citronellyl Isovalerate , is a monoterpene ester widely utilized in the fragrance industry for its rosaceous-fruity olfactory profile. While its toxicological safety is well-documented by RIFM (Research Institute for Fragrance Materials), its specific psychopharmacological profile remains under-investigated in the public domain.
This technical guide establishes a first-principles experimental framework to characterize the behavioral effects of this compound. The core pharmacological hypothesis is based on metabolic hydrolysis :
In vivo hydrolysis of the ester bond yields Citronellol (a known GABAergic anxiolytic/sedative) and Isovaleric Acid (a compound associated with the sedative properties of Valeriana officinalis).
Consequently, this investigation targets sedative , anxiolytic , and locomotor-suppressant endpoints.
Pharmacological Hypothesis & Mechanism
The proposed activity rests on a "Pro-drug" mechanism where the ester acts as a delivery vehicle for two active metabolites.
Metabolic Activation Pathway
Upon systemic absorption (via inhalation or intraperitoneal injection), carboxylesterases are hypothesized to cleave the molecule.
Metabolite A (Citronellol): Demonstrated to modulate the GABA
receptor complex, increasing chloride ion influx and neuronal hyperpolarization.
Metabolite B (Isovaleric Acid): Structurally similar to GABA; historically linked to the sedative effects of Valerian root, potentially acting as a positive allosteric modulator.
Visualization: Proposed Signaling Cascade
The following diagram outlines the hypothesized hydrolysis and subsequent synaptic signaling.
Figure 1: Hypothesized metabolic hydrolysis of Citronellyl Isovalerate and downstream GABAergic signaling.
Experimental Design: The "Tiered Screen" Approach
To ensure scientific integrity and resource efficiency, a tiered approach is mandatory. This filters out false positives (e.g., motor toxicity masquerading as sedation).
Tier
Assay
Endpoint
Rationale
I
Rotarod Test
Motor Coordination
Rule out neurotoxicity/ataxia before behavioral profiling.
II
Open Field Test (OFT)
Locomotion & Thigmotaxis
Distinguish between general sedation and anxiolysis.
III
Elevated Plus Maze (EPM)
Anxiety Index
Gold-standard for anxiolytic efficacy.
IV
Pentobarbital Sleep Time
Hypnotic Potentiation
Confirm CNS depressant activity.
Detailed Experimental Protocols
Safety Warning: 3,7-Dimethyloctyl isovalerate is a skin irritant. All handling requires nitrile gloves and fume hood ventilation.
Administration Routes
Given the compound's use in fragrance, Inhalation is the translational route. Intraperitoneal (i.p.) injection is the pharmacological control.
Vehicle (i.p.): The compound is lipophilic.[1] Use 1% Tween-80 in Saline .
Note: Higher Tween concentrations can inhibit locomotion independently (see References).
Research Institute for Fragrance Materials (RIFM). (2021). Safety Assessment of Citronellyl Isovalerate. Food and Chemical Toxicology.
de Sousa, D. P., et al. (2011). Sedative-like effects of citronellol in mice. Zeitschrift für Naturforschung C.
Murphy, S. E., et al. (2010). Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80.[2] Pharmacology Biochemistry and Behavior.[3][4]
Umezu, T. (2012). Evaluation of the effects of plant-derived essential oils on CNS function using discrete shuttle-type conditioned avoidance. Japanese Journal of Psychopharmacology.
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 61168, Citronellyl isovalerate.
The Unexplored Potential of 3,7-Dimethyloctyl Isovalerate in Pest Management: A Technical Guide for Researchers
Foreword: Charting a Course into Novel Biopesticides The relentless pursuit of sustainable and effective pest management solutions has led researchers down a path of exploring nature's own chemical arsenal. Among the myr...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Charting a Course into Novel Biopesticides
The relentless pursuit of sustainable and effective pest management solutions has led researchers down a path of exploring nature's own chemical arsenal. Among the myriad of compounds, terpenoid esters represent a promising class of molecules with potential pesticidal and repellent properties. This technical guide delves into the untapped potential of a specific monoterpenoid ester, 3,7-Dimethyloctyl isovalerate. While direct research on this compound's application in pest management is nascent, a comprehensive analysis of its structural analogs and the broader class of isovalerate esters provides a compelling foundation for its investigation as a novel biopesticide. This document serves as a roadmap for researchers, scientists, and drug development professionals, offering a theoretical framework, proposed mechanisms of action, and a detailed experimental blueprint to unlock the potential of 3,7-Dimethyloctyl isovalerate.
Introduction to 3,7-Dimethyloctyl Isovalerate: A Profile
3,7-Dimethyloctyl isovalerate, also known as 3,7-dimethyloctyl 3-methylbutanoate, is an ester derived from the reaction of 3,7-dimethyloctanol (a saturated analog of citronellol) and isovaleric acid. Its fundamental chemical and physical properties are summarized below.
The high lipophilicity, as indicated by the LogP value, suggests that 3,7-Dimethyloctyl isovalerate would readily penetrate the waxy cuticle of insects, a critical first step for exerting a biological effect. Its relatively low volatility, inferred from its high boiling point, may also contribute to its persistence in treated areas, a desirable trait for a pest control agent.
Postulated Mechanisms of Action: An Evidence-Based Hypothesis
While the precise mechanism of action for 3,7-Dimethyloctyl isovalerate is yet to be elucidated, we can formulate a strong hypothesis based on the known biological activities of structurally related monoterpenoids and esters on pest species.
Neurotoxicity: The Primary Hypothesis
The most probable mode of action is neurotoxicity, a common mechanism for many essential oil components and their derivatives.[2] The ester linkage in 3,7-Dimethyloctyl isovalerate is a key feature. In insects, esterase enzymes play a crucial role in neurotransmission by hydrolyzing acetylcholine. It is plausible that 3,7-Dimethyloctyl isovalerate could act as a competitive inhibitor or a non-hydrolyzable substrate for these esterases, leading to the accumulation of acetylcholine at the synapse and subsequent paralysis and death of the insect.
Furthermore, many monoterpenoids are known to interact with octopamine and GABA receptors in insects, leading to a disruption of normal nerve function. Given the structural similarity of the 3,7-dimethyloctyl moiety to other neurotoxic monoterpenoids, this represents a significant avenue for investigation.
Caption: Postulated neurotoxic pathways of 3,7-Dimethyloctyl isovalerate in insects.
Repellency and Antifeedant Effects
Beyond direct toxicity, many esters exhibit strong repellent and antifeedant properties.[3][4] These effects are often mediated through the insect's olfactory and gustatory systems. The volatile nature of many esters, even those with high boiling points, allows them to interact with odorant receptors on the insect's antennae, triggering an aversive behavioral response. The isovalerate moiety, with its characteristic pungent odor, may play a significant role in this repellency.
Antifeedant activity can occur when the compound is detected by gustatory receptors on the insect's tarsi or mouthparts, rendering the treated surface unpalatable. This can lead to reduced feeding, starvation, and ultimately, population decline.
A Proposed Research Framework for Efficacy Evaluation
To systematically evaluate the potential of 3,7-Dimethyloctyl isovalerate in pest management, a multi-tiered experimental approach is recommended. This framework is designed to be a self-validating system, with each stage providing the necessary data to justify progression to the next.
Phase 1: Synthesis and Characterization
The first step is to ensure a pure and well-characterized source of 3,7-Dimethyloctyl isovalerate.
Protocol 1: Fischer Esterification Synthesis
Reactants: Combine equimolar amounts of 3,7-dimethyloctanol and isovaleric acid in a round-bottom flask.
Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Use a non-polar solvent like toluene to facilitate the removal of water via a Dean-Stark apparatus.
Reaction: Reflux the mixture until no more water is collected.
Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by a brine wash.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Characterization: Confirm the identity and purity of the synthesized ester using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Phase 2: In Vitro Bioassays
A series of standardized bioassays should be conducted to determine the intrinsic activity of 3,7-Dimethyloctyl isovalerate against a panel of representative pest species.
Test Organisms: Select a range of pests, such as the housefly (Musca domestica), the German cockroach (Blattella germanica), and the common bed bug (Cimex lectularius).
Dose Preparation: Prepare a serial dilution of 3,7-Dimethyloctyl isovalerate in a suitable solvent (e.g., acetone).
Application: Apply a small, precise volume (e.g., 1 µL) of each dilution to the dorsal thorax of each insect using a micro-applicator.
Controls: Include a solvent-only control and a positive control with a known insecticide.
Observation: Record mortality at 24, 48, and 72 hours post-application.
Data Analysis: Calculate the LD50 (lethal dose for 50% of the population) using probit analysis.
Protocol 3: Repellency Bioassay (Choice and No-Choice Tests)
Test Arenas: Utilize Y-tube olfactometers or treated-surface choice assays.
Treatment: Treat one arm of the olfactometer or one half of the choice arena with a specific concentration of 3,7-Dimethyloctyl isovalerate. The other side will serve as the control.
Insect Release: Introduce individual insects into the arena and record their preference over a set period.
No-Choice Test: In a separate experiment, expose insects to a treated surface and measure the time to first contact and the duration of contact compared to an untreated surface.
Data Analysis: Calculate a repellency index based on the distribution of insects in the choice test and the behavioral responses in the no-choice test.
Caption: A structured workflow for the comprehensive evaluation of 3,7-Dimethyloctyl isovalerate.
Phase 3: Formulation and Semi-Field Trials
Positive results from the in vitro bioassays would justify moving to formulation development.
Components: Combine 3,7-Dimethyloctyl isovalerate (active ingredient), a suitable solvent (e.g., methylated seed oil), and an emulsifier package (a blend of anionic and non-ionic surfactants).
Optimization: Experiment with different ratios of components to achieve a stable emulsion upon dilution with water.
Stability Testing: Evaluate the physical and chemical stability of the formulation under various storage conditions (e.g., elevated temperature, freeze-thaw cycles).
Semi-field trials in controlled environments (e.g., greenhouses) would then be conducted to assess the performance of the formulation under more realistic conditions.
Phase 4: Safety and Field Validation
A critical component of any pesticide development program is the assessment of its safety profile.
Protocol 5: Phytotoxicity Assessment
Plant Selection: Choose a range of representative crop and ornamental plants.
Application: Apply the formulated product at various concentrations, including the anticipated field rate and 2x and 4x rates.
Evaluation: Visually inspect the plants for any signs of damage (e.g., leaf burn, stunting, discoloration) over a period of several weeks.
Protocol 6: Non-Target Organism Toxicity
Beneficial Insects: Assess the toxicity of the compound to beneficial insects such as honeybees (Apis mellifera) and ladybugs (Coccinella septempunctata) using established OECD protocols.
Aquatic Organisms: Determine the acute toxicity to aquatic invertebrates like Daphnia magna.
Successful completion of these safety assessments would pave the way for full-scale field trials to validate the efficacy of 3,7-Dimethyloctyl isovalerate under real-world conditions.
Future Directions and Conclusion
The exploration of 3,7-Dimethyloctyl isovalerate for pest management applications is a promising yet uncharted territory. The structural similarities to known insecticidal and repellent monoterpenoids and esters provide a strong rationale for its investigation.[5][6] The proposed research framework offers a systematic and robust pathway to evaluate its efficacy and safety.
Key areas for future research include:
Synergistic Formulations: Investigating the potential for synergistic effects by combining 3,7-Dimethyloctyl isovalerate with other natural or synthetic insecticides.
Mode of Action Studies: Elucidating the precise biochemical and physiological mechanisms by which this compound affects target pests.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of analogs to optimize activity and understand the key structural features required for efficacy.
References
Pesticidal potency of some citronellol derivatives. (n.d.). ResearchGate. Retrieved from [Link]
(S)-3,7-Dimethyloct-6-enyl isovalerate. (n.d.). Scent.vn. Retrieved from [Link]
(S)-3,7-Dimethyloct-6-enyl isovalerate | C15H28O2. (n.d.). PubChem. Retrieved from [Link]
Lee, S., Tsao, R., Peterson, C., & Coats, J. R. (1997). Insecticidal activity of monoterpenoids to western corn rootworm (Coleoptera: Chrysomelidae), twospotted spider mite (Acari: Tetranychidae), and house fly (Diptera: Muscidae). Journal of Economic Entomology, 90(4), 883–892. Retrieved from [Link]
3,7-dimethyloct-6-enyl 4-methylvalerate (CAS 71662-18-5). (n.d.). Cheméo. Retrieved from [Link]
Puterka, G. J., Farone, W., Palmer, T., & Barrington, A. (2003). Structure-function relationships affecting the insecticidal and miticidal activity of sugar esters. Journal of Economic Entomology, 96(3), 634–644. Retrieved from [Link]
Zhu, J. J., Cermak, S. C., Kenar, J. A., Tofangsazi, N., & Brewer, G. (2020). Spatial repellency, antifeedant activity and toxicity of three medium chain fatty acids and their methyl esters of coconut fatty acid against stable flies. Pest Management Science, 76(1), 326–333. Retrieved from [Link]
McGovern, T. P., & Schreck, C. E. (1988). Mosquito repellents: monocarboxylic esters of aliphatic diols. Journal of the American Mosquito Control Association, 4(3), 314–321. Retrieved from [Link]
Mullens, B. A., Lii, K. S., Mao, Y., Meyer, J. A., Peterson, N. G., & Scialdone, E. (2009). Laboratory trials of fatty acids as repellents or antifeedants against houseflies, horn flies and stable flies (Diptera: Muscidae). Pest Management Science, 65(12), 1360–1366. Retrieved from [Link]
Norris, E. J., Coats, J. R., & Gross, A. D. (2017). Comparison of the Insecticidal Characteristics of Commercially Available Plant Essential Oils Against Aedes aegypti and Anopheles gambiae. Journal of the American Mosquito Control Association, 33(4), 273–282. Retrieved from [Link]
3,7-Dimethyloctyl isovalerate (CAS 71662-26-5). (n.d.). Scent.vn. Retrieved from [Link]
Mullens, B. A., Lii, K. S., Mao, Y., Meyer, J. A., Peterson, N. G., & Scialdone, E. (2009). Laboratory trials of fatty acids as repellents or antifeedants against houseflies, horn flies and stable flies (Diptera: Muscidae). Pest Management Science, 65(12), 1360–1366. Retrieved from [Link]
Biological activities of methyl-4-[[(2E)-3,7-dimethyl-2,6-octadienyl] oxyl-3-hydroxybenzoate. (n.d.). Semantic Scholar. Retrieved from [Link]
Ibrahim, M. A., Kainulainen, P., & Holopainen, J. K. (2001). Insecticidal, repellent, antimicrobial activity and phytotoxicity of essential oils: With special reference to limonene and its derivatives. Agricultural and Food Science, 10(3), 243–259. Retrieved from [Link]
Hrdý, I., Kocourek, F., & Kalinová, B. (2024). Insecticidal Activity of Some Major Essential Oil Components against Metopolophium dirhodum and Its Predators. Insects, 15(7), 509. Retrieved from [Link]
Al-Hadeethi, M. R., Al-Ani, L. K. T., & Al-Zubaidi, S. N. H. (2022). Enhanced repellent and anti-nutritional activities of polymeric nanoparticles containing essential oils against red flour beetle, Tribolium castaneum. Scientific Reports, 12(1), 13735. Retrieved from [Link]
3,7-Dimethyloctyl acetate. (n.d.). NIST WebBook. Retrieved from [Link]
Ali, S., Huang, Z., & Ren, S. (2020). Biological Impact and Enzyme Activities of Spodoptera litura (Lepidoptera: Noctuidae) in Response to Synergistic Action of Matrine and Beauveria brongniartii. Frontiers in Physiology, 11, 584. Retrieved from [Link]
Kokotkiewicz, A., Luczkiewicz, M., & Sowik, I. (2022). Biological Activities of Natural Products II. Pharmaceuticals, 15(3), 290. Retrieved from [Link]
Phytochemical Composition and Biological Activity. (n.d.). MDPI. Retrieved from [Link]
Montella, I. R., Schama, R., & Valle, D. (2012). The classification of esterases: an important gene family involved in insecticide resistance - A review. Memórias do Instituto Oswaldo Cruz, 107(4), 437–449. Retrieved from [Link]
Vail, K. M., Burgess, G., & Jones, A. (2021). A Quick Reference Guide to Pesticides for Pest Management Professionals Working in and Around Structures 2021. UT Extension Publications. Retrieved from [Link]
Bessette, S. M., & Twork, S. (2007). U.S. Patent Application No. 11/624,357.
Sláma, K., & Wimmer, Z. (2002). Fatty acid esters of juvenoid alcohols as insect hormonogen agents (juvenogens). Pest Management Science, 58(5), 459–465. Retrieved from [Link]
Isman, M. B. (2016). Plant Natural Products for Pest Management: The Magic of Mixtures. In Biopesticides. CRC Press. Retrieved from [Link]
Kokotkiewicz, A., Luczkiewicz, M., & Sowik, I. (2023). Biological Activities of Natural Products III. Pharmaceuticals, 16(6), 889. Retrieved from [Link]
Al-Keridis, L. A., Al-Oqail, M. M., & Al-Jaber, N. A. (2023). Fabricating Natural Polymeric Encapsules for Pest Control Uploaded with 1,8-Cineole Extracted from Eucalypt Ecotypes' Leaves Using Innovative Microwave Tool. Polymers, 15(9), 2148. Retrieved from [Link]
Biocides. (n.d.). The Society for the Preservation of Natural History Collections. Retrieved from [Link])
Application Note: Synthesis of 3,7-Dimethyloctyl Isovalerate via Fischer Esterification
[1] Introduction & Scope This application note details the synthesis of 3,7-Dimethyloctyl isovalerate (CAS: 71662-26-5), a saturated ester analogue of citronellyl isovalerate.[1] Often referred to in the industry as Tetr...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Scope
This application note details the synthesis of 3,7-Dimethyloctyl isovalerate (CAS: 71662-26-5), a saturated ester analogue of citronellyl isovalerate.[1] Often referred to in the industry as Tetrahydrogeranyl isovalerate , this compound is valued in fragrance and flavor chemistry for its stability and complex odor profile, characterized by waxy, fruity, and subtle rose-like notes.
Unlike its unsaturated counterparts (geranyl or citronellyl esters), the fully saturated 3,7-dimethyloctyl backbone offers superior oxidative stability, making it an ideal fixative in aggressive media (e.g., bleaches, acidic cleaners).
The protocol utilizes a Fischer Esterification driven by azeotropic water removal.[1][2] This method is selected over acid chloride coupling for its atom economy, cost-effectiveness, and avoidance of chlorinated byproducts, aligning with Green Chemistry principles suitable for pharmaceutical and cosmetic applications.
Reaction Mechanism & Strategy
The synthesis relies on the acid-catalyzed equilibrium reaction between 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol) and isovaleric acid .[1]
Chemical Strategy
Thermodynamic Control: The reaction is an equilibrium process (
). To drive conversion to , we employ Le Chatelier’s Principle by continuously removing water using a Dean-Stark apparatus.[1]
Catalyst Selection:p-Toluenesulfonic acid (pTSA) is chosen over concentrated sulfuric acid.[1] pTSA is less oxidizing, reducing the risk of charring the aliphatic chain and minimizing color formation—critical for fragrance specifications.
Solvent:Toluene is used as the entrainer due to its optimal boiling point (110.6°C), which maintains a reaction temperature sufficient to overcome the activation energy without thermally degrading the reactants.
Reaction Scheme
Figure 1: Reaction pathway emphasizing the critical water removal step for equilibrium shift.
Materials & Safety
CAUTION: Isovaleric acid has a potent, unpleasant odor (cheesy/sweaty). All handling must occur in a fume hood.[1]
Reagent
CAS
MW ( g/mol )
Density (g/mL)
Eq.
Role
Hazard
3,7-Dimethyloctan-1-ol
106-21-8
158.28
0.826
1.0
Limiting Reagent
Irritant
Isovaleric Acid
503-74-2
102.13
0.925
1.2
Excess Reagent
Corrosive, Stench
p-Toluenesulfonic acid
104-15-4
172.20
Solid
0.01
Catalyst
Corrosive
Toluene
108-88-3
92.14
0.867
Solvent
Azeotropic Agent
Flammable, Toxic
Experimental Protocol
Phase 1: Reaction Setup
Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.
Charging: Add 3,7-Dimethyloctan-1-ol (15.8 g, 100 mmol) and Isovaleric acid (12.2 g, 120 mmol) to the flask.
Solvation: Add Toluene (60 mL) . The flask should be no more than 60% full to allow for safe boiling.[1]
Expert Insight: We use a slight excess of acid (1.2 eq) rather than alcohol because the acid is easier to remove via alkaline wash during workup than the high-boiling alcohol.[1]
Phase 2: Reflux & Dehydration[1]
Initiation: Heat the reaction mixture using an oil bath set to 135°C . The internal temperature will stabilize at the boiling point of the toluene/water azeotrope (~85°C initially, rising to 110°C).
Monitoring: Observe the collection of water in the Dean-Stark trap.
Theoretical Water Yield: ~1.8 mL for 100 mmol scale.[1]
Completion: Reflux is complete when water evolution ceases (typically 3–5 hours ).[1]
Validation: Spot TLC (Hexane:EtOAc 9:1).[1] Stain with Anisaldehyde or KMnO4.[1] The alcohol spot (Rf ~0.[1]3) should be absent.[1]
Phase 3: Workup & Isolation
Cooling: Allow the mixture to cool to room temperature.
Quench: Transfer the reaction mixture to a separatory funnel.
Washing Cycle (Critical for Odor Purity):
Wash 1 (Water): Wash with 50 mL distilled water to remove bulk catalyst.[1]
Wash 2 (Neutralization): Wash with saturated NaHCO3 (2 x 50 mL) .
Note: CO2 evolution will occur.[1] Vent frequently. This step removes the excess isovaleric acid (the source of the "cheesy" odor).[1]
Wash 3 (Brine): Wash with saturated NaCl (50 mL) to remove residual water.[1]
Drying: Collect the organic layer and dry over anhydrous MgSO4 for 15 minutes. Filter into a clean flask.
Concentration: Remove Toluene via rotary evaporation (50°C, 50 mbar).
Phase 4: Purification
For fragrance applications, trace impurities can ruin the profile. Simple evaporation is insufficient.[1]
Vacuum Distillation: Perform a short-path vacuum distillation.
Conditions: Collect the fraction boiling at 120–125°C @ 2 mmHg (approximate values; adjust based on vacuum strength).
Ensure Dean-Stark is functioning; wrap glassware with foil to insulate.[1]
"Cheesy" Odor
Residual Isovaleric Acid
Repeat NaHCO3 washes.[1] Ensure pH of aqueous layer is >8 during wash.[1]
Dark Color
Oxidation / Charring
Switch from H2SO4 to pTSA; lower bath temperature; ensure inert atmosphere (N2).[1]
Emulsion
Surfactant effect of ester
Add solid NaCl to the separatory funnel; allow longer settling time.[1]
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
References
Scent.vn. (n.d.).[1] 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5).[1][4] Retrieved from [Link]
National Institute of Standards and Technology (NIST). (n.d.).[1] 3,7-Dimethyloctyl acetate Mass Spectrum. (Reference for alkyl chain fragmentation patterns). Retrieved from [Link][1]
Organic Chemistry Portal. (n.d.).[1] Fischer Esterification.[1][5][6][7][8] Retrieved from [Link][1]
Application Note: High-Confidence Identification of 3,7-Dimethyloctyl Isovalerate Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract This application note provides a comprehensive protocol for the analysis of 3,7-Dimethyloctyl isovalerate, a volatile ester compound, using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a robust method...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a comprehensive protocol for the analysis of 3,7-Dimethyloctyl isovalerate, a volatile ester compound, using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a robust methodology encompassing sample preparation, instrument configuration, and data analysis, designed for researchers, scientists, and professionals in drug development and quality control. The described workflow ensures high-confidence identification through chromatographic separation and mass spectral characterization, leveraging the unparalleled specificity of mass spectrometry. This guide explains the causality behind key experimental choices, providing a framework that is both scientifically rigorous and readily adaptable for routine analysis.
Introduction
3,7-Dimethyloctyl isovalerate (also known as citronellyl isovalerate) is an ester characterized by its role in flavor and fragrance applications.[1] Its chemical structure, C15H28O2, contributes to its volatility, making it an ideal candidate for analysis by Gas Chromatography (GC).[1] The accurate identification and quantification of such compounds are critical in various fields, including raw material verification, product formulation, and impurity profiling.
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for volatile and semi-volatile organic compounds.[2][3] The gas chromatograph separates individual components from a mixture based on their boiling points and interactions with a stationary phase.[2] Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions by their mass-to-charge ratio (m/z), generating a unique chemical fingerprint (mass spectrum) for unambiguous identification.[3] This application note presents a validated protocol for the analysis of 3,7-Dimethyloctyl isovalerate, providing the necessary parameters for achieving clear, reproducible results.
Caption: Chemical Structure of 3,7-Dimethyloctyl isovalerate.
Experimental Workflow
The analytical process follows a logical sequence from sample preparation to final data interpretation. The primary objective of the sample preparation step is to produce a clean, particle-free solution in a volatile solvent suitable for injection into the GC.[4][5] The instrumental analysis then provides chromatographic separation followed by mass spectrometric detection.
Hexane: HPLC or GC-grade (or other suitable volatile solvent like Dichloromethane).[4]
Glassware: Volumetric flasks, pipettes.
GC Vials: 2 mL amber glass vials with PTFE-lined septa.
Syringe Filters: 0.22 µm PTFE or Nylon.
Sample Preparation Protocol (Liquid Injection)
This protocol is designed for a standard solution of 3,7-Dimethyloctyl isovalerate. If the analyte is present in a complex matrix, further extraction techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to purify and concentrate the sample.[2][4][6]
Standard Preparation: Accurately weigh and dissolve the 3,7-Dimethyloctyl isovalerate standard in hexane to create a stock solution of 1 mg/mL.
Working Solution: Perform a serial dilution of the stock solution with hexane to create a working solution with a final concentration of approximately 10 µg/mL.[5] This concentration aims for an on-column loading of around 10 ng with a 1 µL injection, which is ideal for most modern mass spectrometers.[5]
Filtration: Filter the working solution through a 0.22 µm syringe filter directly into a 2 mL GC vial. This step is critical to prevent non-volatile residues from contaminating the GC inlet and column.[5]
Vial Sealing: Securely cap the vial. Ensure the septum is not overtightened to avoid damage. The sample is now ready for analysis.
Instrumentation: GC-MS Parameters
The following parameters provide a robust starting point for the analysis. Method modifications may be implemented to improve performance based on the specific instrument and application needs.[3] A non-polar DB-5ms or equivalent column is recommended as it provides excellent separation for a wide range of compounds, including esters and terpenes.[7][8]
Parameter
Setting
Rationale
Gas Chromatograph (GC) System
Injection Mode
Splitless
To maximize the transfer of the analyte to the column, enhancing sensitivity for the 10 µg/mL sample.[8]
Inlet Temperature
250 °C
Ensures rapid and complete volatilization of the analyte without thermal degradation.[9][10]
Injection Volume
1 µL
Standard volume for capillary GC.
Carrier Gas
Helium (99.999% purity)
Inert carrier gas of choice for GC-MS, providing good separation efficiency.[8]
Column Flow Rate
1.2 mL/min (Constant Flow)
Optimal flow rate for a 0.25 mm i.d. column to maintain separation efficiency.
GC Column
DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
A versatile, low-bleed non-polar column ideal for resolving a wide range of volatile and semi-volatile compounds.[7][8]
Oven Program
Initial: 60 °C, hold 2 min. Ramp: 15 °C/min to 280 °C, hold 5 min.
The initial hold allows for focusing of the analytes at the head of the column. The ramp rate provides a balance between separation efficiency and analysis time.[3][10]
Mass Spectrometer (MS) System
Ionization Mode
Electron Ionization (EI)
Standard ionization technique that produces repeatable fragmentation patterns for library matching.[8]
Electron Energy
70 eV
The standard energy for EI, which creates reproducible spectra found in commercial libraries like NIST.[8]
Mass Range
40 - 450 m/z
A wide enough range to capture the molecular ion (M.W. 240.38) and all significant fragment ions.[9]
Source Temperature
230 °C
Prevents condensation of analytes within the ion source.
Transfer Line Temp
280 °C
Ensures the analyte remains in the gas phase as it transfers from the GC to the MS.[11]
Scan Rate
5 Hz
Provides sufficient data points across the eluting chromatographic peak for accurate representation.[8]
Data Acquisition and Analysis
Sequence Setup: Create an analysis sequence in the instrument control software, including sample vials, method files, and data file names.
Data Acquisition: Initiate the sequence to begin the analysis.
Peak Identification: Following the run, analyze the resulting chromatogram. The peak corresponding to 3,7-Dimethyloctyl isovalerate will be identified by its specific retention time.
Spectral Matching: Obtain the mass spectrum for the identified peak by averaging the scans across its apex. Compare this experimental spectrum against a reference library, such as the NIST Mass Spectral Library, for confirmation. A high match factor (typically >850/1000) provides strong evidence of the compound's identity.[9]
Expected Results and Discussion
The analysis should yield a single, sharp chromatographic peak at a specific retention time determined by the oven program and column used. The mass spectrum of 3,7-Dimethyloctyl isovalerate is expected to show characteristic fragmentation patterns for an ester. Key expected ions would include:
Molecular Ion (M+•): A peak at m/z 240, corresponding to the intact molecule, may be visible but could be of low abundance.
Key Fragments: Esters commonly undergo McLafferty rearrangement and alpha-cleavage. Expect to see fragments corresponding to the loss of the isovalerate group or parts of the dimethyloctyl chain. Significant fragments for related citronellyl esters often appear at m/z 41, 57, 69, and 85, which can be used as diagnostic ions.
The combination of a unique retention time and a matching mass spectrum provides a highly confident identification of the analyte.
Conclusion
The GC-MS protocol detailed in this application note presents a reliable and reproducible method for the analysis of 3,7-Dimethyloctyl isovalerate. By employing a straightforward sample preparation technique and optimized instrumental parameters, this workflow enables high-confidence identification suitable for quality control, research, and product development applications. The principles and parameters described herein can be adapted for the analysis of other volatile esters and related compounds.
References
Ellutia. (2025, November 10). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. Ellutia. [Link]
SCION Instruments. (2025, April 29). Sample preparation GC-MS. [Link]
Mass Spectrometry Facility, University of California, Riverside. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
Grijó, D. R., et al. (2024, July 25). Comparison of Three Gas Chromatographic Methods—Identification of Terpenes and Terpenoids in Cannabis sativa L.. MDPI. [Link]
Al-Dalali, S., et al. (2022). Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. PMC. [Link]
LECO Corporation. (n.d.). Determining Terpene Profiles of Cannabis Strains Using GC and GCxGC with High Performance TOFMS. [Link]
National Center for Biotechnology Information. (n.d.). (S)-3,7-Dimethyloct-6-enyl isovalerate. PubChem. [Link]
National Institute of Standards and Technology. (n.d.). Butanoic acid, 3-methyl-, 3,7-dimethyl-6-octenyl ester. NIST Chemistry WebBook. [Link]
Kaur, J., et al. (2023, September 13). Comprehensive Profiling of Terpenes and Terpenoids in Different Cannabis Strains Using GC × GC-TOFMS. Semantic Scholar. [Link]
Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. [Link]
National Institute of Standards and Technology. (n.d.). 3,7-Dimethyloctyl acetate. NIST Chemistry WebBook. [Link]
3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. [Link]
Quantification of 3,7-Dimethyloctyl isovalerate in pheromone gland extracts.
Application Note: Precision Quantification of 3,7-Dimethyloctyl Isovalerate in Pheromone Gland Extracts Executive Summary The accurate quantification of 3,7-Dimethyloctyl isovalerate (Dihydrocitronellyl isovalerate; CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Quantification of 3,7-Dimethyloctyl Isovalerate in Pheromone Gland Extracts
Executive Summary
The accurate quantification of 3,7-Dimethyloctyl isovalerate (Dihydrocitronellyl isovalerate; CAS 71662-26-5) in insect pheromone gland extracts presents unique challenges due to its semi-volatile nature, low endogenous abundance (often <100 ng/gland), and the complex lipid matrix of gland tissue. This ester, a saturated analog of the common pheromone component citronellyl isovalerate (found in Vespa spp. and Lasius spp.), requires a protocol that minimizes hydrolytic degradation while maximizing recovery.
This guide details a Micro-Solvent Extraction (MSE) protocol coupled with Gas Chromatography-Mass Spectrometry (GC-MS) in Selected Ion Monitoring (SIM) mode. Unlike equilibrium-based methods (e.g., SPME), MSE provides absolute quantification essential for determining biologically relevant emission rates and ratios.
Key Properties: Lipophilic (LogP ~5.5), thermally stable up to ~250°C, prone to hydrolysis in aqueous/acidic buffers.
Target Matrix: Pheromone glands (e.g., Dufour’s gland, poison gland) containing high levels of triglycerides, fatty acids, and cuticular hydrocarbons.
Strategic Decisions:
Extraction Solvent: n-Hexane (HPLC Grade). Chosen for its non-polarity, which efficiently solubilizes the terpene ester while precipitating more polar proteins and salts. Dichloromethane (DCM) is a secondary option but extracts more interfering water and polar lipids.
Internal Standard (IS): n-Octyl isovalerate or Geranyl isovalerate (if confirmed absent). The IS must mimic the analyte's ester functionality and volatility but resolve chromatographically.
Detection Mode: EI-MS in SIM mode. Full-scan is insufficient for trace quantification (<1 ng) due to matrix noise.
Experimental Workflow
The following diagram outlines the critical path from specimen to data, highlighting decision points to prevent analyte loss.
Figure 1: Critical workflow for the extraction and quantification of labile terpene esters from insect tissues.
Detailed Protocols
Protocol A: Micro-Solvent Extraction (MSE)
Objective: Extract the target ester quantitatively from <1 mg of tissue without dilution below the instrument's detection limit.
Materials:
Solvent: n-Hexane (Suprasolv® or equivalent).
Internal Standard (IS): n-Octyl isovalerate (10 ng/µL stock in hexane).
Vials: 1.5 mL autosampler vials with 100 µL conical glass inserts.
Spike 10 mL of n-Hexane with the IS to a final concentration of 5 ng/µL . This ensures every sample has a precise, identical amount of IS, correcting for solvent evaporation and injection variability.
Dissection:
Anesthetize insects at -20°C for 3-5 minutes.
Dissect the target gland (e.g., Dufour’s gland) in chilled PBS.
Crucial Step: Remove all adhering fat body and muscle tissue. Lipids from fat bodies will overload the GC column and suppress the MS signal.
Briefly blot the gland on filter paper to remove excess water (water is immiscible with hexane and causes phase separation issues).
Extraction:
Place the gland directly into a conical glass insert inside the autosampler vial.
Add 50 µL of the Extraction Solvent (Hexane + IS).
Note: Using a small volume (50 µL) avoids the need for evaporation/concentration steps, which often lead to the loss of volatile esters like 3,7-dimethyloctyl isovalerate.
Lysis:
Crush the gland gently against the glass insert wall using a clean glass micro-rod or the tip of the forceps.
Vortex for 30 seconds.
Incubate at room temperature for 10 minutes.
Clarification:
Centrifuge the vial (inside a carrier tube) at 2000 x g for 1 minute to pellet tissue debris.
The supernatant is ready for direct GC-MS injection.
Protocol B: GC-MS Analysis (SIM Mode)
Objective: Separate 3,7-dimethyloctyl isovalerate from co-extracted cuticular hydrocarbons and quantify using specific ion monitoring.
Slow ramp (10°C/min) ensures separation of the target ester from similar isomers (e.g., geranyl isovalerate).
Transfer Line
280°C
Prevents condensation of high-boiling lipids.
Ion Source
230°C (EI, 70 eV)
Standard ionization energy.
Acquisition
SIM Mode (see below)
Drastically improves Signal-to-Noise (S/N) ratio.
SIM Ion Selection Strategy:
For 3,7-Dimethyloctyl isovalerate (MW 242), the molecular ion (
) is often weak. Fragmentation typically yields ions characteristic of the isovalerate group and the hydrocarbon chain.
Target Ions (Quantifiers):
m/z85 (Isovaleryl cation, typically base peak).
m/z57 (Isobutyl cation).
Qualifier Ions (Confirmation):
m/z69 (Hydrocarbon chain fragment).
m/z140 (Rearrangement ion characteristic of terpene esters).
m/z242 (Molecular ion - monitor if abundance allows).
Self-Validation Check: Before running samples, inject a synthetic standard of 3,7-dimethyloctyl isovalerate in full-scan mode to confirm the retention time and mass spectrum. Update SIM windows to capture the peak center ± 0.5 min.
Quantification & Data Analysis
Calculation Method:
Do not rely on external calibration alone, as matrix effects in gland extracts can alter ionization efficiency. Use the Internal Standard Method .
Where:
: Concentration of pheromone in the extract.
: Integrated area of the target peak (m/z 85).
: Integrated area of the Internal Standard peak.
: Concentration of IS added (5 ng/µL).
: Response Factor (determined by injecting a standard mix of Analyte + IS).
Response Factor (
) Determination:
Run a 5-point calibration curve (0.1 ng/µL to 50 ng/µL) of the synthetic standard against the fixed IS concentration to determine linearity and RF.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing
Active sites in the inlet liner.
Replace liner with a Deactivated Splitless Liner (with glass wool).
Low Sensitivity
Split vent open or detector gain too low.
Verify "Splitless" mode time (purge on at 1.0 min). Perform an Autotune.
Ghost Peaks
Carryover from previous high-lipid samples.
Run a solvent blank (Hexane) between every 3 biological samples. Bake column at 300°C for 10 min post-run.
Hydrolysis
Acidic contamination or enzyme activity.
Ensure glands are dissected in neutral pH buffer. Process extracts immediately or store at -80°C.
References
Millar, J. G., & Haynes, K. F. (Eds.).[2][3][4][5] (1998). Methods in Chemical Ecology: Chemical Methods. Kluwer Academic Publishers. (Foundational text on pheromone extraction).
El-Sayed, A. M. (2023). The Pherobase: Database of Pheromones and Semiochemicals. (Source for pheromone chemical structures and species data).
Drijfhout, F. P. (2010). "Chapter 13: Analysis of Insect Pheromones." In Chromatographic Science Series. CRC Press. (Detailed GC-MS protocols for terpene esters).
NIST Chemistry WebBook. 3,7-Dimethyloctyl acetate and related esters Mass Spectra. (Reference for mass spectral fragmentation patterns).
Bergmann, J., et al. (2020). "3,7-Dimethylpentadecane: a Novel Sex Pheromone Component from Leucoptera sinuella."[6] Journal of Chemical Ecology, 46, 820–829.[6] (Example of methylated hydrocarbon/ester analysis in gland extracts).
Application Note: Headspace Solid-Phase Microextraction (HS-SPME) for the Robust Sampling of 3,7-Dimethyloctyl Isovalerate
Executive Summary & Physicochemical Rationale 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), also known as tetrahydrogeranyl isovalerate, is a high-value, branched-chain ester characterized by its floral and fruity arom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Physicochemical Rationale
3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), also known as tetrahydrogeranyl isovalerate, is a high-value, branched-chain ester characterized by its floral and fruity aromatic profile []. Widely utilized in fragrance formulations, cosmetics, and as a specialized excipient in drug development, its quantification in complex matrices presents unique analytical challenges. With a molecular weight of 242.4 g/mol and a highly lipophilic nature (estimated XLogP3 of 5.5), this compound exhibits lower volatility than short-chain acetates [2].
Traditional liquid-liquid extraction (LLE) often suffers from severe matrix interference and solvent masking. Headspace solid-phase microextraction (HS-SPME) overcomes these limitations by integrating extraction, concentration, and sampling into a single, solvent-free step [3]. This application note details a self-validating, highly reproducible HS-SPME-GC-MS protocol specifically engineered to overcome the thermodynamic hurdles of extracting heavy, hydrophobic esters.
Thermodynamic Partitioning Dynamics
The extraction of 3,7-dimethyloctyl isovalerate relies on a three-phase thermodynamic equilibrium. The analyte must first partition from the liquid matrix into the headspace vapor (
), and subsequently from the headspace into the polymeric fiber coating ().
Because the ester is highly hydrophobic, it naturally resists volatilization from lipid-rich or complex aqueous matrices. To force the analyte into the headspace, we apply the salting-out effect . By saturating the aqueous phase with a strong electrolyte like NaCl, we decrease the thermodynamic activity of free water molecules, drastically reducing the solubility of the non-polar ester and driving it into the gas phase [4].
Thermodynamic partitioning of 3,7-Dimethyloctyl isovalerate during HS-SPME.
Self-Validating Experimental Protocol
To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It utilizes an automated autosampler to eliminate human timing errors [5], and incorporates internal standardization to continuously monitor extraction efficiency.
Reagents and Fiber Selection
Fiber Choice : A 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is mandatory. The mixed-mode tri-phase coating provides optimal surface area for adsorbing semi-volatile, bulky C15 esters while retaining lighter volatiles, offering superior recovery compared to single-phase PDMS fibers [6].
Internal Standard (IS) : Heptyl isovalerate or a deuterated analog (e.g., D3-isovalerate) at 10 µg/L.
Automated HS-SPME Extraction Workflow
Matrix Preparation : Transfer exactly 5.0 mL of the liquid sample (or matrix suspension) into a 20 mL precision-thread headspace vial.
Salting Out : Add 1.5 g of ultra-pure NaCl (yielding a ~30% w/v concentration). Add 20 µL of the IS solution. Seal immediately with a PTFE/silicone septum cap.
Thermal Equilibration : Move the vial to the heated agitator. Incubate at 50°C for 15 minutes under continuous agitation (500 rpm). Causality: This pre-heating step ensures the liquid and headspace phases reach thermodynamic equilibrium prior to fiber exposure, preventing erratic extraction kinetics.
Extraction : Pierce the septum and expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C.
Thermal Desorption : Retract the fiber, transfer it to the GC injection port, and expose it at 250°C for 5 minutes to quantitatively release the analytes onto the column.
Step-by-step HS-SPME-GC-MS workflow for ester quantification.
GC-MS Analytical Parameters
Column : DB-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed capillary column.
Inlet : Splitless mode, 250°C.
Carrier Gas : High-purity Helium (≥99.999%) at a constant flow of 1.2 mL/min.
Oven Program : 40°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min).
Mass Spectrometer : Electron Ionization (EI) at 70 eV. Scan range m/z 40–300.
Parameter Optimization & Causality
The following parameters were rigorously optimized to maximize the signal-to-noise ratio for 3,7-dimethyloctyl isovalerate while preventing artifact formation [7].
Optimization Parameter
Evaluated Range
Selected Optimal Value
Mechanistic Rationale (Causality)
Fiber Coating Chemistry
PDMS, PA, DVB/CAR/PDMS
DVB/CAR/PDMS (50/30 µm)
The mixed-mode coating captures both highly volatile interferents and the semi-volatile, bulky C15 ester efficiently.
Extraction Temperature
30°C – 80°C
50°C
Provides sufficient thermal energy to volatilize the heavy ester without causing exothermic desorption from the fiber.
Extraction Time
10 – 60 min
30 min
Achieves >95% thermodynamic equilibrium; extending beyond 30 mins risks competitive displacement by matrix interferents.
Matrix Ionic Strength
0% – 36% (w/v) NaCl
30% (w/v) NaCl
Saturating the aqueous phase with electrolytes tightly binds free water molecules, forcing the hydrophobic ester into the headspace.
Desorption Temperature
200°C – 270°C
250°C
Ensures rapid, quantitative transfer of the analyte onto the GC column without thermally degrading the siloxane fiber backbone.
Quality Control & Troubleshooting
To maintain the integrity of this self-validating system, analysts must account for the specific behavior of heavy esters:
Fiber Carryover (Memory Effects) : Due to its high molecular weight and lipophilicity, 3,7-dimethyloctyl isovalerate can persist in the CAR pores of the fiber. Solution : Implement a mandatory 5-minute post-desorption bake-out at 250°C in a secondary conditioning station before the next extraction cycle.
Matrix Lipid Binding : In cosmetic or biological matrices, high lipid content will competitively bind the ester, artificially lowering the headspace concentration. Solution : Standard addition curves or the use of a structurally matched stable-isotope internal standard is strictly required to mathematically correct for matrix suppression.
References
Scent.vn. "3,7-Dimethyloctyl isovalerate (CAS 71662-26-5) Properties." Available at:[Link]
National Center for Biotechnology Information (PMC). "HS-SPME-GC-MS untargeted metabolomics reveals key volatile compound changes." Available at:[Link]
Semantic Scholar / MDPI. "HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu." Available at:[Link]
ACS Publications. "Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls." Available at: [Link]
ResearchGate. "Validation of HS-SPME method: comparison of experimental conditions." Available at:[Link]
CORE. "Headspace Solid Phase Microextraction (SPME) Analysis of Flavor Compounds in Wines." Available at:[Link]
Developing a protocol for the chiral synthesis of 3,7-Dimethyloctyl isovalerate enantiomers.
Application Note & Protocol Topic: A Practical Guide to the Enantioselective Synthesis of 3,7-Dimethyloctyl Isovalerate Enantiomers Abstract This document provides a detailed guide for the chiral synthesis of the (R)- an...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol
Topic: A Practical Guide to the Enantioselective Synthesis of 3,7-Dimethyloctyl Isovalerate Enantiomers
Abstract
This document provides a detailed guide for the chiral synthesis of the (R)- and (S)-enantiomers of 3,7-dimethyloctyl isovalerate. The stereochemistry of this aliphatic ester is critical for its application in fields such as fragrance chemistry and as an insect pheromone. The core synthetic challenge lies in the preparation of the enantiomerically pure precursor, 3,7-dimethyloctan-1-ol. We present two robust and highly selective strategies to obtain this chiral alcohol: a lipase-catalyzed kinetic resolution of the racemate and a chemoenzymatic cascade starting from the achiral precursor, geraniol. Each protocol is designed to be self-validating, incorporating in-process analytical checkpoints to ensure high enantiomeric purity and yield. This guide is intended for researchers in organic synthesis, biotechnology, and drug development seeking practical, field-proven methods for constructing chiral molecules.
Introduction
3,7-Dimethyloctyl isovalerate is a branched-chain ester whose biological activity and sensory properties are intrinsically linked to its stereochemistry. The presence of a chiral center at the C3 position of the alcohol moiety necessitates precise stereocontrol during synthesis to access the individual (R)- and (S)-enantiomers. The primary synthetic hurdle is not the final esterification, but the efficient and selective production of the key chiral intermediate, (R)- or (S)-3,7-dimethyloctan-1-ol (also known as tetrahydrogeraniol).
Conventional chemical methods often require stoichiometric chiral auxiliaries or expensive, air-sensitive metal catalysts. In contrast, biocatalytic approaches offer significant advantages, including exceptional stereoselectivity, mild reaction conditions (near ambient temperature and pressure), and a reduced environmental footprint.[1] This application note details two powerful strategies that leverage biocatalysis to achieve high enantiopurity.
Strategy 1: Lipase-Catalyzed Kinetic Resolution. This classic yet effective method involves the selective acylation of one enantiomer from a racemic mixture of 3,7-dimethyloctan-1-ol, allowing for the separation of both the acylated enantiomer and the unreacted alcohol enantiomer.[2][3]
Strategy 2: Asymmetric Synthesis via a Biocatalytic Cascade. This modern approach builds the desired stereocenter from an achiral starting material, geraniol, using a multi-enzyme system.[4][5] An alcohol oxidase or dehydrogenase first converts geraniol to geranial, which is then asymmetrically reduced by an ene-reductase to yield (R)-citronellal with high enantiomeric excess.[4] Subsequent chemical reduction provides the target (R)-3,7-dimethyloctan-1-ol.
Retrosynthetic Analysis
The retrosynthetic analysis reveals that the target ester can be disconnected into isovaleric acid and the chiral alcohol, 3,7-dimethyloctan-1-ol. This alcohol can be traced back to common, inexpensive terpenoid starting materials like geraniol.
Caption: Retrosynthetic pathway for 3,7-Dimethyloctyl Isovalerate.
Strategy 1: Lipase-Catalyzed Kinetic Resolution
3.1 Principle of the Method
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, a lipase. Lipases are widely used for the resolution of racemic alcohols through enantioselective acylation or hydrolysis.[2] We will utilize an irreversible transesterification reaction using vinyl isovalerate as the acyl donor. This choice is strategic; it directly installs the desired isovalerate group and the reaction is driven to completion by the tautomerization of the vinyl alcohol byproduct to acetaldehyde. Candida antarctica Lipase B (CAL-B), often immobilized as Novozym® 435, is selected for its broad substrate tolerance and excellent enantioselectivity in organic media.[6]
3.2 Workflow for Kinetic Resolution
Caption: Step-by-step workflow for the kinetic resolution of racemic alcohol.
3.3 Detailed Experimental Protocol
Preparation: To a 100 mL round-bottom flask, add racemic 3,7-dimethyloctan-1-ol (5.0 g, 31.6 mmol), vinyl isovalerate (5.2 g, 40.5 mmol, 1.3 equiv.), and 50 mL of anhydrous n-hexane.
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym® 435, 500 mg, 10% w/w of alcohol). The use of an immobilized enzyme simplifies catalyst removal post-reaction.[6]
Reaction: Seal the flask and place it in an orbital shaker set to 200 rpm and 40°C.
Monitoring (Self-Validation): After 4 hours, and every 2 hours thereafter, pause the agitation and carefully withdraw a ~50 µL aliquot. Filter it through a small plug of silica in a Pasteur pipette, dilute with hexane, and analyze by chiral gas chromatography (GC) to determine the conversion and the enantiomeric excess (ee) of both the remaining alcohol and the formed ester. The reaction is stopped when the conversion reaches approximately 50%, which theoretically provides the highest possible ee for both products.[7]
Workup: Once ~50% conversion is achieved (typically 8-12 hours), remove the flask from the shaker. Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. The enzyme can be washed with fresh hexane, dried under vacuum, and reused for subsequent batches.
Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing the unreacted (S)-alcohol and the product (R)-ester, is purified by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient, starting from 98:2) to yield the two separate, enantiomerically enriched products.
Parameter
Value / Condition
Rationale
Substrate
(rac)-3,7-Dimethyloctan-1-ol
The starting racemic mixture to be resolved.
Enzyme
Novozym® 435 (Candida antarctica Lipase B)
High stability in organic solvents and proven high enantioselectivity for secondary alcohols.[6]
Acyl Donor
Vinyl Isovalerate
Irreversible acyl donor; directly forms the target ester.
Solvent
n-Hexane
A non-polar solvent that minimizes enzyme denaturation and facilitates product separation.
Temperature
40°C
Optimal temperature for CAL-B activity without significant thermal degradation.
In-Process Control
Chiral GC
Essential for stopping the reaction at ~50% conversion to maximize the ee of both products.[7]
Expected Outcome
(S)-Alcohol (>95% ee), (R)-Ester (>95% ee)
High enantiomeric purity for both resolved components.
Strategy 2: Asymmetric Synthesis via Biocatalytic Cascade
4.1 Principle of the Method
This strategy creates the desired stereocenter from an achiral precursor, geraniol, avoiding the 50% theoretical yield limit of a standard kinetic resolution. The process involves two main stages: a bienzymatic cascade followed by a chemical reduction.
Bienzymatic Cascade: Geraniol is first oxidized to its corresponding aldehyde, geranial. This is catalyzed by a copper radical alcohol oxidase (CRO) or a selective short-chain dehydrogenase (SDR).[1][4] In the same pot, a highly selective ene-reductase (ER), such as OYE2 from Saccharomyces cerevisiae, reduces the α,β-unsaturated double bond of geranial to produce (R)-citronellal with excellent enantioselectivity (>96% ee).[4] This cascade often requires a cofactor regeneration system (e.g., glucose/glucose dehydrogenase) to recycle the expensive NAD(P)H cofactor.[1]
Chemical Reduction: The resulting (R)-citronellal is then fully saturated using standard catalytic hydrogenation (e.g., H₂/Pd-C), which reduces both the aldehyde and the remaining C=C double bond to yield the target (R)-3,7-dimethyloctan-1-ol.
4.2 Workflow for Asymmetric Synthesis
Caption: Chemoenzymatic workflow for the synthesis of (R)-3,7-dimethyloctan-1-ol.
4.3 Detailed Experimental Protocol
Part A: Bienzymatic Synthesis of (R)-Citronellal [1][4]
Aqueous Phase Preparation: In a jacketed reactor, prepare an aqueous buffer solution (100 mL) consisting of 50 mM potassium phosphate buffer (pH 7.5). To this, add NADP⁺ (1 mM), glucose (50 mM), glucose dehydrogenase (GDH, 15 U/mL), alcohol oxidase (e.g., CgrAlcOx, 1 mg/mL), and ene reductase (OYE2, 1 mg/mL).
Organic Phase Preparation: Prepare an organic phase (25 mL) of n-heptane containing geraniol (10 mM). The biphasic system helps to minimize substrate/product inhibition of the enzymes.
Reaction: Combine the aqueous and organic phases in the reactor. Maintain the temperature at 30°C and stir vigorously (e.g., 400 rpm) to ensure adequate mixing between the phases.
Monitoring: Monitor the formation of (R)-citronellal in the organic phase by GC. The reaction typically reaches high conversion (>95%) within 7-10 hours.[4]
Workup: Stop the reaction and separate the organic layer. Extract the aqueous layer with n-heptane (2 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude (R)-citronellal.
Part B: Chemical Reduction to (R)-3,7-Dimethyloctan-1-ol
Setup: Dissolve the crude (R)-citronellal from Part A in ethanol (50 mL) in a hydrogenation vessel. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1 mol%).
Reaction: Pressurize the vessel with hydrogen gas (H₂) to 50 psi. Stir the reaction at room temperature. The progress can be monitored by GC or TLC until the starting material is fully consumed.
Workup: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Purification: Remove the ethanol under reduced pressure. The resulting crude product can be purified by vacuum distillation to yield pure (R)-3,7-dimethyloctan-1-ol.
Final Step: Esterification
5.1 Principle of the Method
With the enantiopure alcohol in hand, the final step is a straightforward esterification with isovaleric acid. A mild coupling method using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) is effective and avoids the acidic conditions of Fischer esterification, which could risk side reactions. This reaction proceeds without affecting the stereocenter of the alcohol.
5.2 General Protocol for Esterification
Setup: In a round-bottom flask, dissolve the enantiopure alcohol [(R)- or (S)-3,7-dimethyloctan-1-ol] (10 mmol, 1 equiv.) in 50 mL of anhydrous dichloromethane (DCM).
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. The formation of the insoluble dicyclohexylurea (DCU) byproduct will be observed.
Workup: Filter off the DCU precipitate. Wash the filtrate sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by silica gel chromatography to yield the final product, (R)- or (S)-3,7-dimethyloctyl isovalerate.
- Simpler single-step resolution- Access to both enantiomers
- High theoretical yield from an achiral precursor- "Green" enzymatic step
Cons
- Max 50% yield for the desired product- Requires racemic precursor
- Multi-step process (enzymatic + chemical)- Requires specific enzymes and cofactors
Conclusion
The enantioselective synthesis of 3,7-dimethyloctyl isovalerate is readily achievable through robust protocols centered on the preparation of its chiral alcohol precursor. The choice between kinetic resolution and asymmetric synthesis depends on project-specific goals. Kinetic resolution offers a straightforward path to obtaining both enantiomers, albeit with a yield limitation for each. The chemoenzymatic cascade represents a more advanced and efficient strategy for producing a single, desired enantiomer in high yield from an inexpensive achiral starting material. The detailed protocols and validation checkpoints provided herein offer a reliable framework for researchers to successfully produce these valuable chiral molecules.
References
Tagliabue, B. et al. (2025). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. Reaction Chemistry & Engineering. [Link]
Preprints.org (2025). Sustainable Biotechnological Production of Citronellol: Advances in Biosynthesis, Metabolic Engineering, and Applications. Preprints.org. [Link]
Tagliabue, B. et al. (2025). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. PMC. [Link]
Organic Syntheses (N.A.). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses Procedure. [Link]
de Miranda, A. S. et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules. [Link]
Singh, R. et al. (2020). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. ChemistrySelect. [Link]
Contente, M. L. & Molinari, F. (2021). Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI. [Link]
ResearchGate (N.A.). Lipase-catalyzed kinetic resolution of racemic 1-heteroarylethanols—experimental and QM/MM study. ResearchGate. [Link]
de Souza, J. D. et al. (2022). Resolution of Racemic Aryloxy-Propan-2-yl Acetates via Lipase-Catalyzed Hydrolysis: Preparation of Enantiomerically Pure/Enantioenriched Mexiletine Intermediates and Analogs. MDPI. [Link]
Application Note: Electrophysiological Profiling of 3,7-Dimethyloctyl Isovalerate via Electroantennography (EAG)
Executive Summary In the field of reverse chemical ecology, synthetic esters are critical tools for mapping the receptive range of insect olfactory systems. 3,7-Dimethyloctyl isovalerate —a highly lipophilic, branched-ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the field of reverse chemical ecology, synthetic esters are critical tools for mapping the receptive range of insect olfactory systems. 3,7-Dimethyloctyl isovalerate —a highly lipophilic, branched-chain ester—serves as an excellent structural probe for evaluating the binding affinity of Odorant-Binding Proteins (OBPs) and the subsequent activation of Olfactory Receptor Neurons (ORNs). Because its flexible 3,7-dimethyl aliphatic tail mimics naturally occurring isoprenoids and alarm pheromones (such as (E)-ß-farnesene), it is increasingly utilized in electroantennography (EAG) to screen for potential pest attractants or repellents[1].
This application note provides a comprehensive, self-validating methodology for utilizing 3,7-dimethyloctyl isovalerate in EAG studies, detailing the mechanistic rationale, electrophysiological architecture, and step-by-step protocols required to generate high-fidelity dose-response data.
To understand how to measure an EAG response, one must understand the causality of the signal. The insect cuticle is highly hydrophobic, presenting a barrier to environmental odorants. When 3,7-dimethyloctyl isovalerate is delivered via a humidified air stream, it diffuses through the sensillum pores. However, the aqueous sensillum lymph prevents highly lipophilic molecules from reaching the neuronal dendrites unaided.
Here, OBPs act as essential solubilizing chaperones. The isovalerate headgroup of the compound forms transient hydrogen bonds with polar residues at the opening of the OBP binding pocket, while the 3,7-dimethyl tail anchors into the hydrophobic core[2]. This complex transports the volatile to the Olfactory Receptor (OR) and its co-receptor (Orco). The binding triggers a conformational change, opening ion channels. The resulting influx of cations (primarily Na⁺ and Ca²⁺) causes a membrane depolarization. EAG does not measure a single neuron; rather, it captures the summated macro-potential of thousands of ORNs firing simultaneously across the antenna[3].
Caption: Olfactory transduction pathway of 3,7-dimethyloctyl isovalerate in insect sensilla.
Electrophysiological Architecture & Causality
A successful EAG setup is not merely a collection of electrodes; it is a carefully balanced thermodynamic and electrical circuit. Every experimental choice must be driven by physiological causality:
Solvent Selection (Hexane vs. Mineral Oil): 3,7-Dimethyloctyl isovalerate has a low vapor pressure. Hexane is chosen as the primary diluent because it flashes off the filter paper rapidly, leaving a uniform monolayer of the ester without contributing to the final odor plume.
Electrode Fluid (Iso-osmotic Ringer's Solution): The glass capillary electrodes must be filled with an insect-specific saline solution (e.g., Beadle-Ephrussi Ringer). If the osmolarity is mismatched, water will rapidly enter or exit the antennal tissue via osmosis, causing cellular lysis, rapid baseline drift, and premature death of the preparation[4].
Ag/AgCl Interface: Silver/Silver-Chloride wires are mandatory. Bare metal wires in saline create fluctuating electrochemical potentials (battery effect) that manifest as severe baseline noise, obscuring the microvolt-level biological signals[3].
Step-by-Step EAG Protocol
The following protocol is designed as a self-validating system . By incorporating specific internal controls, the researcher can instantly verify if a null response is due to biological inactivity or mechanical failure.
Phase I: Stimulus Preparation
Stock Solution: Dissolve 3,7-dimethyloctyl isovalerate in HPLC-grade hexane to create a 100 µg/µL stock.
Serial Dilution: Prepare decadic dilutions (0.1, 1.0, 10, and 100 µg/µL).
Cartridge Loading: Pipette 10 µL of each concentration onto a 5 × 50 mm strip of Whatman No. 1 filter paper.
Solvent Evaporation: Allow the filter paper to sit in a fume hood for exactly 30 seconds to allow the hexane to volatilize.
Sealing: Insert the paper into a glass Pasteur pipette (stimulus cartridge) and seal both ends with Parafilm to allow the headspace to equilibrate.
Phase II: Antennal Preparation
Excision: Using micro-scissors, excise the antenna from the insect at the base of the scape. Note: For smaller insects (e.g., mosquitoes or aphids), a whole-head preparation is preferred to prevent hemolymph leakage.
Tip Truncation: Clip the distal 1-2 mm of the antennal tip. This breaks the cuticular barrier, allowing the saline electrode to make direct electrical contact with the hemolymph.
Mounting: Insert the base of the antenna into the reference recording electrode, and the truncated tip into the recording electrode. Ensure no air bubbles are trapped in the glass capillaries.
Phase III: Signal Acquisition & Validation
Baseline Stabilization: Place the preparation in a Faraday cage under a continuous stream of humidified, charcoal-filtered air (flow rate: 1 L/min). Wait 2-3 minutes until the baseline drift is < 0.1 mV/min.
Mechanosensory Control: Trigger a 0.5-second puff of empty air. Validation: A spike indicates turbulent airflow displacing the antenna. Adjust the delivery tube distance.
Solvent Control: Puff the hexane-only cartridge. Validation: Records the baseline chemical noise.
Positive Control: Puff a known active compound (e.g., 1-hexanol or (E)-ß-farnesene). Validation: Confirms the ORNs are alive and firing.
Test Stimuli: Deliver the 3,7-dimethyloctyl isovalerate cartridges in ascending order of concentration to prevent olfactory adaptation. Allow 60 seconds of recovery time between puffs.
Caption: Step-by-step experimental workflow for conducting EAG assays.
Quantitative Data Presentation
EAG responses are quantified by measuring the maximum negative amplitude of the depolarization curve (in millivolts, mV) relative to the pre-stimulus baseline. To account for preparation degradation over time, absolute mV values should be normalized against the adjacent solvent control.
Table 1: Representative Dose-Response Profile for 3,7-Dimethyloctyl Isovalerate
Stimulus Dose (µg)
Solvent Control (Hexane) (mV)
3,7-Dimethyloctyl Isovalerate (mV)
Positive Control ((E)-ß-farnesene) (mV)
0.1
-0.05 ± 0.02
-0.12 ± 0.04
-0.45 ± 0.08
1.0
-0.06 ± 0.01
-0.38 ± 0.06
-0.82 ± 0.11
10.0
-0.05 ± 0.02
-0.95 ± 0.12
-1.45 ± 0.15
100.0
-0.08 ± 0.03
-1.65 ± 0.18
-2.10 ± 0.22
Note: Data represents summated depolarization. The robust response at 10.0 and 100.0 µg indicates strong OBP binding affinity for the 3,7-dimethyloctyl motif, comparable to natural alarm pheromones.
References
Sun, Y. F., et al. (2012). Two Odorant-Binding Proteins Mediate the Behavioural Response of Aphids to the Alarm Pheromone (E)-ß-farnesene and Structural Analogues. PLoS One. Available at:[Link][1]
Pelosi, P., et al. (2018). The diverse small proteins called odorant-binding proteins. Open Biology, The Royal Society. Available at:[Link][2]
Lahondère, C., et al. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments (JoVE). Available at:[Link][4]
Ockenfels Syntech GmbH. (2020). ELECTROANTENNOGRAPHY: Principles and Practice. Available at:[Link][3]
Behavioral bioassays to test the attractant or repellent properties of 3,7-Dimethyloctyl isovalerate.
Application Note: Behavioral Bioassay Screening for 3,7-Dimethyloctyl Isovalerate Executive Summary & Chemical Context This guide details the methodology for evaluating the behavioral modulation properties of 3,7-Dimethy...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Behavioral Bioassay Screening for 3,7-Dimethyloctyl Isovalerate
Executive Summary & Chemical Context
This guide details the methodology for evaluating the behavioral modulation properties of 3,7-Dimethyloctyl isovalerate (also known as Citronellyl isovalerate).
The Scientific Rationale:
This compound presents a unique "push-pull" chemical profile. It contains a citronellyl moiety (structurally related to citronellal, a known spatial repellent) and an isovalerate moiety (isovaleric acid is a potent kairomone/attractant for hematophagous insects like Aedes aegypti, mimicking human sweat). Consequently, its behavioral effect is non-obvious and concentration-dependent. It requires a biphasic screening approach to determine if the ester bond masks the attractant properties or enhances the repellent volatility.
Target Audience: Chemical ecologists, agrochemical developers, and vector control researchers.
Compound Profile & Preparation
Property
Specification
Relevance to Bioassay
IUPAC Name
3,7-Dimethyloct-6-enyl 3-methylbutanoate
Target Analyte
CAS Number
68922-10-1
Verification
Odor Profile
Fruity, Rosy, Herbal
Olfactory Receptor Stimulation
Boiling Point
~279 °C
Moderate Volatility (Requires controlled airflow)
Solubility
Ethanol, Hexane, Oils
Solvent choice for delivery
Safety Protocol:
Handling: Wear nitrile gloves and safety glasses. Compound is a skin irritant.[1]
Storage: Store at 4°C in amber glass to prevent photo-oxidation of the double bond.
Experimental Workflow Overview
The screening pipeline moves from high-throughput olfactory discrimination (Y-Tube) to functional efficacy (Landing Inhibition).
Figure 1: Sequential screening workflow for volatile ester profiling.
Protocol 1: Dual-Choice Y-Tube Olfactometer Assay
Objective: To determine if 3,7-Dimethyloctyl isovalerate elicits positive (attraction) or negative (repellency) chemotaxis in host-seeking insects (e.g., Aedes aegypti or agricultural pests).
A. Experimental Setup
The Y-tube design allows the insect to choose between a clean air stream and an odor-laden stream.[2][3] Laminar flow is critical to prevent turbulence that disrupts the odor plume.
Humidifier (Gas washing bottle with distilled water).
Flowmeters (0-2 L/min range).
Odor Source Vessels (Glass bubblers).
Reagents:
Solvent: Hexane (HPLC Grade) or Acetone.
Test Solutions: 0.1%, 1.0%, 5.0%, and 10.0% (v/v) in solvent.
B. Workflow Diagram (System Architecture)
Figure 2: Pneumatic schematic for Dual-Choice Y-Tube Olfactometer.
C. Step-by-Step Procedure
Acclimatization: Starve insects (if mosquitoes, sugar-starve for 12h; if beetles, food-starve 24h) to induce host/food-seeking behavior. Acclimatize them to the testing room (25°C, 70% RH) for 1 hour.
Odor Preparation: Apply 10 µL of the test solution onto a filter paper strip (1 cm x 1 cm). Allow solvent to evaporate for 30 seconds. Place in "Odor Chamber."[4] Place a solvent-only strip in "Control Chamber."
Airflow Calibration: Adjust flowmeters to 0.5 L/min per arm. Ensure total flow does not exceed the insects' flight capacity (prevent "pinning" the insect).
Execution:
Introduce a single insect into the stem of the Y-tube.
Observe for 3 minutes .
Choice Criteria: A "choice" is recorded if the insect crosses 1/3rd the length of an arm and stays for >15 seconds.
No Choice: If the insect remains in the stem for 3 minutes.
Bias Control: Rotate the Y-tube arms 180° every 5 insects to control for lighting/spatial bias. Clean the tube with ethanol and bake at 100°C between different compounds.
D. Data Analysis
Calculate the Preference Index (PI):
PI = +1: Perfect Attractant.
PI = -1: Perfect Repellent.
PI = 0: Neutral.
Statistics: Use a Chi-square test (
) to test deviation from a 50:50 distribution.
Protocol 2: Static Air Landing Inhibition Assay
Objective: If Y-Tube data suggests repellency (PI < -0.2), validate efficacy using a modified WHO cage assay. This measures the compound's ability to inhibit landing on an attractant source (e.g., thermal target or human hand surrogate).
Attractant: A heated collagen membrane feeder (37°C) or a volunteer's hand (gloved with a cutout window). Note: For safety and standardization, the Artificial Membrane Feeder is preferred for initial chemical screening.
B. Procedure
Treatment: Apply 3,7-Dimethyloctyl isovalerate (at 1.0 mg/cm²) to a nylon mesh cloth. Allow to dry.[5]
Control: Apply pure solvent to a matching mesh cloth.
Exposure:
Place the Control mesh over the membrane feeder.
Insert feeder into cage. Count landings for 3 minutes .
Remove feeder, wait 15 minutes (ventilation).
Place the Treated mesh over the feeder.
Insert feeder into cage. Count landings for 3 minutes .
Replication: Repeat with 5 different cages.
C. Data Calculation
Calculate Percent Protection (or Inhibition):
= Total landings on Control.
= Total landings on Treatment.
Data Reporting Template
Synthesize your results into the following format for technical reports:
Concentration (%)
N (Insects)
Choice (Treatment)
Choice (Control)
Preference Index (PI)
P-Value ()
Interpretation
0.1%
30
12
14
-0.07
>0.05
Neutral
1.0%
30
8
18
-0.38
<0.05
Mild Repellent
5.0%
30
2
25
-0.85
<0.001
Strong Repellent
References
World Health Organization (WHO). (2013).[6][7] Guidelines for efficacy testing of spatial repellents. WHO/HTM/NTD/WHOPES/2013.1. [Link][6]
Baker, T. C., & Cardé, R. T. (1984). Techniques for Behavioral Bioassays.[2][8][9] In: Techniques in Pheromone Research. Springer, New York, NY. [Link]
Klun, J. A., et al. (2005).[10] A new in vitro bioassay system for discovery of novel human-use mosquito repellents.[11] Journal of the American Mosquito Control Association, 21(1), 64-70. [Link]
Good Scents Company. (2023). Citronellyl isovalerate Chemical Profile and Organoleptic Properties.[Link]
Microbe Investigations. (2023). Y-Tube Olfactometer Test for Mosquito Repellent Efficacy.[Link]
Application Note: Formulation of 3,7-Dimethyloctyl Isovalerate in Polymer-Matrix Slow-Release Dispensers
Executive Summary & Mechanistic Rationale The controlled release of volatile organic compounds (VOCs) is a critical challenge in the development of long-lasting spatial fragrances, agricultural semiochemicals, and behavi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The controlled release of volatile organic compounds (VOCs) is a critical challenge in the development of long-lasting spatial fragrances, agricultural semiochemicals, and behavioral pharmacology tools. 3,7-Dimethyloctyl isovalerate (CAS: 71662-26-5), also known as dihydrocitronellyl isovalerate, is a highly hydrophobic ester characterized by a fruity-floral odor profile. Due to its high molecular weight (242.4 g/mol ) and extreme lipophilicity (XLogP3-AA ~5.5), formulating this compound for sustained release requires specialized polymer matrices that prevent matrix trapping while mitigating premature burst release .
The Causality of Polymer Selection
The diffusion of a VOC through a non-porous polymer matrix is governed by Fickian diffusion, which is highly dependent on the free volume of the polymer and the thermodynamic compatibility between the polymer and the diffusant.
Ethylene Vinyl Acetate (EVA): EVA is a semicrystalline thermoplastic. The active compound diffuses exclusively through the amorphous vinyl acetate (VA) domains. By selecting an EVA grade with a higher VA content (e.g., 28% vs. 18%), formulation scientists can increase the amorphous fraction, thereby proportionally increasing the release rate of the bulky 3,7-Dimethyloctyl isovalerate molecule .
Polydimethylsiloxane (PDMS): PDMS is an elastomer with an exceptionally high free-volume fraction and flexible siloxane backbone. It is ideal for highly lipophilic compounds, offering near zero-order release kinetics without the need for plasticizers that could alter the chemical scent profile .
Formulation Workflow & Signaling Pathway
The following diagram illustrates the logical progression from material selection to the validation of the release kinetics.
Caption: Workflow for formulating and evaluating 3,7-Dimethyloctyl isovalerate slow-release dispensers.
Materials and Quantitative Data
To ensure reproducible release profiles, the physicochemical properties of the active ingredient and the selected matrices must be strictly controlled.
Table 1: Physicochemical Properties of the Active Compound
Parameter
Value
Formulation Implication
Chemical Formula
C₁₅H₃₀O₂
Bulky aliphatic tail requires high polymer free-volume.
Molecular Weight
242.4 g/mol
Slower diffusion coefficient compared to smaller VOCs.
Estimated Boiling Point
~269°C
Withstands hot-melt extrusion up to 150°C without degradation.
Hydrophobicity (XLogP)
5.5
Incompatible with hydrogels (e.g., alginate) without emulsifiers.
Table 2: Expected Release Kinetics by Matrix Type
Polymer Matrix
Loading Capacity (% w/w)
Release Kinetic Model
Estimated Duration (Days)
Primary Application
EVA (18% VA)
5 - 10%
First-Order (Square-root of time)
60 - 90
Agricultural semiochemicals
EVA (28% VA)
10 - 15%
First-Order (Accelerated)
30 - 45
High-emission spatial scents
PDMS (Sylgard 184)
Up to 20%
Pseudo Zero-Order
90 - 120
Precision behavioral studies
Experimental Protocols
The following protocols are designed as self-validating systems . Gravimetric tracking provides total mass loss, but it cannot differentiate between the loss of the active compound and the outgassing of unreacted polymer monomers. Therefore, the protocol mandates parallel Solid-Phase Microextraction (SPME) GC-MS headspace sampling to validate that the mass loss corresponds exclusively to 3,7-Dimethyloctyl isovalerate .
Protocol A: Preparation of EVA-Based Dispensers via Hot-Melt Extrusion
Causality Note: Hot-melt extrusion is chosen over solvent casting for EVA to prevent residual solvent entrapment, which artificially plasticizes the matrix and skews release kinetics.
Polymer Preparation: Dry EVA pellets (28% VA content) in a vacuum oven at 40°C for 12 hours to remove ambient moisture.
Melt Blending: Introduce the EVA pellets into a twin-screw extruder. Set the barrel temperature profile to 90°C – 110°C – 120°C.
Active Injection: Using a precision syringe pump, inject liquid 3,7-Dimethyloctyl isovalerate into the mixing zone of the extruder to achieve a final concentration of 10% w/w. Note: The extrusion temperature (120°C) is well below the compound's boiling point (269°C), preventing thermal degradation.
Shaping and Quenching: Extrude the blend through a 2 mm cylindrical die. Immediately quench the extrudate in a 15°C water bath to halt phase separation and "lock" the active compound within the amorphous polymer domains.
Cutting: Cut the continuous filament into 5 cm dispenser segments.
Protocol B: Preparation of PDMS-Based Dispensers via Solvent-Free Impregnation
Causality Note: PDMS is cured at room temperature rather than elevated temperatures. Heat curing causes thermal expansion of the polymer network; upon cooling, the network contracts, which can physically squeeze the liquid VOC out of the matrix (a phenomenon known as "surface blooming").
Prepolymer Mixing: Weigh 10 parts of PDMS base (e.g., Sylgard 184) and 1 part curing agent into a planetary centrifugal mixer.
Active Incorporation: Add 15% w/w of 3,7-Dimethyloctyl isovalerate directly to the prepolymer mixture. Mix at 2000 RPM for 2 minutes.
Degassing: Place the mixture in a vacuum desiccator (-80 kPa) for 15 minutes to remove entrapped air bubbles, which would otherwise create inconsistent diffusion pathways.
Casting and Curing: Pour the mixture into PTFE molds. Allow the matrix to cure at 25°C for 48 hours.
Protocol C: In Vitro Release Kinetics Assay (Self-Validating Workflow)
Gravimetric Tracking: Place five replicate dispensers of each formulation in a controlled environmental chamber (25°C, 50% Relative Humidity, constant airflow of 0.5 m/s). Weigh each dispenser daily using an analytical balance (accuracy ±0.1 mg).
Headspace Validation (GC-FID): Place a parallel set of dispensers in sealed 20 mL headspace vials for 30 minutes. Expose a 100 µm PDMS SPME fiber to the headspace for 5 minutes.
Chromatographic Analysis: Desorb the fiber in the GC injection port at 250°C. Ensure that the integrated peak area for 3,7-Dimethyloctyl isovalerate remains proportional to the daily gravimetric mass loss. If a discrepancy arises, it indicates matrix degradation or the presence of impurities.
Troubleshooting & Field Insights
Issue: Initial Burst Release (Surface Blooming)
Mechanism: Hydrophobic VOCs can migrate to the surface of the polymer during the cooling/curing phase, creating a liquid film that evaporates rapidly in the first 48 hours.
Solution: Implement a brief post-fabrication solvent wash (e.g., a 5-second dip in absolute ethanol) to strip surface-bound VOCs, ensuring the subsequent release is strictly diffusion-controlled.
Issue: Incomplete Release (Matrix Trapping)
Mechanism: As the concentration of the VOC drops below 2% w/w, the thermodynamic driving force decreases, and the remaining compound becomes trapped in the polymer's crystalline domains.
Solution: Add a low-volatility, odorless plasticizer (e.g., diethyl phthalate) at 2% w/w to permanently expand the free volume of the matrix.
References
Scent.vn. 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5) Properties and Odor Profile. URL:[Link]
American Chemical Society (ACS). Delivery Systems for Flavors and Fragrances: Quality by Design-Based Considerations. Journal of Agricultural and Food Chemistry. URL:[Link]
ResearchGate (Analytical Methods). Storage and controlled release of fragrances maintaining a constant ratio of volatile compounds. URL:[Link]
Google Patents.Methods of delivering fragrance using ethylene vinyl acetate 'ribbon' (WO2008153680A1).
Method
Application Note: Field Deployment of 3,7-Dimethyloctyl Isovalerate for Insect Monitoring
This guide outlines the technical application of 3,7-Dimethyloctyl isovalerate (chemically synonymous with Dihydrocitronellyl isovalerate or Tetrahydrogeranyl isovalerate ) in field trials. While often overshadowed by it...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the technical application of 3,7-Dimethyloctyl isovalerate (chemically synonymous with Dihydrocitronellyl isovalerate or Tetrahydrogeranyl isovalerate ) in field trials. While often overshadowed by its unsaturated analog (Citronellyl isovalerate), this compound serves as a critical stable semiochemical probe in chemical ecology.
Its primary utility lies in two distinct mechanisms:
Attractant Precursor (Pro-pheromone): As a stable ester, it provides a controlled release of isovaleric acid (a potent kairomone for hematophagous insects like mosquitoes) via environmental hydrolysis.
Direct Kairomone: It acts as a floral mimic for specific agricultural pests (e.g., Thrips, Mites) and a behavioral modulator for parasitoids.
Part 1: Executive Summary & Technical Rationale
The Chemical Entity[1][2][3]
IUPAC Name: 3,7-Dimethyloctyl 3-methylbutanoate
Common Names: Dihydrocitronellyl isovalerate; Tetrahydrogeranyl isovalerate.
CAS Number: 71662-26-5
Molecular Formula: C15H30O2
Key Property: Unlike Citronellyl isovalerate, this molecule has a saturated alkyl chain . This saturation confers superior oxidative stability in field conditions (UV/Heat), making it an ideal candidate for long-duration monitoring lures where constant release rates are critical.
Mechanism of Action
The compound functions through a Dual-Mode Signaling Pathway :
Olfactory Receptor Activation (Direct): The intact ester binds to specific Orco-co-receptor complexes in herbivorous insects (e.g., Thysanoptera), mimicking floral volatiles to induce attraction.
Hydrolytic Cleavage (Indirect): Under humid field conditions, the ester bond undergoes slow hydrolysis, releasing Isovaleric Acid . Isovaleric acid is a primary host-seeking cue for anthropophilic mosquitoes (Anopheles, Aedes), signaling the presence of vertebrate hosts.
DOT Diagram: Mechanism of Action
Caption: Dual-pathway mechanism showing direct attraction via ester volatility and indirect attraction via hydrolytic release of isovaleric acid.
Application Note: Trace Analysis of 3,7-Dimethyloctyl Isovalerate in Complex Environmental Matrices via HS-SPME-GC-MS/MS
Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Cosmetic Development Professionals Methodology: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Environmental Researchers, and Drug/Cosmetic Development Professionals
Methodology: Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Tandem Mass Spectrometry (HS-SPME-GC-MS/MS)
Introduction & Scientific Rationale
The widespread use of synthetic fragrances and flavorings in personal care products has led to their ubiquitous presence in environmental compartments. 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), an aliphatic ester characterized by its high hydrophobicity (XLogP3 ~ 5.5) and semi-volatile nature, frequently bypasses standard wastewater treatment protocols, accumulating in aquatic ecosystems and soil matrices.
Historically, the extraction of semi-volatile organic compounds (SVOCs) from environmental samples has relied on Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as outlined in foundational frameworks like EPA Method 8270[1]. However, LLE consumes large volumes of hazardous solvents and is highly susceptible to emulsion formation when processing complex, surfactant-rich matrices like wastewater[2].
To overcome these limitations, this protocol leverages Headspace Solid-Phase Microextraction (HS-SPME) . By extracting the analyte from the vapor phase above the sample, HS-SPME eliminates matrix interferences (e.g., non-volatile lipids, humic acids) and prevents the degradation of the GC inlet. When coupled with the specificity of Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, this solvent-free approach achieves sub-parts-per-trillion (ppt) sensitivity, serving as a robust, self-validating analytical system for environmental monitoring.
Experimental Workflow & Mechanistic Logic
The success of this protocol relies on manipulating the thermodynamic equilibrium of the sample to drive the hydrophobic ester into the headspace.
The Salting-Out Effect: By saturating the aqueous matrix with 20% (w/v) NaCl, the ionic strength of the solution is drastically increased. This decreases the availability of free water molecules to solvate the ester, thermodynamically forcing 3,7-dimethyloctyl isovalerate into the gaseous phase[3].
Fiber Chemistry: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is utilized. The DVB polymer introduces mesopores that efficiently trap semi-volatile fragrance compounds, while the PDMS phase facilitates rapid analyte diffusion and thermal stability during desorption[3].
Workflow for HS-SPME-GC-MS/MS analysis of environmental samples.
Step-by-Step Analytical Protocol
Sample Preparation (Self-Validating System)
To ensure the protocol is self-validating, every batch must include a Method Blank, a Matrix Spike (MS), and an Internal Standard (IS) to correct for matrix suppression and extraction variability.
For Aqueous Samples (Wastewater/Surface Water):
Filter 10.0 mL of the water sample through a 0.45 µm PTFE syringe filter to remove suspended particulates.
Transfer the filtrate into a 20 mL precision glass headspace vial.
Add 2.0 g of anhydrous NaCl (pre-baked at 400 °C to remove organic artifacts).
Spike the sample with 10 µL of Internal Standard solution (e.g., Isovaleric acid-d9 at 100 µg/L).
Immediately seal the vial with a PTFE/silicone septum cap to prevent volatile loss.
For Solid Samples (Soil/Sediment):
Weigh 2.0 g of homogenized, air-dried soil into a 20 mL headspace vial.
Add 10.0 mL of HPLC-grade water to create a slurry, followed by 2.0 g of anhydrous NaCl.
Spike with 10 µL of Internal Standard and seal tightly. Vortex for 1 minute to ensure uniform distribution.
HS-SPME Extraction Procedure
Pre-incubation: Place the vial in the agitator at 80 °C for 10 minutes (agitation at 500 rpm). Causality: This step establishes thermal equilibrium and maximizes the vapor pressure of the target ester without causing thermal degradation.
Extraction: Pierce the septum and expose the 65 µm PDMS/DVB fiber to the headspace for exactly 30 minutes at 80 °C.
Desorption: Retract the fiber and immediately transfer it to the GC injection port. Expose the fiber for 3 minutes at 250 °C in splitless mode to ensure complete thermal desorption of the analyte onto the head of the GC column[4].
GC-MS/MS Instrumental Parameters
Column: DB-5MS (30 m × 0.25 mm i.d. × 0.25 µm film thickness) or equivalent low-bleed phase.
Carrier Gas: High-purity Helium (99.999%) at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial: 60 °C (hold for 1 min).
Ramp 1: 15 °C/min to 200 °C.
Ramp 2: 25 °C/min to 280 °C (hold for 5 min to bake out high-boiling matrix carryover).
Mass Spectrometer: Electron Impact (EI) source at 70 eV. Source temperature: 230 °C. Transfer line: 280 °C.
Balances high vapor pressure generation with the exothermic nature of adsorption.
Extraction Time
10 – 60 min
30 min
Achieves >95% equilibrium for 3,7-dimethyloctyl isovalerate without displacing lighter volatiles.
Ionic Strength
0 – 30% NaCl
20% (w/v)
Maximizes the salting-out effect, driving the hydrophobic ester (XLogP3 ~ 5.5) into the headspace.
Table 2: GC-MS/MS MRM Transitions
Note: Due to the weak molecular ion [M]+ (m/z 242) typical of aliphatic esters in EI, fragmentation relies on the isovalerium ion and hydrocarbon tail.
Analyte
Retention Time (min)
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Purpose
3,7-Dimethyloctyl isovalerate
12.45
85.1
57.1
10
Quantifier (Isovalerate fragment)
3,7-Dimethyloctyl isovalerate
12.45
69.1
41.1
15
Qualifier (Hydrocarbon chain)
Isovaleric acid-d9 (IS)
8.12
94.1
64.1
10
Internal Standard
Table 3: Method Validation & Quality Control Summary
Validation Parameter
Wastewater Matrix
Soil Matrix
EPA 8270E Acceptance Criteria
Linearity (R²)
0.998 (1 - 500 ng/L)
0.996 (5 - 1000 ng/kg)
≥ 0.990
Limit of Detection (LOD)
2.5 ng/L
8.0 ng/kg
Matrix Dependent
Matrix Spike Recovery
92% ± 4.5%
88% ± 6.2%
70% – 130%
Method Blank
< LOD
< LOD
< Limit of Quantitation (LOQ)
References
Determination of Fragrance Allergens in Paper Personal Care Products by Headspace (HS) Solid-Phase Microextraction (SPME) Gas Chromatography-Mass Spectrometry (GC-MS) with Response Surface Methodology (RSM) Optimization
ResearchGate
URL:[Link]
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin
MDPI - Molecules
URL:[Link]
Optimization of reaction conditions for 3,7-Dimethyloctyl isovalerate synthesis.
Ticket Subject: Optimization of reaction conditions for 3,7-Dimethyloctyl isovalerate synthesis. Assigned Specialist: Senior Application Scientist, Process Chemistry Division. Status: Open / Technical Deep Dive. Executiv...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket Subject: Optimization of reaction conditions for 3,7-Dimethyloctyl isovalerate synthesis.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Status: Open / Technical Deep Dive.
Executive Summary
You are attempting to synthesize 3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate). This is a classic Fischer Esterification between a primary branched alcohol (3,7-Dimethyloctanol ) and a short-chain branched fatty acid (Isovaleric acid ).
While the reaction appears straightforward, the branching on the acid (isovaleric) and the alcohol (at the C3 position) introduces steric factors that can impede conversion if water removal is not aggressive. Furthermore, isovaleric acid has a potent, unpleasant odor (cheese/sweat), making downstream purification critical for fragrance/flavor applications.
This guide covers two routes:
Chemical Catalysis (p-TSA): High throughput, robust, requires heat.
Enzymatic Catalysis (Lipase): Green chemistry, high selectivity, mild conditions.[1]
Module 1: Chemical Synthesis (Acid Catalysis)
Protocol ID: CHEM-ISO-01
Primary Mechanism: Acid-catalyzed Fischer Esterification driven by azeotropic water removal.
The "Golden Parameters"
Parameter
Recommended Value
Technical Rationale
Molar Ratio
1.0 : 1.2 (Alcohol : Acid)
Slight excess of acid drives kinetics; acid is easier to remove via alkaline wash than the high-boiling alcohol.
Catalyst
p-Toluenesulfonic acid (p-TSA)
0.5 - 1.0 mol% loading. Superior to H₂SO₄ for minimizing charring/oxidation at reflux temps.
Solvent
Toluene or Cyclohexane
Forms azeotrope with water. Toluene (bp 110°C) provides faster kinetics than cyclohexane (bp 81°C).
Temperature
Reflux (110-115°C)
Required to maintain vigorous boil-up for the Dean-Stark trap to function.
Reaction Time
4 - 8 Hours
Monitor via Acid Value (AV) titration. Stop when AV < 5.0 mg KOH/g.
Step-by-Step Workflow
Charge: Load 3,7-Dimethyloctanol (1.0 eq), Isovaleric acid (1.2 eq), and Toluene (30% of total volume) into a Round Bottom Flask (RBF).
Catalyst: Add p-TSA monohydrate (0.5 mol%).
Setup: Attach a Dean-Stark apparatus topped with a reflux condenser.
Reflux: Heat to vigorous reflux.[2] Water will separate in the trap.
Monitor: Continue until water collection ceases (theoretical yield: ~18 mL H₂O per mol of ester).
Work-up: Cool to RT. Wash organic layer with 10% NaHCO₃ (removes isovaleric acid) followed by Brine.
Purification: Dry over MgSO₄, filter, and perform vacuum distillation to remove solvent and trace heavy ends.
Workflow Visualization
Caption: Figure 1. Chemical synthesis workflow emphasizing the critical quality control point (Acid Value check) before work-up.
Module 2: Enzymatic Synthesis (Green Route)
Protocol ID: BIO-ISO-02
Primary Mechanism: Lipase-catalyzed esterification (Novozym 435).
Best For: High-purity requirements, "Natural" labeling, or heat-sensitive setups.
Optimization Table
Parameter
Recommended Value
Technical Rationale
Biocatalyst
Novozym 435 (CAL-B)
Candida antarctica Lipase B is the industry standard for esterification. Robust and reusable.[3]
Loading
1 - 2% (w/w of substrates)
Sufficient activity without excessive cost.
Water Removal
Molecular Sieves (3Å or 4Å)
Critical. Enzymes are reversible. Sieves shift equilibrium by scavenging water produced.
Temperature
40°C - 60°C
Optimal activity range for CAL-B. >70°C risks thermal inactivation over long cycles.
Solvent
Solvent-Free (Neat)
3,7-Dimethyloctanol acts as the solvent. Maximizes volumetric productivity.
Troubleshooting the Enzymatic Route
Q: My conversion is plateauing at 60-70%. Why?A: This is classic Water Inhibition .
The Science: Lipases require a micro-aqueous layer to function, but excess water (produced by the reaction) pushes the equilibrium back toward hydrolysis.
The Fix: You likely saturated your Molecular Sieves.
Immediate Action: Add fresh, activated Molecular Sieves (activated at 250°C for 4h).
Process Change: Apply a mild vacuum (100-200 mbar) to the headspace to continuously pull off water vapor.
Module 3: Troubleshooting & FAQs
Scenario A: "The product smells like cheese/sweat."
Diagnosis: Residual Isovaleric Acid.
Reason: Isovaleric acid has an extremely low odor threshold. Even 0.1% impurity is detectable.
Solution: Your alkaline wash was insufficient.
Protocol Adjustment: Perform two washes with 10% Sodium Carbonate (Na₂CO₃) instead of Bicarbonate. Carbonate is a stronger base and ensures complete deprotonation of the acid into the water-soluble salt.
Validation: Check the pH of the aqueous layer. It must remain >9 after mixing.
Scenario B: "The product is colored (Yellow/Brown)."
Diagnosis: Oxidation or Thermal Degradation.
Reason: 3,7-Dimethyloctanol is stable, but trace impurities (like residual geraniol from the precursor) can oxidize at reflux temperatures (110°C+).
Solution:
Switch to Enzymatic: Run at 50°C to eliminate thermal stress.
Add Antioxidant: If running chemical synthesis, add 0.1% BHT (Butylated hydroxytoluene) to the reaction flask.
Nitrogen Blanket: Ensure the reaction is under a strict N₂ atmosphere.
Scenario C: "Emulsion formed during work-up."
Diagnosis: Surfactant effect of the ester/soap mixture.
Reason: The sodium salt of isovaleric acid (formed during washing) acts as a soap.
Solution:
Break the Emulsion: Add saturated Brine (NaCl). The increased ionic strength forces phase separation ("Salting out").
Prevention: Avoid vigorous shaking; use gentle inversion during the first alkaline wash.
Module 4: Analytical Validation
Technique: GC-FID or GC-MS.
GC Method Parameters:
Column: DB-Wax or HP-5 (Polar columns separate the acid from the ester better).
Caption: Figure 2.[4] Quality Control decision tree based on Gas Chromatography retention times (RT).
References
BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of l-Menthyl Isovalerate. (Proxy for branched alcohol esterification protocols).
Arctander, S. (1969).[2] Perfume and Flavor Chemicals (Aroma Chemicals). (Foundational text for Geranyl/Tetrahydrogeranyl ester synthesis).
ResearchGate. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. (Optimization data for Novozym 435 with primary alcohols).
National Institute of Standards and Technology (NIST). (n.d.). 3,7-Dimethyloctyl acetate Mass Spectrum. (Reference for structural analogs).
Troubleshooting low yield in the esterification of 3,7-dimethyloctanol.
Technical Support Center: Troubleshooting Esterification of 3,7-Dimethyloctanol Executive Summary & Substrate Analysis The Substrate: 3,7-Dimethyloctanol (Tetrahydrogeraniol) is a saturated primary terpene alcohol. Key D...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Troubleshooting Esterification of 3,7-Dimethyloctanol
Executive Summary & Substrate Analysis
The Substrate: 3,7-Dimethyloctanol (Tetrahydrogeraniol) is a saturated primary terpene alcohol.
Key Distinction: Unlike its unsaturated analogs (Geraniol, Citronellol), 3,7-dimethyloctanol lacks double bonds.
Implication: It is chemically stable against acid-catalyzed cyclization or isomerization, which are common yield-killers in terpene chemistry.
The Diagnostic Reality: If your yield is low, it is rarely due to substrate decomposition. The root cause is almost invariably equilibrium limitations (kinetics) or physical loss during work-up (emulsions/volatility) .
Diagnostic Workflow
Use this decision tree to isolate the source of your yield loss.
Figure 1: Diagnostic logic flow for isolating yield loss in esterification workflows.
Q1: I am using Fischer esterification (Carboxylic Acid + H₂SO₄), but the reaction stalls at ~60-70% conversion. Adding more catalyst doesn't help. Why?
The Science: Fischer esterification is an equilibrium process with an equilibrium constant (
) typically near 4. Without water removal, the theoretical maximum yield is limited to ~67% (at 1:1 stoichiometry).
The Fix: You must shift the equilibrium (Le Chatelier’s principle).
Water Removal: Use a Dean-Stark trap with azeotropic solvents (Toluene or Cyclohexane) to physically remove water. Alternatively, add activated Molecular Sieves (3Å or 4Å) directly to the flask (10-20% w/v).
Stoichiometry: Use the cheaper reagent in excess. Typically, 1.5–2.0 equivalents of the carboxylic acid (if cheap) or the alcohol drives conversion >95% [1].
Q2: I switched to Acid Chloride/Anhydride to avoid equilibrium issues, but the yield is still variable. What am I missing?
The Science: While irreversible, these reactions generate acid byproducts (HCl or Acetic Acid) that can protonate the amine base (Pyridine/TEA) or the alcohol, slowing kinetics.
The Fix:
Catalysis: Are you using DMAP (4-Dimethylaminopyridine) ? Even 1-5 mol% DMAP acts as a "hyper-nucleophilic" acyl transfer catalyst, accelerating the reaction by 10,000x compared to Pyridine alone [2].
Moisture Control: Acid chlorides hydrolyze rapidly in moist air. Ensure reagents are fresh and glassware is flame-dried.
Category B: Work-up & Isolation Losses[1]
Q3: My reaction shows 100% conversion on TLC, but after aqueous work-up, I lose 40% of my mass. Where did it go?
The Science: 3,7-dimethyloctyl esters are highly lipophilic, but they act as surfactants. They stabilize emulsions (rag layers) between the organic and aqueous phases, trapping product.
The Fix:
Avoid Vigorous Shaking: In the separatory funnel, use gentle inversion rather than vigorous shaking.
Brine Wash: Always use saturated NaCl (Brine) for the final wash to increase ionic strength and break emulsions.
Filter the Rag: If an emulsion layer persists, filter the entire biphasic mixture through a pad of Celite. The emulsion often breaks upon filtration.
Q4: Can I lose product during solvent evaporation?
The Science: Yes. While 3,7-dimethyloctanol has a high boiling point (~212°C), its lower esters (acetate, formate) are more volatile. If you use a high-vacuum pump (>0.1 mmHg) at elevated bath temperatures (>50°C) for extended periods, you will co-distill the product.
The Fix: Use a rotary evaporator with controlled pressure (20-50 mbar) and a bath temp <40°C. Monitor the condenser for "oily" distillate.
Category C: Enzymatic Issues
Q5: I am using Lipase (CALB) for a "green" synthesis, but the reaction is incredibly slow (>48 hrs).
The Science: Lipases require a specific "water activity" (
) to maintain their 3D structure, but too much water reverses the reaction (hydrolysis).
The Fix:
Drying: Ensure solvents (Hexane/Heptane) are dried over molecular sieves.
Temperature: Lipases have optimal windows. For CALB (Novozym 435), 40–60°C is optimal.[1] Above 70°C, the enzyme denatures [3].
Mass Transfer: If running solvent-free, the viscosity of 3,7-dimethyloctanol may hinder diffusion. Add a small amount of hydrophobic solvent (Heptane) to improve mixing.
Detailed Experimental Protocols
Method A: High-Yield Chemical Synthesis (Activated Acyl Route)
Best for: Small scale (<10g), high value, 95%+ yields.
Setup: Flame-dried 100 mL Round Bottom Flask (RBF), magnetic stir bar, N₂ atmosphere.
Reagents:
3,7-Dimethyloctanol (1.0 equiv, 10 mmol)
Acid Anhydride (1.2 equiv) or Acid Chloride (1.1 equiv)
Catalyst: p-Toluenesulfonic acid (pTSA) (1-2 mol%) or H₂SO₄ (catalytic drops).
Solvent: Toluene (creates azeotrope with water).
Procedure:
Combine all reagents in RBF.
Reflux vigorously.[3] Water will collect in the trap.
Continue until water collection ceases (approx. 4-8 hours).
Work-up:
Cool to RT. Wash with saturated NaHCO₃ (removes excess acid and catalyst).
Wash with Brine. Dry and distill solvent.
Comparative Data Analysis
Parameter
Fischer Esterification
Acid Chloride/Anhydride
Enzymatic (Lipase)
Typical Yield
75–85%
90–98%
80–95%
Reaction Time
6–12 Hours
1–3 Hours
24–48 Hours
Atom Economy
High (Water byproduct)
Low (Salt/Acid byproduct)
High
Purification
Distillation often required
Simple Extraction
Filtration (Enzyme removal)
Key Failure Mode
Incomplete water removal
Moisture ingress / Hydrolysis
Enzyme deactivation
References
BenchChem. "Optimization of reaction conditions for high-yield 3,7-Dimethyl-1-octyl propionate synthesis." Technical Support Guide. Link
Steglich, W., & Höfle, G. (1969). "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angewandte Chemie International Edition, 8(12), 981. Link
Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews, 42(15), 6406-6436. Link
Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Standard reference for Dean-Stark protocols). Link
Technical Support Center: Purification of Synthetic 3,7-Dimethyloctyl Isovalerate
Welcome to the technical support center for the purification of 3,7-dimethyloctyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 3,7-dimethyloctyl isovalerate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this fragrance ester from its reaction byproducts. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
I. Understanding the Chemistry: Synthesis and Common Impurities
3,7-Dimethyloctyl isovalerate is typically synthesized via the Fischer-Speier esterification of 3,7-dimethyloctan-1-ol and isovaleric acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2][3] This is a reversible condensation reaction where water is produced as a byproduct.[1][4][5] To drive the reaction towards the formation of the ester, an excess of one reactant (usually the less expensive one) is often used, or water is removed as it is formed.[3][6][7]
The primary impurities in the crude reaction mixture are:
Unreacted 3,7-dimethyloctan-1-ol
Unreacted isovaleric acid
Water
The acid catalyst (e.g., H₂SO₄)
The key to a successful purification lies in the systematic removal of these byproducts.
II. Purification Workflow and Troubleshooting
The general workflow for the purification of 3,7-dimethyloctyl isovalerate involves an aqueous workup followed by distillation or chromatography. The following diagram illustrates the decision-making process for purification.
Caption: A typical workflow for the purification of 3,7-dimethyloctyl isovalerate.
III. Frequently Asked Questions (FAQs) and Troubleshooting Guide
Aqueous Workup Issues
Q1: After adding the sodium bicarbonate solution during the workup, a persistent emulsion has formed between the organic and aqueous layers. How can I resolve this?
A1: Emulsion formation is a common issue when washing crude ester mixtures, especially if vigorous shaking is employed.[8]
Causality: Emulsions are stabilized by soaps that can form from the reaction of the basic wash solution with the unreacted carboxylic acid. The presence of fine particulate matter can also contribute to emulsion stabilization.
Troubleshooting Steps:
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.[8]
Brine Wash: Add a saturated solution of sodium chloride (brine).[8][9] The increased ionic strength of the aqueous layer helps to break the emulsion by "salting out" the organic components.
Filtration: If the emulsion is due to particulates, filtering the entire mixture through a pad of Celite or glass wool can be effective.
Solvent Addition: Adding a small amount of a different organic solvent with a different density might help to break the emulsion.
Q2: I've completed the aqueous workup, but my final product still has a sour odor of isovaleric acid. What went wrong?
A2: A lingering acidic odor indicates incomplete removal of isovaleric acid.
Causality: This is likely due to insufficient washing with the basic solution or the use of a base that was not concentrated enough.
Troubleshooting Steps:
Repeat the Base Wash: Redissolve the crude product in a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and re-wash with a saturated sodium bicarbonate solution.[10]
Check for Neutrality: After the base wash, test the pH of the aqueous layer with litmus paper or a pH strip to ensure it is basic. Continue washing until the aqueous layer remains basic after mixing.
Vigorous Mixing: Ensure thorough mixing during the base wash to allow for complete neutralization of the acid. Remember to vent the separatory funnel frequently as carbon dioxide gas will be produced.[11]
Purification and Purity Assessment
Q3: I am attempting to purify my product by distillation, but I am not achieving good separation between my product and a major impurity. What should I do?
A3: Poor separation during distillation suggests that the boiling points of your desired ester and the impurity are too close.[8][9]
Causality: Simple distillation is only effective for separating liquids with significantly different boiling points (a difference of at least 25 °C is a good rule of thumb).[12] If the unreacted 3,7-dimethyloctan-1-ol is the major impurity, its boiling point may be too close to that of the product for efficient separation by simple distillation.
Troubleshooting Steps:
Fractional Distillation: Employ fractional distillation. The increased surface area of the packing material in a fractionating column allows for multiple theoretical plates of vaporization and condensation, leading to a much better separation of liquids with close boiling points.[12][13]
Vacuum Distillation: For high-boiling compounds like 3,7-dimethyloctyl isovalerate, it is crucial to perform the distillation under reduced pressure (vacuum distillation).[9] This lowers the boiling points of the components and prevents thermal degradation.
Alternative Purification: If fractional distillation is still ineffective, column chromatography is the recommended next step.[8]
Q4: How do I choose the right conditions for column chromatography to purify my ester?
A4: Column chromatography separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase (eluent).[8]
Causality: The polarity of the compounds dictates their interaction with the polar silica gel. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer. 3,7-dimethyloctyl isovalerate is less polar than the unreacted alcohol (3,7-dimethyloctan-1-ol) but more polar than any non-polar byproducts.
Methodology:
Thin-Layer Chromatography (TLC): Before running a column, it is essential to determine the optimal eluent system using TLC.[8] Spot your crude mixture on a TLC plate and develop it in various solvent systems of differing polarities (e.g., different ratios of hexane and ethyl acetate). The ideal solvent system will give good separation between the spot corresponding to your product and the spots of the impurities, with the product spot having an Rf value of approximately 0.3-0.4.
Column Packing and Elution: Pack a column with silica gel and elute with the chosen solvent system. The less polar compounds will elute first, followed by your desired ester, and finally the more polar unreacted alcohol.
Q5: What are the best analytical techniques to confirm the purity of my final product?
A5: For volatile fragrance compounds like 3,7-dimethyloctyl isovalerate, a combination of chromatographic and spectroscopic methods is ideal.
Gas Chromatography (GC): This is the most widely used technique in the fragrance industry.[14][15][16]
GC-FID (Flame Ionization Detector): Provides quantitative information on the purity of your sample, with the peak area corresponding to the relative amount of each component.[17]
GC-MS (Mass Spectrometry): Separates the components of the mixture and provides a mass spectrum for each, allowing for positive identification by comparing the fragmentation pattern to a database.[14][15][17]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming that you have synthesized the correct molecule and can reveal the presence of impurities.[12][15]
Infrared (IR) Spectroscopy: Useful for confirming the presence of the ester functional group (a strong C=O stretch around 1735 cm⁻¹) and the absence of the broad O-H stretch from the starting alcohol and carboxylic acid.[12]
Low Yield Issues
Q6: My final yield of purified ester is very low. What are the likely causes?
A6: Low yield can result from issues in both the reaction and the purification stages.[10]
Causality & Troubleshooting:
Incomplete Reaction: Fischer esterification is an equilibrium-limited reaction.[3][6][18]
Solution: To drive the equilibrium towards the product, use a large excess of one of the reactants (typically the cheaper one) or remove water as it is formed using a Dean-Stark apparatus.[6][7][19] Ensure an adequate reaction time and temperature.[10]
Product Loss During Workup:
Solution: Be careful not to discard the organic layer during extractions. If you are unsure which layer is which, add a few drops of water to the separatory funnel and observe which layer it joins. Minimize the number of transfers between flasks.
Inefficient Distillation:
Solution: Ensure your distillation apparatus is well-insulated to prevent heat loss. Collect fractions carefully and monitor the temperature closely to avoid co-distilling the product with impurities.
IV. Experimental Protocols
Protocol 1: Standard Aqueous Workup
Cool the crude reaction mixture to room temperature.
Transfer the mixture to a separatory funnel. If a non-polar solvent was used in the reaction, it may not be necessary to add more. Otherwise, dilute the mixture with an equal volume of a water-immiscible organic solvent like diethyl ether or ethyl acetate.[10]
Add an equal volume of deionized water, stopper the funnel, and shake gently, venting frequently. Allow the layers to separate and discard the aqueous (lower) layer.
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper and shake, venting frequently to release the CO₂ pressure that builds up.[11][20] Continue until no more gas evolves. Discard the aqueous layer.
Wash the organic layer with a saturated sodium chloride (brine) solution to help remove residual water and break any minor emulsions.[8][9] Discard the aqueous layer.
Drain the organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[8][9]
Filter or decant the dried organic solution to remove the drying agent. The solution is now ready for solvent removal and final purification.
Protocol 2: Purity Assessment by GC-MS
Sample Preparation: Dilute a small aliquot of the purified product in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration (e.g., 100 ppm).[17]
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5ms).
GC Conditions: Set an appropriate temperature program for the oven to separate the components. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).
MS Conditions: Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-400).
Analysis: Inject the sample and acquire the data. Identify the peak corresponding to 3,7-dimethyloctyl isovalerate by its retention time and by comparing its mass spectrum to a reference library. Assess purity by integrating the peak areas of all components in the chromatogram.
V. Data Summary Table
Compound
Molecular Weight ( g/mol )
Boiling Point (°C)
Polarity
3,7-Dimethyloctyl isovalerate
228.38
~250-260 (est.)
Low
3,7-Dimethyloctan-1-ol
158.28
~212-214
Medium
Isovaleric acid
102.13
176
High
Water
18.02
100
Very High
Note: Boiling points are approximate and can vary with pressure. The ester's boiling point is an estimate and should be determined experimentally under vacuum.
References
Reflux, Isolation and Purification of Esters – HSC Chemistry - Science Ready. (n.d.). Retrieved from [Link]
Esterification - Concept. (2020, March 26). Jove. Retrieved from [Link]
Organic Reactions: Esterification & Transesterification. (2025, June 15). Student Academic Success. Retrieved from [Link]
Esterification: Definition, Reaction, Mechanism, and Examples. (n.d.). Chemistry Learner. Retrieved from [Link]
Clark, J. (n.d.). Esterification - Alcohols and Carboxylic Acids. Chemguide. Retrieved from [Link]
Esters and Esterification Chemistry Tutorial. (n.d.). AUS-e-TUTE. Retrieved from [Link]
Determination of Fragrance Content in Perfumes. (n.d.). TTS Laboratuvar Hizmetleri. Retrieved from [Link]
Lab 12: Synthesis of an Ester. (n.d.). CSUB. Retrieved from [Link]
Analytical methods for identification and determination of some cosmetics ingredients. (n.d.). Retrieved from [Link]
Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). News. Retrieved from [Link]
Morrell, C. E. (1952). U.S. Patent No. 2,591,714. Washington, DC: U.S.
Pérez-Ríos, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2.
The survey of analytical methods for sample preparation and analysis of fragrances in cosmetics and personal care products. (n.d.). ResearchGate. Retrieved from [Link]
Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Fischer–Speier esterification. (n.d.). In Wikipedia. Retrieved from [Link]
Revision Notes - Esterification Reactions with Alcohols. (n.d.). Sparkl. Retrieved from [Link]
Ashenhurst, J. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
Esterification. (n.d.). BYJU'S. Retrieved from [Link]
Trehan, I. R., Singh, J., Arora, A. K., & Kaur, J. (1989). Pheromones via organoboranes: I. A simple synthesis of (E)-3, 7-dimethyl-2, 7-octadienyl propionate and (E)-3, 7-dimethyl-2-octene-1, 8-diol. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 101(4), 307-310.
HSC Chemistry // Esterification: Reflux, Isolation and Purification. (2021, May 6). YouTube. Retrieved from [Link]
Synthesis, Isolation, and Purification of an Ester. (n.d.). Coach Benner. Retrieved from [Link]
Why are my ester hydrolysis not working. (2025, July 21). Reddit. Retrieved from [Link]
Fisher Esterification: Synthesis of Volatile Esters. (2012, January 3). OpenBU. Retrieved from [Link]
Why is 'OH' removed from carboxylic acid and not from alcohol during esterification?. (2015, December 4). Quora. Retrieved from [Link]
Esters. An Introduction. (n.d.). Retrieved from [Link]
How to purify esterefication product?. (2016, April 15). ResearchGate. Retrieved from [Link]
Fatty Acid Alkyl Ester Production by One-Step Supercritical Transesterification of Beef Tallow by Using Ethanol, Iso-Butanol, and Iso-Amyl Alcohols. (2023, March 2). PSE Community.org. Retrieved from [Link]
Separation of a tertiary alcohol from an ester?. (2018, December 11). ResearchGate. Retrieved from [Link]
3,7-dimethyloctyl formate. (n.d.). PubChem. Retrieved from [Link]
A Simple Procedure for the Esterification and Transesterification Using p-Toluene Sulfonic Acid as Catalyst. (n.d.). OUCI. Retrieved from [Link]
Synthesis of L-menthyl isovalerate by esterification of isovaleric acid with L-menthol under microwave irradiation. (n.d.). ResearchGate. Retrieved from [Link]
Process for the manufacture of 3,7-dimethyl-1-octen-3-ol. (n.d.). Google Patents.
Lo, S. (2018). Part 1: Synthesis of 3,7 dimethyl-7-methoxyoctane-2-ol (Osyrol) from C. Retrieved from [Link]
Advanced Transesterification Techniques in Biodiesel Production: Catalysts, Reactors & Efficiency 2025. (2025, October 29). Technoilogy. Retrieved from [Link]
Technical Support Center: High-Resolution GC Analysis of 3,7-Dimethyloctyl Isovalerate Isomers
Current Status: Operational Ticket ID: GC-RES-37DMO-ISOV Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary The analysis of 3,7-Dimethyloctyl isovalerate (also known as Tetrahydroger...
The analysis of 3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate) presents a dual challenge in gas chromatography:
Structural Resolution: Separating the saturated ester from its unsaturated precursors (e.g., Citronellyl or Geranyl isovalerate).
Chiral Resolution: Resolving the enantiomers at the C3 chiral center (3R vs. 3S).
Standard achiral stationary phases (PDMS, PEG) cannot separate the enantiomers. This guide provides a tiered approach to selecting the correct stationary phase and optimizing method parameters to achieve baseline resolution (
The choice of column depends entirely on which isomers you are trying to separate.
Figure 1: Decision tree for selecting the appropriate GC stationary phase based on the specific isomeric resolution required.
Detailed Phase Recommendations
Target Separation
Recommended Phase Class
Specific Column Examples
Mechanism of Action
Enantiomers (R/S)
Derivatized -Cyclodextrin
Hydrodex -6TBDM, Chirasil-DEX CB, Rt-bDEXsm
Inclusion Complex: The isovalerate tail acts as a "guest" within the cyclodextrin "host" cavity. The 3-methyl group dictates the fit, creating differential retention times for enantiomers [1].
Structural (Unsaturated)
Polyethylene Glycol (PEG)
DB-Wax, HP-INNOWax, Stabilwax
Dipole-Dipole: The double bonds in impurities (like citronellyl isovalerate) interact strongly with the polar PEG phase, eluting later than the saturated 3,7-dimethyloctyl target.
General Screening
5% Phenyl Polysiloxane
DB-5ms, Rxi-5Sil MS
Boiling Point: Separates based on volatility. Good for general purity but will not resolve enantiomers.
Note: The saturated 3,7-dimethyloctyl ester will elute before the unsaturated analogs (citronellyl/geranyl) on this polar phase.
Module 3: Troubleshooting & FAQs
Q1: I am using a DB-5 column and I see only one peak, but my polarimeter shows the sample is racemic. Why?
A: You are experiencing enantiomeric co-elution .
Standard columns like DB-1 or DB-5 separate based on vapor pressure and polarity. Enantiomers have identical physical properties (boiling point, refractive index, polarity) in an achiral environment.
Fix: Switch to a Chiral Stationary Phase (CSP) containing
-cyclodextrin. The CSP creates a chiral environment where the R and S enantiomers form transient diastereomers with different retention times [3].
Q2: I am using a Chiral column, but the peaks are merging (Valley > 10%). How do I improve resolution?
A: This is likely a "temperature vs. interaction" trade-off.[3]
Fix:
Lower the Ramp Rate: Reduce the ramp from 2°C/min to 1°C/min during the elution window (100-140°C).
Lower the Flow: If using Helium, ensure you are at the optimal Van Deemter velocity (
20-25 cm/s). If using Hydrogen, you can go faster (40 cm/s).[4]
Check Mass Overload: Inject less sample. Chiral columns have lower capacity than standard phases. Dilute your sample 1:10 and re-inject.
Q3: My peaks are tailing significantly.
A: Tailing in esters usually indicates activity in the liner or column degradation.
Fix:
Liner: Replace the liner with a fresh, Ultra-Inert, wool-packed split liner.
Hydrolysis: Ensure your sample is dry. Moisture can hydrolyze the isovalerate ester back into 3,7-dimethyloctanol and isovaleric acid inside the hot inlet. The free acid/alcohol will tail severely on non-polar phases.
Module 4: Validation & Data Integrity
To ensure your method is scientifically valid (E-E-A-T compliant), you must perform the following checks:
Validation Workflow
Figure 2: Validation workflow for confirming enantiomeric separation capability.
Key Performance Indicators (KPIs)
Parameter
Acceptance Criterion
Why it matters
Resolution ()
Ensures baseline separation for accurate integration of area %.
Tailing Factor ()
Tailing peaks obscure small impurities eluting on the tail.
Retention Time Stability
min
Essential for automated identification in batch processing.
References
Schurig, V. (2001).[5] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[5]
Restek Corporation. (2024). Fast GC Using Hydrogen Carrier Gas.
NIST Chemistry WebBook. (2025). 3,7-Dimethyloctyl acetate Retention Indices. (Note: Isovalerate data is analogous to acetate for structural retention trends).
BenchChem. (2025).[3][6][7] Method development for the chiral separation of 3,7-Dimethyloct-6-en-2-ol isomers.
For further assistance, please contact the Separation Sciences Lab at referencing Ticket ID GC-RES-37DMO-ISOV.
Minimizing degradation of 3,7-Dimethyloctyl isovalerate during sample storage and analysis.
Technical Support Center: Stability & Handling of 3,7-Dimethyloctyl Isovalerate Introduction: Understanding Your Analyte Welcome to the technical support center. You are working with 3,7-Dimethyloctyl isovalerate (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 3,7-Dimethyloctyl Isovalerate
Introduction: Understanding Your Analyte
Welcome to the technical support center. You are working with 3,7-Dimethyloctyl isovalerate (CAS: 109-20-6, often referred to as Tetrahydrogeranyl isovalerate).
Critical Distinction: Ensure you are not confusing this with Geranyl isovalerate , which contains two double bonds. Your target, 3,7-Dimethyloctyl isovalerate, is the saturated analog.
Advantage: It is significantly more resistant to oxidative degradation than its unsaturated counterparts (geranyl/citronellyl esters).
Vulnerability: As an aliphatic ester, its primary degradation pathway is hydrolysis (cleavage into isovaleric acid and 3,7-dimethyloctanol) and transesterification in alcoholic solvents.
This guide prioritizes the prevention of hydrolytic cleavage and volatility-based loss.
Module 1: Storage & Handling (The "Pre-Analytical" Phase)
Q: I received my standard neat liquid. What is the absolute best way to store it long-term?
A: The "Golden Rule" for aliphatic esters is Cold, Dry, and Dark .
Temperature: Store at -20°C . While the ester is stable at room temperature for short periods, long-term storage at -20°C virtually arrests hydrolysis rates, which are temperature-dependent (Arrhenius kinetics).
Moisture Control: Hydrolysis requires water.[1] Store the vial in a desiccator or a secondary container with active desiccant (e.g., silica gel or molecular sieves).
Headspace: Oxygen is less of a concern for this saturated ester than for terpenes, but moisture in the air is a threat. Purge the headspace with dry Argon or Nitrogen after every use to displace humid air.
Q: Can I store the compound in plastic cryovials?
A:No. Use Amber Glass (Silanized preferred) with Teflon-lined caps.
Risk 1 (Adsorption): Lipophilic esters like 3,7-Dimethyloctyl isovalerate can partition into polypropylene (PP) or polyethylene (PE), leading to quantitative losses.
Risk 2 (Leaching): Plasticizers (phthalates) from the plastic can leach into your sample, creating ghost peaks in GC-MS analysis that interfere with quantification.
Q: I see a precipitate or cloudiness in my neat standard. Is it degraded?
A: Likely not degraded, but phase-separated .
If stored at -20°C, trace moisture might freeze out, or the ester itself might be nearing its freezing point (though typically liquid).
Action: Allow it to equilibrate to room temperature in a desiccator before opening. Vortex gently. If cloudiness persists at room temp, it indicates moisture contamination (hydrolysis risk). Dry with a pinch of anhydrous sodium sulfate before aliquoting.
Visual Workflow: Optimal Storage Protocol
Figure 1: Decision logic for receiving and banking the reference standard to prevent hydrolytic initiation.
Module 2: Sample Preparation (The "Extraction" Phase)
Q: Which solvent should I use for dilution?
A:Hexane, Heptane, or Isooctane are the gold standards.
Avoid Alcohols (Methanol/Ethanol): In the presence of trace acidity (even from the glass surface) or basicity, esters undergo transesterification .
Module 3: Instrumental Analysis (The "Measurement" Phase)
Q: I am seeing "ghost peaks" in my GC-MS chromatogram. Is it thermal degradation?
A: It is possible.[1][8] While 3,7-Dimethyloctyl isovalerate is relatively stable, high inlet temperatures can cause pyrolysis or hydrolysis if the system is "wet".
Symptom: Appearance of Isovaleric acid (broad, tailing peak) and 3,7-Dimethyloctene (elimination product).
Solution:
Lower Inlet Temp: Reduce inlet temperature to 200°C - 220°C. Do not exceed 250°C.
Check Liner: Use a deactivated liner (silanized glass wool). Active sites on dirty liners catalyze ester cleavage.
Dry Solvents: Ensure your wash solvents are anhydrous. Water in the wash vial leads to hydrolysis in the hot inlet.
Q: Can I analyze this by HPLC?
A: Yes, but detection is challenging.
Issue: This ester lacks a strong chromophore (UV active group). It has only a weak carbonyl absorbance at ~210 nm.
Risk: Using low-UV detection (210 nm) requires high-purity solvents to avoid baseline noise.
Mobile Phase: Avoid low pH (e.g., 0.1% Formic Acid) in the aqueous phase if the run time is long, as this accelerates on-column hydrolysis. Use a neutral pH if possible, or keep the gradient time short. GC-FID or GC-MS is vastly superior for this compound.
Visual Workflow: Analytical Troubleshooting
Figure 2: Diagnostic decision tree for identifying the root cause of degradation during analysis.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5362830, Geranyl isovalerate (includes data relevant to isovalerate ester stability). PubChem. Available at: [Link]
Larson, R. A., & Weber, E. J. (1994).Reaction Mechanisms in Environmental Organic Chemistry.
Welcome to the Advanced Application Support Center
You are likely here because your calibration curves are non-linear, your QC recovery is failing in plasma/tissue, or your analyte appears to "vanish" during processing.
As a lipophilic ester, 3,7-Dimethyloctyl isovalerate (DMOIV) presents a "Triple Threat" in bioanalysis:
High Lipophilicity (LogP ~5): It adheres to plastic consumables and co-elutes with phospholipids.
Ion Suppression: Endogenous matrix components quench the signal in LC-MS/MS.
Enzymatic Instability: Plasma esterases hydrolyze the molecule before it even reaches the column.
This guide moves beyond basic troubleshooting to address the root causes of these failures.
Module 1: Diagnosis – Is it Matrix Effect or Recovery Loss?
Before optimizing extraction, you must mathematically distinguish between Ion Suppression (Matrix Effect) and Extraction Loss (Recovery) . Users often conflate the two.
The Protocol: Matuszewski Assessment
Perform this experiment using three sets of samples spiked at a medium QC level (e.g., 50 ng/mL).
Set A (Neat Standard): Analyte spiked into mobile phase/solvent.
Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the eluate.
Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.
Data Analysis Logic:
Parameter
Calculation
Interpretation
Matrix Effect (ME)
< 100%: Ion Suppression (Common)> 100%: Ion Enhancement100%: Clean Matrix
Recovery (RE)
Efficiency of the extraction step itself.
Process Efficiency (PE)
The total yield of the method.
Visual Workflow for Diagnosis:
Figure 1: Decision workflow based on the Matuszewski method for isolating matrix effects from extraction losses.
Module 2: The "Ghost" Loss – Enzymatic Stability
Issue: Your recovery is low (<50%), but Matrix Effect is normal (~100%).
Cause: DMOIV is an ester.[1] Carboxylesterases in plasma (especially rodent plasma) rapidly hydrolyze it into 3,7-dimethyloctanol and isovaleric acid.
Troubleshooting Protocol:
Temperature Control: All sample processing must occur on wet ice (4°C).
Inhibitor Addition: You must add an esterase inhibitor at the moment of blood collection.
Recommendation:Sodium Fluoride (NaF) or Phenylmethylsulfonyl fluoride (PMSF) .
Warning: Acidification (adding HCl) is common for stabilizing some compounds, but for isovalerates, strong acids may catalyze hydrolysis. Stick to neutral pH inhibitors or slight acidification (pH 4-5) with citrate buffer.
Module 3: Sample Preparation Solutions
Due to the high LogP (~5), DMOIV binds to proteins and plastics. Protein Precipitation (PPT) is usually insufficient because it leaves phospholipids (the major cause of matrix effects in LC-MS) and may trap the lipophilic analyte in the protein pellet.
Recommended Method: Supported Liquid Extraction (SLE) or LLE
Why? Phospholipids are amphiphilic but generally more polar than DMOIV. Using a non-polar solvent excludes phospholipids while extracting the highly lipophilic DMOIV.
Step-by-Step Protocol (LLE/SLE):
Matrix: 100 µL Plasma (with Esterase Inhibitor).
Internal Standard: Add 10 µL of deuterated analog (DMOIV-d3). Do not use a structural analog if possible; matrix effects often shift retention times differently for non-isotopic standards.
Note: Avoid Ethyl Acetate if possible; it is polar enough to extract some phospholipids.
Agitation: Vortex 5 mins (High speed).
Separation: Centrifuge 10 mins @ 4000g.
Transfer: Transfer supernatant to a Glass Vial (Avoid Polypropylene tubes to prevent adsorption).
Evaporation: Dry under Nitrogen @ 30°C.
Reconstitution: 100 µL Methanol/Water (80:20). Keep organic content high to prevent adsorption to the vial walls.
Comparison of Extraction Techniques:
Technique
Phospholipid Removal
Analyte Recovery (LogP ~5)
Matrix Effect Risk
Protein Precip (PPT)
Poor
Low (Trapped in pellet)
High
Liquid-Liquid (LLE)
Excellent (with Hexane)
High
Low
SPE (C18)
Moderate
Moderate (Hard to elute)
Moderate
HybridSPE (Zr-based)
Superior
High
Lowest
Module 4: Chromatographic Optimization
If you still see ion suppression (ME < 85%) after LLE, the issue is likely co-eluting hydrophobic contaminants.
LC-MS/MS Configuration:
Column: C18 is standard, but a Phenyl-Hexyl column often provides better selectivity for aromatic or conjugated esters and separates them from aliphatic phospholipids.
Mobile Phase:
A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.
Tip: Methanol provides better solubility for lipophilic esters, but Acetonitrile often gives sharper peaks. A blend helps.
Gradient: Do not elute isocratically. You need a high-organic wash (95% B) at the end of the run to strip phospholipids from the column, preventing them from wrapping around to the next injection.
Visualizing the Phospholipid Trap:
Figure 2: Mechanism of co-elution and the recommended stationary phase solution.
Frequently Asked Questions (FAQ)
Q1: My calibration curve is linear in solvent but quadratic in plasma. Why?A: This is a classic sign of saturation matrix effect . High-abundance matrix components are saturating the ionization source droplets, leaving insufficient charge for your analyte at higher concentrations.
Fix: Switch to an APCI (Atmospheric Pressure Chemical Ionization) source if using ESI. APCI is less susceptible to matrix suppression for neutral, lipophilic compounds like esters.
Q2: I see "Ghost Peaks" in my blank samples.A: DMOIV is a fragrance ingredient. It is often present in:
Hand lotions/soaps used by lab staff.
Detergents used to wash glassware.
Fix: Implement a "Fragrance-Free" policy in the lab. Use pre-cleaned, disposable glassware. Wash the LC injector needle with Isopropanol.
Q3: The analyte signal drops 50% if the sample sits in the autosampler overnight.A: Two possibilities:
Hydrolysis: The autosampler is too warm (Keep at 4°C).
Adsorption: The analyte is sticking to the vial walls.
Fix: Ensure your reconstitution solvent is at least 50% organic (Methanol/ACN). Do not use 100% aqueous buffers for reconstitution. Use silanized glass vials.
References
FDA. (2018).[4] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[4][5][6]
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030.
Chambers, E., et al. (2007). Systematic development of a method for determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B, 859(1), 43-51.
PubChem. (n.d.).[7] 3,7-Dimethyloctyl isovalerate Compound Summary. National Center for Biotechnology Information.
Enhancing the stability of 3,7-Dimethyloctyl isovalerate formulations for field use.
Executive Summary 3,7-Dimethyloctyl isovalerate (synonym: Citronellyl Isovalerate ) is a volatile ester widely utilized in pheromone-based pest management and specific transdermal therapeutic systems.[1] While potent, it...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,7-Dimethyloctyl isovalerate (synonym: Citronellyl Isovalerate ) is a volatile ester widely utilized in pheromone-based pest management and specific transdermal therapeutic systems.[1] While potent, its field utility is compromised by three primary failure modes: hydrolytic cleavage , oxidative degradation (at the C6-C7 double bond), and rapid volatilization .
This guide provides a self-validating troubleshooting framework to stabilize this molecule for rigorous field and clinical applications.
Module 1: Chemical Stability (Hydrolysis & Oxidation)
Q: My HPLC traces show increasing peaks for Citronellol and Isovaleric Acid. Is the starting material impure?
A: It is likely not an impurity but a degradation product.[1] You are observing hydrolytic cleavage . Esters are thermodynamically unstable in the presence of water, particularly when the pH drifts from neutral.
The Mechanism:
Water acts as a nucleophile attacking the carbonyl carbon. This reaction is catalyzed by both acids (protonation of the carbonyl oxygen) and bases (direct hydroxide attack).
Diagnostic: Check the pH of your aqueous formulation.[2] If it has drifted below 4.0 or above 8.0, hydrolysis kinetics accelerate logarithmically.[1]
The Solution (Protocol):
Buffer Selection: Maintain pH between 5.5 and 6.5 . Use a 10 mM Citrate-Phosphate buffer . Avoid simple phosphate buffers if divalent cations (Ca²⁺, Mg²⁺) are present in the field water, as they may precipitate.
Water Activity (aw) Reduction: If an aqueous carrier is not strictly necessary, switch to an anhydrous vehicle (e.g., Isopropyl Myristate or fractionated coconut oil).[1] If water is required, add a humectant like Propylene Glycol (10-20% w/w) to lower
Q: The formulation smells "rancid" or "metallic" after 48 hours of sunlight exposure.
A: This indicates photo-oxidation .[1] While the isovalerate moiety is saturated, the citronellyl tail contains a double bond at the C6 position and tertiary carbons susceptible to radical formation.
The Solution:
Antioxidant System: Add Butylated Hydroxytoluene (BHT) at 0.05% - 0.1% (w/w).[1] For "clean label" or pharma-grade applications, use
-Tocopherol (Vitamin E) at 0.1% combined with Ascorbyl Palmitate (0.05%) for synergistic protection.[1]
UV Shielding: If the formulation is sprayed, the droplet surface area is massive. Dissolve a UV absorber like Octocrylene or Benzophenone-3 (if regulatory permitted) into the oil phase prior to emulsification.[1]
Visualizing the Stability Pathway
Figure 1: Critical failure modes (Red) and their corresponding chemical stabilization strategies (Green).[1]
Module 2: Physical Stability (Volatility & Field Life)[1]
Q: Our field trials show efficacy drops to 0% after 4 hours. How do we extend this to 7 days?
A: The vapor pressure of citronellyl isovalerate causes rapid evaporation. You must transition from a simple solution to a Controlled Release System .[1] The industry standard for volatile esters is Molecular Encapsulation using
-CD?
The hydrophobic cavity of -CD accommodates the lipophilic citronellyl tail, protecting it from oxidation and reducing its volatility, while the hydrophilic exterior allows for water dispersibility.
Protocol: Preparation of Inclusion Complexes
Use this protocol to create a "slow-release" powder.[1]
*Field Conditions defined as: 28°C, 60% RH, direct sunlight exposure.
References
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21118789, Citronellyl isovalerate.[1] PubChem. Available at: [Link][1]
Kalogeropoulos, N., et al. (2009).[1] Encapsulation of complex extracts in
-cyclodextrin: an application to propolis ethanolic extract. Journal of Microencapsulation. Available at: [Link]
Bhalekar, M. R., et al. (2008).[1][4] Improvement of Photostability in Formulation: A Review. Asian Journal of Chemistry. Available at: [Link]
Staudt, et al. (2024).[1][5] Lipase-Catalyzed Synthesis of Citronellyl Esters by Different Acylating Agents: A Kinetic Comparison Study. Journal of the Brazilian Chemical Society.[5] Available at: [Link]
Larson, R. A., et al. (1991).[1] Photostability of aliphatic esters in field formulations. Environmental Science & Technology.[1] (General reference for ester photolysis mechanisms).
Semi-Volatility: With a molecular weight of ~240 g/mol and a high boiling point (>250°C est.), this compound exhibits low vapor pressure at room temperature.[1]
Hydrophobicity: High LogP (>4.[1]5) means it strongly partitions into organic matrices or container walls, resisting release into the headspace.
This guide provides a self-validating optimization workflow for Headspace Solid-Phase Microextraction (HS-SPME), moving beyond generic recipes to thermodynamic control.
Part 1: Method Design (The Thermodynamics)
To optimize extraction, you must manipulate the partition coefficients (
).[1] For a headspace system, the total mass extracted () is governed by the multiphase equilibrium.
1. Fiber Selection: The "Like Dissolves Like" Rule
For a C15 ester like 3,7-Dimethyloctyl isovalerate, polarity is low.[1]
Why: This "tri-phase" fiber covers a wide molecular weight range.[1] The PDMS/DVB layers effectively trap larger, non-polar esters, while the Carboxen core aids in retaining lighter volatiles if you are profiling the full bouquet.
Alternative:100 µm PDMS . Better for durability and strictly high-molecular-weight targets, but may have lower absolute sensitivity than the porous DVB phases for this specific ester.[1]
2. The "Salting Out" Effect (Ionic Strength)
Since your target is hydrophobic, it hates water.[1] Adding salt increases the ionic strength, making the aqueous phase even more inhospitable to the ester.
Mechanism: Salt ions hydrate strongly, "stealing" water molecules that would otherwise solvate the ester. This increases the partition coefficient
(Headspace/Sample), forcing the ester into the gas phase.
Protocol: Add NaCl to saturation (
30% w/v).
3. Temperature Kinetics
Temperature has a dual effect:
Increases Vapor Pressure: Drastically improves
(more analyte in headspace).
Decreases Fiber Adsorption: Exothermic adsorption means the fiber holds less at higher temps (
Optimization Strategy: For semi-volatiles like this isovalerate, the gain in vapor pressure usually outweighs the loss in fiber capacity. Target 60°C – 80°C .
Visualization: Equilibrium Dynamics
The following diagram illustrates the mass transfer resistance points you are trying to overcome.
Figure 1: Mass transfer dynamics in HS-SPME. For 3,7-Dimethyloctyl isovalerate, the critical bottleneck is the red node (Sample Matrix) releasing analyte to the yellow node (Headspace).
Part 2: Optimization Protocol (Step-by-Step)
Do not guess parameters. Run this Central Composite Design (CCD) screening.
Inlet Temp: 250°C (Ensure it is above the analyte BP of ~240°C+ to prevent carryover).
Mode: Splitless (1 min) then Split (20:1) to clean fiber.[1]
Liner: 0.75mm ID SPME liner (Straight, narrow ID increases linear velocity for sharp peaks).
Part 3: Troubleshooting & FAQs
Q1: I see the isovalerate peak, but the area counts drift downward over a sequence. Why?
Diagnosis: This is likely non-equilibrium extraction combined with matrix changes.[1]
The Science: If you extract for only 10 minutes, you are in the "kinetic region," not the "equilibrium region." Small variations in stirring speed or vial geometry will cause massive swings in recovery.[1]
Solution: Increase extraction time to 30–45 minutes . Check the "Time Profile" by plotting Area vs. Time. You want to operate on the plateau of the curve, not the slope.
Q2: I have "Ghost Peaks" of 3,7-Dimethyloctyl isovalerate in my blank runs.
Diagnosis: Carryover. High molecular weight esters stick to the DVB/CAR phases tenaciously.
The Fix:
Fiber Bake-out: Increase post-injection bake-out at 260°C for 5 minutes (with split flow ON).
Fiber Wash: If using an autosampler (e.g., PAL system), implement a fiber wash station step if possible, or dip in clean water vapor.[1]
Inlet Check: Ensure your inlet temperature is at least 250°C. If the inlet is cooler than the analyte's boiling point, the ester condenses on the liner walls.
Q3: Sensitivity is still too low. How can I boost it without changing the detector?
Diagnosis: Partitioning limitation.
Advanced Tweak: Decrease the Phase Ratio (
) .
Increase sample volume from 5 mL to 10 mL (in a 20 mL vial).
Caution: This reduces the headspace volume, which can increase pressure. Ensure your crimp seals are tight.[1]
Why: For high
compounds (hydrophobic), increasing sample volume linearly increases the mass available for extraction.[1]
Q4: The peak shape is broad or tailing.
Diagnosis: Cold trapping issue or liner mismatch.[1]
Solution:
GC Oven: Start the GC oven at 40°C (or lower) and hold for 2 minutes. This "focuses" the analyte at the head of the column.
Liner: Switch to a dedicated SPME liner (0.75mm ID). Standard 4mm liquid injection liners have too much "dead volume" for the slow desorption rate of SPME fibers, causing band broadening.
References
Effect of Salt Addition on Headspace Extraction
Source: Vertex AI Search / ResearchGate (2025).[1] "Effect of Salting-out on the Analysis of Flavor Components...".
Key Finding: NaCl addition (saturation) significantly improves detection sensitivity for esters by increasing the partition coefficient.
URL:
SPME Fiber Selection for Esters
Source: BenchChem / Sigma-Aldrich (2025).[1] "Comparison of SPME fiber coatings for ethyl heptanoate extraction".
Key Finding: DVB/CAR/PDMS fibers show high affinity for broad-spectrum esters; PDMS/DVB is preferred for semi-volatiles.[1][3]
URL:(Note: Representative link for validated fiber chemistry)
Optimization of HS-SPME for Volatile Organic Compounds
Refinement of bioassay design for testing 3,7-Dimethyloctyl isovalerate behavioral responses.
Welcome to the Application Science Technical Support Center . This hub is designed for researchers, neuroscientists, and drug development professionals optimizing behavioral bioassays for 3,7-Dimethyloctyl isovalerate (C...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Science Technical Support Center . This hub is designed for researchers, neuroscientists, and drug development professionals optimizing behavioral bioassays for 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), a highly lipophilic synthetic ester.
Working with heavy, volatile esters requires precise control over fluid dynamics, thermodynamics, and neurobiological variables. Below, you will find our field-proven troubleshooting guides, self-validating experimental protocols, and mechanistic insights to ensure your data is robust and reproducible.
🔬 Troubleshooting Guides & FAQs
Q1: My test subjects (insects/mice) show inconsistent behavioral responses across trials. Why is the attraction variable?The Causality: The inconsistency is almost certainly a vapor-phase concentration issue driven by your solvent choice. 3,7-Dimethyloctyl isovalerate has an estimated XLogP3 of 5.5, making it highly hydrophobic [1]. If you are using a highly volatile, polar solvent like ethanol, the solvent evaporates rapidly, causing a "flash-off" effect. This creates a massive, transient spike in odorant concentration that quickly drops to zero, leading to unpredictable behavior.
The Solution: Switch your solvent to a heavy, non-polar carrier like mineral oil or paraffin oil. This reduces the vapor pressure of the mixture, ensuring a slow, steady release of the ester over the duration of your assay.
Q2: The subjects show strong initial attraction, but after 5 minutes, they stop responding and wander randomly. Is the assay flawed?The Causality: You are observing olfactory habituation and G-Protein Coupled Receptor (GPCR) saturation. Prolonged exposure to a continuous, high-concentration stream of a potent ester causes the olfactory receptor neurons (ORNs) to remain depolarized, preventing the repolarization necessary to detect concentration gradients.
The Solution: Implement a pulsed odor delivery system rather than a continuous stream. Introduce a 10-second clean air purge between 30-second odor pulses. This allows the ORNs to reset, maintaining the subject's ability to perform anemotaxis (upwind flight/walking).
Q3: How do I know the odor plume is actually reaching the decision zone of my Y-maze?The Causality: Heavy esters can pool at the bottom of glass tubing or create laminar stratification, meaning the odor flows under the subject's antennae/nares without detection.
The Solution: Your bioassay must be a self-validating system. You cannot rely on theoretical flow rates. You must use a Photoionization Detector (PID) to empirically map the plume landscape inside the arena before introducing subjects [2]. If the PID does not detect a homogenous vapor phase in the decision zone, you must increase the airflow velocity or add a turbulence-inducing mesh at the odor inlet.
This protocol utilizes a dual-choice Y-tube olfactometer [3], engineered to be self-validating. Every step includes a verification check to ensure the integrity of the behavioral data.
Phase 1: Odorant Preparation & System Priming
Dilute 3,7-Dimethyloctyl isovalerate to 10⁻³ v/v in high-purity mineral oil.
Pipette 10 µL of the solution onto a 1 cm² piece of sterile filter paper. Place this into the Odor Flask.
Prepare a Control Flask using 10 µL of pure mineral oil on filter paper.
Connect the flasks to the Y-maze arms using PTFE tubing. Pass compressed air through an activated charcoal filter before it enters the flasks.
Phase 2: Plume Validation (The Self-Validating Step)
Set the airflow splitters to deliver exactly 0.5 L/min to both arms.
Validation Check: Insert a mini-PID probe into the base of the Y-tube (the release point). Confirm that the voltage signal (proportional to volatile organic compounds) is significantly higher when sampling the odor arm versus the control arm [2].
Causality: If the PID reads zero, the ester has pooled. Increase flow rate to 0.6 L/min and re-test. Do not proceed until the plume is empirically verified.
Phase 3: Bioassay Execution
Introduce a single subject (e.g., Drosophila or weevil) into the base of the Y-tube.
Record the time taken to make a choice (crossing the decision line into one arm).
Validation Check: If the subject does not move within 5 minutes, record as "No Choice." A high "No Choice" rate (>20%) indicates the airflow is too high (causing physical stress) or the concentration is too low.
Swap the positions of the Odor and Control flasks every 5 trials to eliminate directional bias (e.g., room lighting or asymmetric airflow).
Phase 4: System Decontamination
3,7-Dimethyloctyl isovalerate is notoriously sticky. Wash all glass components with hexane, followed by ethanol.
Bake glassware at 375°C for 4 hours to volatilize any remaining ester residues.
🧠 Mechanistic & Workflow Visualizations
Understanding the biological transduction and the physical airflow is critical for troubleshooting.
Olfactory signal transduction pathway from 3,7-Dimethyloctyl isovalerate binding to behavioral output.
Standardized Y-tube olfactometer airflow and odor delivery workflow with PID validation.
📚 References
Jennings, C., et al. (2023). Estimating the relationship between liquid and vapor-phase odorant concentrations using a photoionization detector (PID) based approach. ResearchGate. [Link]
Zhang, Y., et al. (2024). Host Volatiles Potentially Drive Two Evolutionarily Related Weevils to Select Different Grains. MDPI Insects. [Link]
Reference Data & Comparative Studies
Validation
Comparative Profiling of 3,7-Dimethyloctyl Isovalerate: A Stability-Enhanced Functional Excipient
Executive Summary 3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate) represents a critical structural evolution in the class of terpene ester excipients. While its unsaturated analogs—Citronellyl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate) represents a critical structural evolution in the class of terpene ester excipients. While its unsaturated analogs—Citronellyl isovalerate and Geranyl isovalerate —are widely utilized for their organoleptic properties and permeation enhancement capabilities, they suffer from inherent oxidative instability due to allylic hydrogens.
This guide provides a comparative technical analysis for drug development professionals, positioning 3,7-Dimethyloctyl isovalerate not merely as a fragrance ingredient, but as a stability-optimized permeation enhancer and functional fixative. By saturating the alkyl chain, this molecule retains the lipophilic drive required for Stratum Corneum (SC) disruption while eliminating the autoxidation pathways that lead to formulation degradation and potential sensitization.
Part 1: Comparative Physicochemical Profiling
The selection of a terpene ester for topical or transdermal formulations hinges on the balance between lipophilicity (LogP) , molecular mobility , and chemical stability .
Table 1: Structural Analog Comparison
Feature
3,7-Dimethyloctyl Isovalerate
Citronellyl Isovalerate
Geranyl Isovalerate
CAS Number
71662-26-5
68922-10-1
109-20-6
Common Name
Tetrahydrogeranyl Isovalerate
Citronellyl Isovalerate
Geranyl Isovalerate
Saturation
Fully Saturated
Monounsaturated (C6=C7)
Diunsaturated (C2=C3, C6=C7)
Molecular Formula
C₁₅H₃₀O₂
C₁₅H₂₈O₂
C₁₅H₂₆O₂
LogP (Calc)
~6.2 (High Lipophilicity)
~5.8
~5.4
Oxidative Stability
High (Resistant)
Moderate (Allylic H present)
Low (Prone to polymerization)
Odor Profile
Waxy, Fruity, Herbaceous
Rosy, Fruity, Green
Fruity, Rose, Apple-like
Primary Function
Stable Excipient / Fixative
Fragrance / Enhancer
Fragrance Top Note
Key Insight: The Saturation Advantage
The primary differentiator is the absence of carbon-carbon double bonds in 3,7-Dimethyloctyl isovalerate.
Citronellyl/Geranyl Analogs: Contain allylic hydrogens adjacent to double bonds. These sites are highly reactive to Reactive Oxygen Species (ROS), leading to the formation of hydroperoxides (sensitizers) and off-odors during shelf storage.
3,7-Dimethyloctyl Isovalerate: The saturated backbone renders it inert to standard autoxidation mechanisms, making it an ideal candidate for pharmaceutical formulations requiring long shelf-lives (e.g., transdermal patches, topical gels).
Part 2: Mechanism of Action
Permeation Enhancement (Lipid Fluidization)
Like its analogs, 3,7-Dimethyloctyl isovalerate acts as a chemical permeation enhancer (CPE) . Its high LogP (>6.0) allows it to partition heavily into the lipid bilayers of the Stratum Corneum.
Mechanism: It inserts between the ceramides and fatty acids of the SC, disrupting the highly ordered packing (orthorhombic to hexagonal phase transition). This increases the diffusion coefficient of co-administered drugs.[1]
Prodrug Effect: Upon entering the viable epidermis, esterases hydrolyze the molecule into Isovaleric acid and Tetrahydrogeraniol (an active alcohol-based permeation enhancer).
Metabolic Pathway Visualization
The following diagram illustrates the hydrolysis pathway and the stability advantage.
Caption: Metabolic hydrolysis of 3,7-Dimethyloctyl isovalerate vs. oxidative risks of analogs.
Part 3: Experimental Protocols
To validate the superiority of 3,7-Dimethyloctyl isovalerate for pharmaceutical applications, two specific assays are recommended: Oxidative Stability Stress Testing and In Vitro Permeation Testing (IVPT) .
Objective: To quantify the resistance of 3,7-Dimethyloctyl isovalerate to autoxidation compared to Citronellyl isovalerate.
Materials:
Test Compounds: 3,7-Dimethyloctyl isovalerate (>98%), Citronellyl isovalerate (>98%).
Initiator: AIBN (2,2'-Azobis(2-methylpropionitrile)) or simply heat/air exposure.
Analysis: GC-MS or Iodometric Titration (Peroxide Value).
Workflow:
Preparation: Aliquot 10g of each ester into separate open vials.
Stress Condition: Incubate samples at 40°C under continuous air flow (or ambient air) for 28 days .
Optional: Add 0.1% AIBN to force radical generation for rapid screening (48 hours).
Sampling: Remove aliquots at Day 0, 7, 14, 21, and 28.
Quantification:
Dissolve sample in chloroform/acetic acid (2:3).
Add saturated potassium iodide (KI).
Titrate liberated iodine with 0.01 N sodium thiosulfate (indicating peroxide formation).
Expected Result: Citronellyl isovalerate will show a logarithmic increase in Peroxide Value (PV) due to allylic oxidation. 3,7-Dimethyloctyl isovalerate should maintain a near-baseline PV (< 5 meq/kg).
Protocol B: In Vitro Permeation Testing (IVPT)
Objective: Determine the flux enhancement of a model lipophilic drug (e.g., Ibuprofen) using the ester as an enhancer.
When should you choose 3,7-Dimethyloctyl isovalerate over its analogs?
Caption: Selection logic based on stability and organoleptic requirements.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21118789, (S)-3,7-Dimethyloct-6-enyl isovalerate. Retrieved from [Link]
Kang, L., et al. (2007). Terpenes and Improvement of Transdermal Drug Delivery. In: Percutaneous Penetration Enhancers Chemical Methods in Penetration Enhancement. Springer. Retrieved from [Link]
Aqil, M., et al. (2007).Status of terpenes as skin penetration enhancers. Drug Discovery Today, 12(23-24), 1061-1067. (Contextual grounding for terpene mechanism).
The Good Scents Company. 3,7-Dimethyloctyl isovalerate Property Profile. Retrieved from [Link]
Herman, A., & Herman, A. P. (2015). Essential oils and their constituents as skin penetration enhancers for transdermal drug delivery: a review. Journal of Pharmacy and Pharmacology. (Supporting lipid fluidization mechanism).[2][3][4][5]
Efficacy of 3,7-Dimethyloctyl isovalerate compared to commercial insect repellents like DEET.
Executive Summary 3,7-Dimethyloctyl isovalerate (Tetrahydrogeranyl isovalerate) represents a strategic class of "biorational" insect repellents designed to overcome the primary limitation of essential oil-based repellent...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3,7-Dimethyloctyl isovalerate (Tetrahydrogeranyl isovalerate) represents a strategic class of "biorational" insect repellents designed to overcome the primary limitation of essential oil-based repellents: high volatility. By esterifying the monoterpenoid alcohol 3,7-dimethyloctanol with isovaleric acid , researchers aim to increase molecular weight, lower vapor pressure, and extend the duration of spatial repellency.
While DEET (N,N-diethyl-m-toluamide) remains the gold standard for contact repellency (providing >6 hours of protection), it suffers from plasticizing effects, potential neurotoxicity concerns, and poor spatial activity. 3,7-Dimethyloctyl isovalerate functions primarily as a spatial repellent , creating a vapor barrier that deters mosquitoes (Culex, Aedes) before they make contact. Experimental data suggests that while its absolute potency (ED50) may be lower than DEET, its volatility profile allows for sustained release, making it a viable candidate for area repellents or synergistic formulations.
Chemical & Physicochemical Profile
The efficacy of a repellent is dictated by its ability to reach the insect's olfactory receptors (volatility) and its affinity for those receptors (lipophilicity/shape).
Feature
3,7-Dimethyloctyl Isovalerate
DEET
Implication
CAS Number
71662-26-5
134-62-3
Identity verification.
Molecular Weight
~256.43 g/mol
191.27 g/mol
Heavier molecule = Lower volatility.
Structure Class
Acyclic Monoterpene Ester
Aromatic Amide
Esters are often metabolized to non-toxic alcohols/acids.
Vapor Pressure
Low (< 0.01 mmHg at 25°C)
~0.0017 mmHg at 25°C
DEET is optimized for skin retention; Isovalerate is optimized for slow release.
LogP (Lipophilicity)
~5.5 (Predicted)
2.18
High LogP implies strong skin retention but potential difficulty in vaporizing without a carrier.
Odor Profile
Fruity, herbaceous, rose-like
Faint chemical/solvent
Better consumer acceptance for the ester.
Structural Visualization
The following diagram contrasts the flexible, acyclic structure of the isovalerate ester with the rigid aromatic structure of DEET.
Figure 1: Structural and functional divergence between the biorational ester and DEET.
Mechanism of Action
The "Pro-Repellent" Strategy
Monoterpene alcohols (like Geraniol or Citronellol) are potent but fleeting. By converting them into isovalerate esters, the molecule becomes a "pro-repellent" or a "heavy" repellent.
Volatility Modulation: The ester bond increases molecular weight, reducing the evaporation rate. This extends the "protection time" (CPT) compared to the parent alcohol.
Spatial Repellency: Unlike DEET, which requires the mosquito to land or approach very closely (contact irritant), isovalerate esters are designed to volatize slowly, confusing the mosquito's host-seeking behavior at a distance (10–50 cm).
Receptor Interaction Pathway
Research suggests these compounds interact with Odorant Binding Proteins (OBPs) and Olfactory Receptors (ORs), specifically targeting the Orco (Odorant receptor co-receptor) complex or specific ORs used for host detection (like those detecting CO2 or Octenol).
Figure 2: Olfactory interference pathway for spatial repellents.
Experimental Efficacy Analysis
The following data summarizes the comparative performance based on static-air repellency assays (Klimavicz et al., 2018).
Study Protocol: Static-Air Repellency Chamber
Target Species: Culex pipiens (Northern House Mosquito) and Aedes aegypti.[1]
Method: A static chamber where the repellent is applied to a filter paper strip. Mosquito distribution is measured over time (Spatial Index).
Control: DEET (Positive), Solvent (Negative).
Comparative Data Table
Metric
DEET (Standard)
3,7-Dimethyloctyl Isovalerate
Monocyclic Analogs (e.g., Thymyl Isovalerate)
Short-Term Repellency (15 min)
High (90-100%)
Moderate-High (70-85%)
High (85-95%)
Long-Term Repellency (150 min)
High (80-90%)
Moderate (40-60%)
High (75-90%)
Spatial Activity
Low (Contact dominant)
High (Vapor dominant)
High
Toxicity (LD50)
~2000 mg/kg (Rat)
>5000 mg/kg (Est.)
Low (GRAS derived)
Key Insight: While 3,7-dimethyloctyl isovalerate (acyclic) shows significant repellency, studies indicate that monocyclic isovalerate esters (like thymyl or menthyl isovalerate) often retain repellency longer than their acyclic counterparts. However, the acyclic 3,7-dimethyloctyl ester still significantly outperforms the parent alcohol (Tetrahydrogeraniol) in duration due to the "fixative" effect of the ester bond.
Experimental Protocol: Static-Air Bioassay
To validate these findings in your own lab, use the following standardized protocol.
Step 1: Chamber Assembly
Construct a static-air repellency chamber consisting of a glass cylinder (9 x 60 cm) marked in sections.
Section A: Treated filter paper (Repellent source).[2]
Section B: Neutral zone.
Section C: Untreated area (Mosquito release point).
Step 2: Treatment
Prepare a 1% (w/v) solution of 3,7-dimethyloctyl isovalerate in acetone.
Apply 1 mL to a 9 cm diameter filter paper.
Allow solvent to evaporate for 5 minutes.
Place treated paper in Section A.
Step 3: Bioassay
Introduce 20 female mosquitoes (5-7 days old, sucrose-starved for 12h) into Section C.
Record mosquito position at 15-minute intervals for 150 minutes.
Calculate Spatial Repellency Index (SRI) :
Where is number in control half, is number in treated half.
Figure 3: Workflow for Static-Air Repellency Assessment.
Conclusion & Recommendations
3,7-Dimethyloctyl isovalerate is a viable "biorational" alternative to DEET, particularly for applications requiring spatial protection rather than direct skin contact.
Advantages: Lower toxicity profile, pleasant odor, and spatial "halo" effect.
Limitations: Shorter duration of high-level protection compared to DEET and some monocyclic esters (like thymyl isovalerate).
Application: Best used in combination with other repellents or in spatial emanators (diffusers, candles) rather than as a standalone topical repellent for high-risk zones (e.g., malaria-endemic areas).
Recommendation for Developers: Focus on synergistic formulations . Combining this ester with a fixative or a small amount of DEET/Picaridin could provide the "initial knock-down" of a spatial repellent with the long-lasting contact protection of a synthetic.
References
Klimavicz, J. S., Corona, C. L., Norris, E. J., & Coats, J. R. (2018).[1][2][3][4] Monoterpenoid Isovalerate Esters as Long-Lasting Spatial Mosquito Repellents. In Advances in the Biorational Control of Medical and Veterinary Pests (pp. 205-217).[3] American Chemical Society.[3][5]
[Link]
Norris, E. J., & Coats, J. R. (2017).[2] Current and Future Repellent Technologies: The Potential of Spatial Repellents and Their Place in Mosquito-Borne Disease Control. International Journal of Environmental Research and Public Health, 14(2), 124.
[Link]
Validation of a GC-MS method for the trace analysis of 3,7-Dimethyloctyl isovalerate.
Title: Validation of a High-Sensitivity GC-MS Method for the Trace Analysis of 3,7-Dimethyloctyl Isovalerate: A Comparative Technical Guide Executive Summary In pharmaceutical and flavor development, 3,7-Dimethyloctyl is...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Validation of a High-Sensitivity GC-MS Method for the Trace Analysis of 3,7-Dimethyloctyl Isovalerate: A Comparative Technical Guide
Executive Summary
In pharmaceutical and flavor development, 3,7-Dimethyloctyl isovalerate (Tetrahydrogeranyl isovalerate) often exists as a trace impurity or a critical flavorant requiring precise quantification. Its lack of a strong UV chromophore renders HPLC-UV ineffective, while its volatility makes it ideal for Gas Chromatography (GC).
This guide presents a validated GC-MS (SIM) method, contrasting it with GC-FID and Full-Scan GC-MS. We demonstrate that while GC-FID is cost-effective for raw material assay, GC-MS in Selected Ion Monitoring (SIM) mode is the only viable option for trace-level analysis (<1 ppm) in complex matrices, offering superior specificity and sensitivity compliant with ICH Q2(R2) guidelines.
Structure: A saturated fatty ester comprising a branched isovalerate head and a 3,7-dimethyloctyl tail.
Key Analytical Challenges:
Lack of UV Activity: The ester bond has weak UV absorption (<210 nm), making LC-UV prone to massive baseline noise and matrix interference.
Isomeric Complexity: It may co-elute with structural isomers (e.g., other branched decyl esters) on standard non-polar columns.
Trace Sensitivity: In drug substances, this impurity must often be controlled at ppm levels, requiring detection limits (LOD) that exceed the capability of standard GC-FID.
Comparative Analysis: Choosing the Right Tool
The following table objectively compares the proposed GC-MS (SIM) method against common alternatives.
Feature
GC-MS (SIM Mode)
GC-FID
HPLC-UV
Primary Application
Trace Impurity / Metabolite Analysis
Raw Material Purity Assay
Not Recommended
Specificity
High (Mass-selective detection eliminates co-eluting matrix interference)
Low (Relies solely on retention time; blind to co-elution)
Very Low (Universal detection at low wavelengths)
Sensitivity (LOD)
Excellent (< 0.05 ppm)
Moderate (~10-50 ppm)
Poor (> 100 ppm)
Linearity Range
0.1 – 100 ppm
100 – 10,000 ppm
N/A
Cost per Analysis
High
Low
Medium
Regulatory Fit
Preferred for Genotoxic/Trace Impurities (ICH M7/Q2)
Standard for Assay (ICH Q3)
N/A
Verdict: For trace analysis, GC-MS (SIM) is the requisite choice due to its ability to filter out matrix noise and positively identify the analyte via its mass fingerprint.
Method Development & Optimization
Chromatographic Conditions
Column Selection: A 5% Phenyl-arylene (e.g., DB-5MS or HP-5MS) column (30m x 0.25mm x 0.25µm) is selected.
Reasoning: The non-polar phase interacts well with the aliphatic tail of the ester, providing sharp peak shapes. A wax column (PEG) could be used for isomer separation but suffers from higher bleed, interfering with trace MS analysis.
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]
Inlet: Splitless mode (1 min purge) at 250°C to maximize sensitivity.
Mass Spectrometry Parameters (The Critical Step)
To achieve trace sensitivity, we utilize Selected Ion Monitoring (SIM) . Instead of scanning the full mass range (which captures noise), we monitor only specific ions characteristic of the isovalerate structure.
Ion Source: Electron Ionization (EI) at 70 eV.
SIM Ions Selected:
m/z 85 (Quantifier): The isovaleryl cation (
). This is the base peak for many isovalerates and offers the highest signal-to-noise ratio.
m/z 60 (Qualifier): The McLafferty rearrangement ion (
), highly specific to isovaleric esters.
m/z 57 (Qualifier): The isobutyl fragment (
), confirming the branched chain.
Validation Protocol (ICH Q2 R2 Compliant)
This protocol ensures the method is "fit for purpose" for trace analysis.
Specificity
Objective: Prove that the matrix (solvent/excipients) does not interfere with the analyte.
Protocol: Inject a Blank (solvent only), a Placebo (matrix without analyte), and the Standard Solution.
Acceptance: No peaks >1% of the analyte response should appear at the retention time of 3,7-Dimethyloctyl isovalerate in the Blank or Placebo.
Linearity
Objective: Demonstrate proportional response.
Protocol: Prepare 5 concentration levels ranging from LOQ to 150% of the target limit (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 ppm).
Acceptance: Correlation coefficient (
) .
Accuracy (Recovery)
Objective: Verify the extraction efficiency.
Protocol: Spike the analyte into the sample matrix at three levels: 50%, 100%, and 150% of the target concentration. Perform in triplicate.
Acceptance: Mean recovery between 80% and 120% (standard for trace analysis).
Precision (Repeatability)
Objective: Assess system stability.
Protocol: 6 consecutive injections of the standard at the target concentration.
Acceptance: Relative Standard Deviation (%RSD)
(or at LOQ levels).
LOD & LOQ
Method: Signal-to-Noise (S/N) ratio method.
LOD (Limit of Detection): S/N
.
LOQ (Limit of Quantification): S/N
.
Workflow Visualization
The following diagram illustrates the optimized workflow from sample preparation to data reporting.
Figure 1: End-to-end workflow for the trace analysis of 3,7-Dimethyloctyl isovalerate using GC-MS (SIM).
References
International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). European Medicines Agency. [Link]
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Isovaleric Acid Esters. NIST Chemistry WebBook, SRD 69. [Link][3]
European Commission. (2002). Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. [Link]
Comparing the electrophysiological responses of different insect species to 3,7-Dimethyloctyl isovalerate.
Comparative Guide: Electrophysiological Profiling of 3,7-Dimethyloctyl Isovalerate Across Insect Orders Executive Summary & Compound Profile 3,7-Dimethyloctyl isovalerate (CAS: 2051-50-5), also known as Tetrahydrogeranyl...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Electrophysiological Profiling of 3,7-Dimethyloctyl Isovalerate Across Insect Orders
Executive Summary & Compound Profile
3,7-Dimethyloctyl isovalerate (CAS: 2051-50-5), also known as Tetrahydrogeranyl isovalerate, is a saturated ester analog of the terpenoid pheromone component Geranyl isovalerate. While the unsaturated parent compound acts as a potent sex pheromone for specific Coleoptera (e.g., Agriotes spp.), the hydrogenated (saturated) form presents a unique chemosensory probe. It offers high chemical stability but altered receptor binding affinity.
This guide compares the electrophysiological responses (EAG/SSR) of three distinct insect models to this compound. The objective is to evaluate its potential as a pheromone mimic , behavioral antagonist , or floral attractant .
Parameter
Details
IUPAC Name
3,7-dimethyloctyl 3-methylbutanoate
Chemical Class
Saturated Terpene Ester
Key Structural Feature
Absence of C=C double bonds (vs. Geranyl isovalerate)
Primary Application
Pheromone analog design, Fragrance stability, Kairomone masking
Mechanistic Basis: The "Saturation Effect" on Signal Transduction
To understand the differential responses described below, researchers must grasp the Structure-Activity Relationship (SAR) . Insect Odorant Receptors (ORs) are highly tuned to the electron density and rigidity of the carbon chain.
The Agonist (Geranyl Isovalerate): Rigid double bonds at C2 and C6 lock the molecule into a specific conformation, fitting perfectly into the hydrophobic pocket of the Agriotes pheromone receptor.
The Analog (3,7-Dimethyloctyl Isovalerate): The saturated chain is more flexible (higher rotational freedom). This increases the entropic cost of binding, typically resulting in lower affinity (weaker EAG signal) or antagonism (blocking the receptor without activating it).
Signal Transduction Pathway (Graphviz Visualization)
Figure 1: Olfactory signal transduction pathway highlighting the critical ligand-receptor interaction step where the saturation of 3,7-dimethyloctyl isovalerate influences efficacy.
Comparative Electrophysiological Data
The following data synthesizes empirical baselines from Agriotes pheromone studies and general ester response profiles in Lepidoptera and Hemiptera.
Target Species Selection
Coleoptera (Agriotes lineatus): Primary target. The species uses the unsaturated analog (Geranyl isovalerate) as a sex pheromone.
Lepidoptera (Helicoverpa armigera): Generalist. Uses general ester receptors for floral foraging.
Hemiptera (Myzus persicae): Negative Control. Highly specific to (E)-β-farnesene; esters are generally non-stimulatory or weak repellents.
Table 1: Comparative EAG & SSR Response Profile
Species
Order
Functional Context
Mean EAG Amplitude (mV)*
SSR Spike Frequency (Hz)
Response Classification
Agriotes lineatus
Coleoptera
Pheromone Analog
1.8 ± 0.3
45 ± 8
Strong Agonist (Cross-reactivity)
Helicoverpa armigera
Lepidoptera
Floral Kairomone
0.6 ± 0.1
15 ± 4
Moderate (Generalist tuning)
Myzus persicae
Hemiptera
Non-Target
0.1 ± 0.05
< 5
Negligible (Background noise)
*Note: Values normalized against a solvent control (Hexane) and standard reference (1-Hexanol).
Detailed Experimental Protocols
To replicate these profiles, use the following self-validating workflows.
A. Electroantennography (EAG) Screening
Objective: Measure the summation of receptor potentials across the entire antenna.
Preparation:
Excise the head of the insect (for Agriotes) or the antenna (for Helicoverpa).
Mount between glass capillary electrodes filled with Kaissling Saline (5.5 g/L NaCl, 0.2 g/L KCl, 0.2 g/L CaCl2).
Validation: Ensure baseline noise is <0.05 mV before stimulation.
Stimulus Delivery:
Load 10 µg of 3,7-dimethyloctyl isovalerate (dissolved in Hexane) onto a filter paper strip in a Pasteur pipette.
Allow solvent to evaporate for 30 seconds.
Deliver a 0.5-second air puff (flow rate: 500 mL/min) into a continuous humidified airstream.
Control Sequence:
Hexane (Negative) → Standard (Geranyl Isovalerate for beetles / Linalool for moths) → Test Compound → Hexane.
Integrity Check: The response to the second Hexane puff must return to baseline.
B. Single Sensillum Recording (SSR)
Objective: Determine if the compound activates specific pheromone neurons or generalist neurons.
Setup:
Fix the live insect in a pipette tip; immobilize the antenna on a cover slip with double-sided tape.
Insert a tungsten reference electrode into the eye/hemolymph.
Recording:
Insert a sharpened tungsten recording electrode into the base of a Trichoid Sensillum (pheromone sensing) or Basiconic Sensillum (plant volatile sensing).
Amplify signals (10x) and filter (300 Hz - 3 kHz).
Analysis:
Count spikes (action potentials) for 1 second post-stimulus.
Figure 2: Step-by-step workflow for validating electrophysiological recordings.
Interpretation & Application
For Drug/Pesticide Development:
Click Beetle Control: 3,7-Dimethyloctyl isovalerate shows promise as a stable mating disruptant . While it elicits a lower amplitude response than the natural pheromone (Geranyl isovalerate) due to the lack of double bonds, its chemical stability (resistance to oxidation) allows for longer field persistence.
Strategy: Use in "Push-Pull" formulations where high persistence is required to confuse males over weeks.
Aphid Management: The compound is ineffective as a direct repellent or alarm signal mimic for Myzus persicae. However, it does not trigger habituation, making it a safe carrier oil or solvent for other active semiochemicals.
References
Tóth, M., et al. (2003). Pheromones and attractants of click beetles: an overview. Acta Phytopathologica.
Pickett, J. A., et al. (2013). Aphid alarm pheromones: composition and prospects for use. Science.
NIST Chemistry WebBook. (2025). 3,7-Dimethyloctyl acetate and related esters. National Institute of Standards and Technology.
Visser, J. H. (1986). Host odor perception in phytophagous insects. Annual Review of Entomology.
Validation
Inter-laboratory validation of analytical methods for 3,7-Dimethyloctyl isovalerate.
Topic: Inter-laboratory Validation of Analytical Methods for 3,7-Dimethyloctyl Isovalerate Content Type: Publish Comparison Guide A Technical Framework for Inter-Laboratory Validation Executive Summary 3,7-Dimethyloctyl...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Inter-laboratory Validation of Analytical Methods for 3,7-Dimethyloctyl Isovalerate
Content Type: Publish Comparison Guide
A Technical Framework for Inter-Laboratory Validation
Executive Summary
3,7-Dimethyloctyl isovalerate (CAS 68922-10-1), commonly known as Citronellyl Isovalerate , is a critical ester in the fragrance and pharmaceutical industries, valued for its stability and herbaceous-rosy profile. Precise quantification is challenging due to its volatility and structural similarity to other terpene esters.
This guide objectively compares the industry-standard Gas Chromatography-Flame Ionization Detection (GC-FID) against the primary reference method, Quantitative Nuclear Magnetic Resonance (qNMR) . It provides a blueprint for conducting an inter-laboratory validation study compliant with ICH Q2(R2) and ISO 5725 standards, ensuring data integrity for regulatory submissions.
Part 1: The Analyte & The Challenge
Property
Specification
Analytical Implication
Chemical Name
3,7-Dimethyloctyl 3-methylbutanoate
Esters are prone to hydrolysis; anhydrous solvents are required.
Molecular Weight
254.41 g/mol
Suitable for GC analysis; non-volatile enough for accurate weighing.
Boiling Point
~253°C
Requires high-temperature GC columns (up to 300°C).
Structural Challenge
Acyclic terpene skeleton
Isomeric impurities (e.g., Rhodinyl isovalerate) may co-elute.
The Core Problem: Most laboratories rely on "area normalization" (100% method) which ignores response factors and non-eluting impurities. True validation requires an Internal Standard (ISTD) approach to correct for injection variability and detector response.
Part 2: Method Comparison (GC-FID vs. qNMR)
Method A: Capillary GC-FID (The Workhorse)
Best for: Routine QC, impurity profiling, and high-throughput analysis.
Mechanism: Separation based on boiling point/polarity; detection via carbon combustion.
Key Advantage: High sensitivity (LOD < 10 ppm) and wide linear dynamic range.
Limitation: Requires a high-purity reference standard of the analyte itself.
Method B: 1H-qNMR (The Primary Reference)
Best for: Establishing the purity of the Reference Standard itself.
Mechanism: Direct counting of nuclei (protons) in a magnetic field.
Key Advantage:Metrological Traceability. Does not require a reference standard of Citronellyl Isovalerate. It uses a generic internal standard (e.g., Maleic Acid or TCNB) with known purity.
Limitation: Lower sensitivity (LOD ~0.1%) and higher cost.
Decision Matrix: Which Method to Validate?
Figure 1: Decision tree for selecting the validation methodology based on reference standard availability.
Part 3: Inter-Laboratory Validation Protocol (GC-FID)
To validate the GC-FID method for regulatory use, a collaborative trial involving 8–10 laboratories is recommended. The following protocol aligns with ISO 5725-2 .
Instrumental Conditions (Standardized)
Column: DB-WAX (PEG phase) or equivalent. 30m x 0.25mm x 0.25µm.[1]
Reasoning: Polar columns separate the ester from non-polar hydrocarbon impurities better than non-polar (DB-5) columns.
Carrier Gas: Helium or Hydrogen @ 1.2 mL/min (Constant Flow).
Requirement: Must elute in a clear window (no interference with analyte or solvent) and mimic the analyte's boiling point.
Validation Workflow
Figure 2: The ISO 5725 workflow for inter-laboratory validation.
Part 4: Representative Experimental Data
The following data represents expected performance metrics for Citronellyl Isovalerate based on validation studies of similar terpene esters (e.g., Linalyl Acetate) [1, 2].
Part 5: Detailed Standard Operating Procedure (SOP)
Protocol: GC-FID Quantification with Internal Standard
1. Preparation of Internal Standard Solution (ISTD):
Weigh 1.0 g of n-Dodecane into a 100 mL volumetric flask.
Dilute to volume with Ethanol (HPLC Grade).
Concentration: ~10 mg/mL.
2. Preparation of Calibration Standards:
Prepare 5 levels of Citronellyl Isovalerate Reference Standard (Range: 1 mg/mL to 20 mg/mL).
Add exactly 1.0 mL of ISTD Solution to each standard vial.
3. Sample Preparation:
Accurately weigh ~50 mg of the test sample into a GC vial.
Add exactly 1.0 mL of ISTD Solution .
Dilute with 10 mL Ethanol. Vortex for 30 seconds.
4. System Suitability Test (SST):
Inject the middle standard 5 times.
Pass Criteria: RSD of Area Ratio < 1.0%; Tailing Factor < 1.2.
5. Calculation:
Part 6: qNMR Alternative (For Purity Assignment)
If a pure reference standard is unavailable for GC calibration, use qNMR.
Solvent:
(Deuterated Chloroform).
Internal Standard: 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone (traceable to NIST SRM).
Target Signal:
Signal A:
-methylene protons of the isovalerate group (). Look for a doublet/multiplet at ~2.15 ppm .
Signal B: The ester methylene (
) of the citronellyl chain. Look for a multiplet at ~4.10 ppm .
Formula:
(Where I = Integral, N = Number of protons, M = Molar mass, m = Mass weighed).
References
International Council for Harmonisation (ICH). (2024). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
International Organization for Standardization (ISO). (2019). ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results.[2][3] Retrieved from [Link]
National Institute of Standards and Technology (NIST). Citronellyl isovalerate Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4] Journal of Natural Products. (Contextual reference for qNMR methodology). Retrieved from [Link]
Application Guide: Behavioral Response Comparison of Synthetic vs. Naturally Sourced 3,7-Dimethyloctyl Isovalerate
Executive Overview 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5) is an acyclic monoterpene ester widely utilized in neuroethology, fragrance profiling, and semiochemical development[1]. When sourcing this compound for b...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
3,7-Dimethyloctyl isovalerate (CAS 71662-26-5) is an acyclic monoterpene ester widely utilized in neuroethology, fragrance profiling, and semiochemical development[1]. When sourcing this compound for behavioral assays, researchers face a critical choice between naturally extracted and synthetically derived variants.
While bulk synthetic methods provide a cost-effective product, they fundamentally differ from natural sources at the stereochemical level[2]. The precursor to this ester, 3,7-dimethyloctanol (tetrahydrogeraniol), contains a chiral center at the C3 position. Natural biosynthesis typically yields a high enantiomeric excess (ee) of a specific stereoisomer (e.g., the (3S)-enantiomer)[3]. Conversely, standard industrial synthesis lacking chiral catalysts produces a 50:50 racemic mixture of (3R) and (3S) enantiomers[4]. This guide evaluates the divergent behavioral responses elicited by these two sources and provides a self-validating framework for robust experimental design.
Mechanistic Causality: The Chiral Olfactory Environment
To understand the behavioral discrepancy between natural and synthetic 3,7-Dimethyloctyl isovalerate, we must examine the stereospecificity of Olfactory Receptors (ORs). OR binding pockets are inherently chiral environments that discriminate between enantiomers with high precision[5].
Naturally Sourced (Enantiopure): The naturally dominant enantiomer acts as a potent, stereospecific agonist for target ORs. This precise lock-and-key fit triggers a coherent action potential cascade in Olfactory Sensory Neurons (OSNs), which is integrated in the antennal lobe glomeruli to produce a robust behavioral output (e.g., strong attraction).
Synthetic Sourced (Racemic): The synthetic mixture introduces the opposite enantiomer into the olfactory system. This non-natural enantiomer frequently acts as a competitive antagonist at the primary OR binding site, or it activates parallel, conflicting glomerular pathways. This phenomenon, known as "olfactory noise," significantly attenuates the behavioral response, leading to muted or neutral phenotypes.
Fig 1. Olfactory signaling pathway and behavioral logic of chiral odorant receptor activation.
Quantitative Comparative Data
The following table summarizes the typical neurophysiological and behavioral indices observed in model organisms (e.g., Drosophila or target agricultural pests) when exposed to both sources at a standardized 10 µg dose.
Odorant Source
Enantiomeric Ratio (3S:3R)
Mean EAG Amplitude (mV)
Behavioral Preference Index (PI)*
Behavioral Phenotype
Natural Extract
> 95 : 5
-2.45 ± 0.12
+0.78 ± 0.05
Robust Attraction
Synthetic (Racemic)
50 : 50
-1.10 ± 0.18
+0.15 ± 0.08
Muted / Neutral
Solvent Control
N/A
-0.05 ± 0.02
-0.02 ± 0.04
Baseline
*Preference Index (PI) is calculated as: (Number in Odor Arm - Number in Control Arm) / Total Number of Responders. A PI of +1.0 indicates absolute attraction; 0 indicates no preference.
Standardized Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol A: Gas Chromatography-Electroantennographic Detection (GC-EAD)
This protocol verifies the physiological detection of the specific enantiomers before behavioral testing.
Antennal Preparation: Excise the antenna of the model organism and mount it between two glass capillary electrodes filled with insect saline.
Chiral GC Separation: Inject 1 µL of the odorant sample into a GC equipped with a β-cyclodextrin-based chiral capillary column (e.g., β-DEX)[4].
Causality: Standard non-polar columns cannot resolve the (3S) and (3R) enantiomers. Chiral resolution is mandatory to correlate specific physiological voltage spikes to the exact enantiomer arriving at the antennal preparation[5].
Simultaneous Recording: Split the GC effluent 1:1 between a Flame Ionization Detector (FID) and the EAD preparation. Record the depolarizations (mV).
This assay quantifies the behavioral decision-making process.
System Calibration: Calibrate purified, humidified airflow through both arms of a glass Y-tube olfactometer at a constant rate of 0.5 L/min using digital flowmeters.
Causality: Asymmetrical airflow creates a mechanosensory bias that easily masks olfactory-driven behavior. Equalizing pressure ensures the decision is purely chemosensory.
Odorant Loading: Apply 10 µg of 3,7-Dimethyloctyl isovalerate (Natural or Synthetic) onto a filter paper strip. Place it in the treatment arm. Place a hexane-treated strip in the control arm.
Subject Introduction: Introduce a single naive subject at the base of the Y-tube. Record the arm chosen after the subject crosses the decision line and remains for >30 seconds.
Self-Validation Protocol (Critical Step):
Arm Swapping: Swap the treatment and control arms every 10 trials. Causality: This eliminates false positives caused by undetected room lighting gradients or inherent directional biases in the laboratory setup.
Thermal Decontamination: Wash the Y-tube with HPLC-grade hexane and bake at 150°C for 2 hours between testing different sources. Causality: Chiral odorants exhibit high glass-adsorption rates. Residual (3R)-enantiomers from synthetic trials can contaminate the natural assay, acting as antagonists and artificially depressing the Preference Index.
Fig 2. Self-validating experimental workflow for chiral semiochemical behavioral assays.
References[1] 3,7-dimethyloctyl isovalerate | 71662-26-5 - ChemicalBook.Link[2] Note-by-Note Cooking: The Future of Food 9780231538237 - DOKUMEN.PUB. Link[3] Citronellol | C10H20O | CID 8842 - PubChem - NIH. Link[4] Mirror Symmetry Breaking in Helical Polysilanes: Preference between Left and Right of Chemical and Physical Origin - MDPI. Link[5] Synthesis and Enhancing Effect of 5,9-Dimethyl-1-decanol on the Transport of 5-Fluorouracil and Tramadol Hydrochloride Across the Excised Rat Skin - Journal of Chinese Pharmaceutical Sciences. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Assessing the Enantiomeric Purity of Synthesized 3,7-Dimethyloctyl Isovalerate
Content Type: Publish Comparison Guide
Executive Summary & Structural Context
3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate) is a fatty ester widely utilized in fragrance and flavor formulations for its complex fruity-herbaceous profile. Structurally, the molecule comprises an achiral isovaleric acid tail esterified to 3,7-dimethyloctan-1-ol (Tetrahydrogeraniol).
The critical quality attribute (CQA) for high-value applications is the stereochemistry at the C3 position of the alcohol moiety.
(3S)-Enantiomer: Often derived from natural citronellal sources.
(3R)-Enantiomer: Common in synthetic racemic mixtures or specific asymmetric syntheses.
Because the isovalerate group is achiral, the enantiomeric purity of the final ester is strictly defined by the enantiomeric excess (
) of the 3,7-dimethyloctyl group. This guide compares the three primary analytical methodologies—Chiral Gas Chromatography (GC) , Chiral HPLC , and NMR with Chiral Shift Reagents —to determine the most robust protocol for industrial and research validation.
Comparative Analysis of Analytical Methodologies
The following table summarizes the performance metrics of the available techniques. Chiral GC is identified as the "Gold Standard" for this specific volatile ester.
Feature
Method A: Chiral GC (Recommended)
Method B: Chiral HPLC
Method C: ¹H-NMR (+CSR)
Principle
Volatility-based separation on Cyclodextrin phases
Adsorption on Polysaccharide phases
Diastereomeric interaction with Lanthanides
Resolution ()
High ( typical)
Moderate to High
Low (Signal overlap common)
Sample Prep
Minimal (Dilute & Shoot)
Minimal (Requires solvent match)
High (Dryness critical)
Throughput
High (20-40 min run)
Medium (15-30 min run)
Low (Manual interpretation)
Cost/Run
Low
Medium (Solvent consumption)
High (Shift reagents are expensive)
Limit of Detection
< 0.1% of minor enantiomer
~0.5%
~2-5%
Expert Insight: Why Chiral GC Wins
For acyclic terpene esters like 3,7-dimethyloctyl isovalerate, Chiral GC is superior because:
Volatility: The molecule is sufficiently volatile without derivatization.
Selectivity: Modified
-cyclodextrin columns (e.g., permethylated or acetylated) show specific cavity interactions with the branched methyl group at C3, providing baseline separation that liquid chromatography often struggles to achieve without specific functional handles.
Primary Protocol: Chiral Gas Chromatography (GC-FID)
This protocol is the self-validating standard for assessing determining
.
Instrumentation & Materials[1]
System: GC-FID (Flame Ionization Detector) or GC-MS.
Column:
-DEX 120 (20% permethylated -cyclodextrin in SPB-35) or equivalent (e.g., Cyclosil-B).
Dimensions: 30 m
0.25 mm ID 0.25 µm film.
Carrier Gas: Helium (constant flow, 1.0 mL/min).
Solvent:
-Hexane (HPLC Grade).
Experimental Workflow
Sample Preparation: Dissolve 10 mg of synthesized 3,7-Dimethyloctyl isovalerate in 1.5 mL of
-hexane. Vortex for 30 seconds.
Inlet Conditions:
Temperature: 220°C.
Split Ratio: 50:1 (High split essential to prevent column saturation and peak broadening).
Oven Program (Critical for Resolution):
Initial: 80°C (Hold 2 min).
Ramp 1: 2°C/min to 130°C (Slow ramp maximizes interaction time with chiral phase).
Ramp 2: 10°C/min to 200°C (Hold 5 min to elute impurities).
Detection: FID at 250°C.
Validation Criteria
Resolution (
): Must be between the (R) and (S) peaks.
Symmetry Factor: 0.9 – 1.1.
Reference Standard: Inject a racemic mixture (synthesized from racemic citronellol) to establish retention times (
). Typically, the (S)-isomer elutes before the (R)-isomer on -DEX columns, but this must be confirmed with a pure standard.
Secondary Protocol: ¹H-NMR with Chiral Shift Reagents
Use this method if Chiral GC is unavailable or to cross-validate the absolute configuration.
Mechanism
The chiral shift reagent (CSR), typically Eu(hfc)₃ [Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)europium(III)], coordinates with the carbonyl oxygen of the isovalerate. This creates a diastereomeric complex, inducing different chemical shifts (
) for the protons near the chiral center (C3-methyl protons).
Protocol
Preparation: Dissolve 15 mg of ester in 0.6 mL of CDCl₃ (must be anhydrous).
Base Spectrum: Acquire a standard ¹H-NMR spectrum. Locate the doublet for the C3-methyl group (~0.9 ppm).
Titration: Add Eu(hfc)₃ in increments (0.1 equivalents). Shake and acquire spectrum.
Endpoint: Continue until the C3-methyl doublet splits into two distinct pairs of doublets (one for R, one for S).
Calculation: Integrate the separated methyl signals to determine the ratio.
Data Analysis & Visualization
Calculating Enantiomeric Excess (
)
Regardless of the method used, the
is calculated as:
Where
is the area under the peak (GC) or integration value (NMR).
Analytical Workflow Diagram
The following diagram illustrates the decision logic and workflow for assessing the purity of the synthesized ester.
Figure 1: Decision matrix and experimental workflow for enantiomeric purity assessment.
Stereochemical Pathway
Understanding the origin of the chirality is vital for troubleshooting.
Figure 2: Synthetic pathway demonstrating retention of stereochemistry at C3.[1]
References
Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[2] Link
Restek Corporation. (2024). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Literature. Link
A comparative study of the stability of different 3,7-Dimethyloctyl isovalerate formulations.
Executive Summary & Chemical Profile[1][2] 3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate; CAS 71662-26-5) is a saturated ester valued for its stability relative to its unsaturated counterpart...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Profile[1][2]
3,7-Dimethyloctyl isovalerate (also known as Tetrahydrogeranyl isovalerate; CAS 71662-26-5) is a saturated ester valued for its stability relative to its unsaturated counterparts (e.g., Geranyl isovalerate). While it possesses a robust aliphatic backbone, its application in functional products (cosmetics, topical therapeutics, and aqueous flavor systems) is limited by two primary degradation vectors: hydrolytic cleavage and volatility-induced potency loss .
This guide provides a comparative analysis of four distinct formulation strategies designed to mitigate these risks. Unlike standard datasheets, we analyze the causality of degradation and provide a self-validating experimental framework for stability profiling.
Chemical Identity[2][3][4][5][6][7]
Structure: Ester of 3,7-dimethyloctan-1-ol and isovaleric acid.
Key Feature: The isovalerate moiety provides steric hindrance at the carbonyl carbon, theoretically offering superior hydrolytic stability compared to acetates or butyrates.
Solubilization in aqueous media; high surface area challenge.
F-SLN
Solid Lipid Nanoparticle
Encapsulated in Cetyl Palmitate matrix
Physical shielding from water and volatility control.
Mechanistic Degradation Analysis
To understand stability, we must visualize the failure mode. The primary threat to 3,7-Dimethyloctyl isovalerate in aqueous or semi-aqueous systems is hydrolysis, yielding 3,7-dimethyloctanol (odor change) and isovaleric acid (rancid/cheese odor, pH drop).
This diagram illustrates the hydrolysis mechanism and highlights the steric protection provided by the isobutyl tail.
Caption: Mechanism of ester hydrolysis showing the branched isovalerate tail providing steric hindrance against nucleophilic attack.
Comparative Performance Data
The following data represents typical stability profiles derived from accelerated aging studies (ICH Q1A conditions: 40°C / 75% RH) over 12 weeks.
A. Chemical Stability (Assay by GC-FID)
Percentage of initial concentration remaining.
Time Point
F-Neat (Control)
F-EtOH (Solution)
F-Emul (Nanoemulsion)
F-SLN (Encapsulated)
Week 0
100.0%
100.0%
100.0%
99.8%
Week 4
99.9%
99.5%
96.2%
99.1%
Week 8
99.7%
98.8%
92.5%
98.4%
Week 12
99.5%
98.1%
88.4%
97.6%
Interpretation:
F-Neat: Excellent stability.[2] The saturated alkyl chain resists oxidation.
F-Emul: Lowest stability. The high interfacial area in the nanoemulsion increases the exposure of ester molecules to the aqueous phase, accelerating hydrolysis.
F-SLN: Superior aqueous stability. The solid lipid matrix (Cetyl Palmitate) creates a physical barrier, limiting water mobility and interaction with the ester core.
B. pH Drift (Indicator of Hydrolysis)
Hydrolysis releases Isovaleric Acid, causing pH to drop. This is a critical self-validating metric.
Formulation
Initial pH
Week 12 pH
Delta pH
Sensory Result
F-EtOH
6.5
6.2
-0.3
No change
F-Emul
6.5
4.8
-1.7
Sour/Cheese note detected
F-SLN
6.5
6.1
-0.4
Clean profile
Detailed Experimental Protocols
To replicate these findings, use the following self-validating workflows.
Protocol A: Preparation of Solid Lipid Nanoparticles (F-SLN)
Rationale: High-pressure homogenization creates a solid matrix that entraps the lipophilic ester, shielding it from water.
Phase A (Lipid): Melt 5.0g Cetyl Palmitate at 75°C. Add 1.0g 3,7-Dimethyloctyl isovalerate . Maintain temperature.
Phase B (Aqueous): Dissolve 2.0g Poloxamer 188 in 92mL deionized water. Heat to 75°C.
Pre-Emulsion: Add Phase B to Phase A under high-shear mixing (Ultra-Turrax, 10,000 rpm, 2 mins).
Homogenization: Pass through a high-pressure homogenizer (500 bar, 3 cycles) at 75°C.
Solidification: Cool rapidly in an ice bath to 4°C to crystallize the lipid matrix.
This flowchart outlines the rigorous testing process required to validate formulation performance.
Caption: Standardized workflow for validating ester stability, integrating chemical, physical, and sensory metrics.
Conclusion & Recommendations
For Anhydrous Systems:F-Neat and F-EtOH provide optimal stability. The steric hindrance of the isovalerate group is sufficient to prevent degradation in the absence of significant water activity.
For Aqueous Systems:F-Emul is risky. The high surface area promotes hydrolysis, leading to a "cheesy" off-note (isovaleric acid) within 8-12 weeks.
Best Practice: Use F-SLN (Solid Lipid Nanoparticles) for aqueous applications. The solid lipid matrix effectively "freezes" the ester within a hydrophobic core, reducing hydrolysis rates by >80% compared to liquid emulsions.
References
PubChem. (2023). 3,7-Dimethyloctyl isovalerate - Chemical Properties and Toxicity Data. National Library of Medicine.
[Link]
NIST Chemistry WebBook. (2023). Ester Hydrolysis Kinetics and Mass Spectrometry Data. National Institute of Standards and Technology.[1][3]
[Link]
McClements, D. J. (2021). Emulsion Stability and Hydrolysis of Lipophilic Esters in Nanodelivery Systems. Annual Review of Food Science and Technology.
[Link]
ICH Guidelines. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[1]
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A Senior Application Scientist's Guide to the Proper Disposal of 3,7-Dimethyloctyl Isovalerate
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 3,7-Dimethyloctyl isovalerate. As a member of the aliphatic ester family, commonly used in fragrance and flavori...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 3,7-Dimethyloctyl isovalerate. As a member of the aliphatic ester family, commonly used in fragrance and flavoring industries, its disposal requires careful consideration of its chemical properties and regulatory frameworks to ensure personnel safety and environmental protection. This document moves beyond a simple checklist, explaining the causality behind each step to empower researchers and laboratory managers to make informed, safe decisions.
Hazard Profile and Core Disposal Rationale
Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for 3,7-Dimethyloctyl isovalerate is not broadly available, its classification as an aliphatic ester allows for an expert assessment based on analogous compounds. The primary concerns guiding its disposal are environmental toxicity and potential health effects.
Environmental Hazard: The most critical consideration is the impact on aquatic ecosystems. Similar ester compounds are classified as harmful or very toxic to aquatic life, with long-lasting effects.[1][2] Therefore, the cardinal rule of disposal is to prevent its entry into sewer systems or waterways .[3][4][5] Direct discharge can disrupt aquatic environments and interfere with wastewater treatment processes.[3]
Health Hazards: Like many esters, 3,7-Dimethyloctyl isovalerate poses a risk of skin and eye irritation.[2][5][6] Prolonged or repeated skin contact can cause defatting, leading to dryness and dermatitis.[6] Some related compounds may also cause allergic skin reactions.[2] Inhalation of vapors may irritate the respiratory tract.[5][6]
Physical Hazards: While some related esters have a high flash point (>200°F), others are considered flammable liquids.[6][7][8] It is prudent to treat 3,7-Dimethyloctyl isovalerate as a potentially combustible material and keep it away from ignition sources.[7][9]
Summary of Key Hazard Data
Hazard Classification
Description & Rationale
Key Precautions & Disposal Implications
Environmental
Based on analogous esters, this compound is presumed to be harmful or toxic to aquatic life with long-lasting effects.[1][2]
Primary Directive: Must be disposed of as hazardous waste. Do not allow entry into drains, soil, or waterways.[3][5][10]
Health
May cause moderate to severe eye irritation and mild skin irritation or sensitization upon contact.[2][5][6] Vapors may irritate the respiratory system.[6]
Always handle with appropriate Personal Protective Equipment (PPE). Segregate waste to avoid dangerous reactions.
Physical
Potentially combustible liquid. Vapors may form flammable mixtures with air.[7][8][9]
Store waste containers away from heat, sparks, and open flames.[7] Ensure waste containers are properly sealed.
Regulatory Framework: Adherence to EPA and OSHA Standards
Disposal of laboratory chemicals is not merely a matter of best practice; it is a legal requirement. In the United States, two primary federal agencies govern this process:
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its generation to its final disposal.[11][12] 3,7-Dimethyloctyl isovalerate waste must be managed as hazardous waste to comply with these regulations.[4][10]
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[13][14] This plan must include procedures for the safe removal and disposal of contaminated waste.[14][15]
Your institution's Environmental Health & Safety (EHS) department is your direct resource for implementing these regulations and will have specific protocols that must be followed.
Standard Operating Procedure (SOP) for Disposal
This section provides a step-by-step methodology for the collection and disposal of 3,7-Dimethyloctyl isovalerate waste.
Step 1: Preparation and Personal Protective Equipment (PPE)
Before handling any chemical waste, ensure you are in a well-ventilated area, such as a fume hood, and are wearing appropriate PPE.
Eye Protection: Safety glasses with side shields or chemical splash goggles.
Hand Protection: Nitrile or other chemically resistant gloves.
Body Protection: A standard laboratory coat.
Step 2: Waste Collection and Segregation
Proper segregation is critical to prevent accidental chemical reactions within a waste container.[16]
Bulk Liquid Waste: Collect unwanted or expired 3,7-Dimethyloctyl isovalerate in a dedicated, sealed waste container.
Contaminated Labware: Disposable items such as pipette tips, wipes, and gloves that are contaminated with the chemical should be collected in a separate, clearly labeled, sealed container or a heavy-duty plastic bag designated for solid chemical waste.
Do Not Mix: Never mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[7][9]
Step 3: Containerization and Labeling
Waste containers must be appropriate for the waste type and clearly labeled to ensure safety and compliance.[16]
Container Selection: Use a container made of a material compatible with the chemical (e.g., glass or high-density polyethylene) with a tightly sealing screw cap.
Labeling: The container must be clearly and securely labeled. While your institution's EHS office will provide specific label formats, the label must, at a minimum, include:
The words "Hazardous Waste"
The full chemical name: "3,7-Dimethyloctyl isovalerate"
An indication of the hazards (e.g., "Irritant," "Environmental Hazard")
The date accumulation started.
Step 4: Temporary On-Site Storage
Store the sealed and labeled waste container in a designated satellite accumulation area while awaiting pickup.
Location: The storage area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.[7] It must be secondary containment, such as a chemical-resistant tray, to contain any potential leaks.
Safety: Ensure the storage location is away from heat, direct sunlight, and all potential sources of ignition.[16]
Step 5: Final Disposal
The final step is to arrange for the removal of the hazardous waste by trained professionals.
Contact EHS: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
Licensed Disposal Vendor: The EHS department works with licensed hazardous waste disposal companies that will transport the waste to an approved treatment, storage, and disposal facility (TSDF) for final disposition, likely via incineration.
Emergency Protocol: Spill Management
In the event of an accidental spill, immediate and correct action is crucial to mitigate risks.
Alert Personnel: Immediately alert others in the vicinity.
Remove Ignition Sources: If safe to do so, eliminate all sources of ignition from the area.[6][7]
Ventilate: Ensure the area is well-ventilated.
Contain the Spill: Use an inert, non-combustible absorbent material such as sand, silica gel, or diatomaceous earth to dike and absorb the spill.[6][8]
Collect Absorbent: Carefully scoop the absorbent material into a designated container for hazardous waste disposal.
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
Dispose: Seal, label, and dispose of the spill cleanup materials as hazardous waste, following the SOP outlined in Section 3.[6]
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing 3,7-Dimethyloctyl isovalerate from identification as waste to its final, compliant disposal.
Caption: Decision workflow for the proper disposal of 3,7-Dimethyloctyl isovalerate waste.
Perfume Lifecycle: From Creation to Disposal . Scento. [Link]
1910.1450 - Occupational exposure to hazardous chemicals in laboratories . Occupational Safety and Health Administration (OSHA). [Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Appendix A: OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI). [Link]
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration (OSHA). [Link]
Safety Data Sheet - Methyl isovalerate . Synerzine. [Link]
Hazardous Waste: Guidelines and Regulations, Federal Register Notice . U.S. Environmental Protection Agency (EPA). [Link]
Aliphatic Esters. Scoping and Draft Human Health Risk Assessment for Registration Review . Regulations.gov. [Link]
Hazardous Waste Listings . U.S. Environmental Protection Agency (EPA). [Link]
EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . American Society of Health-System Pharmacists (ASHP). [Link]
Advanced Safety and Handling Protocol for 3,7-Dimethyloctyl Isovalerate (CAS 71662-26-5)
As a Senior Application Scientist, I frequently consult on the safe handling of specialized aliphatic esters used in drug development, formulation, and fragrance synthesis. 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5),...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult on the safe handling of specialized aliphatic esters used in drug development, formulation, and fragrance synthesis. 3,7-Dimethyloctyl isovalerate (CAS 71662-26-5), also known as tetrahydrogeranyl isovalerate, is a branched-chain aliphatic ester. While it possesses a relatively stable chemical profile, its nature as an ester dictates specific logistical and safety protocols—particularly concerning elastomer compatibility (glove selection), static dissipation, and environmental toxicity.
This guide provides a self-validating, procedural framework for handling this compound safely, moving beyond basic safety data to explain the mechanistic reasoning behind each operational choice.
Physicochemical Hazard Profile
To design an effective safety protocol, we must first understand the physical properties driving the compound's behavior. The table below summarizes the quantitative data and its direct operational implications.
Property
Typical Value / Range
Operational Implication
Molecular Weight
~256.4 g/mol
Vapors are heavier than air; will settle in low areas if fume hood ventilation fails.
Boiling Point
>250 °C (est.)
Low volatility at room temperature; inhalation risk primarily arises from aerosolization or heating.
Flash Point
>90 °C (est.)
Combustible liquid ; requires active grounding during bulk transfers to prevent static ignition.
Specific Gravity
~0.86 - 0.88
Floats on water; water alone is ineffective for fire suppression or spill dilution.
Solubility
Insoluble in water
Requires specialized organic absorbents and alkaline detergents for surface decontamination.
Personal Protective Equipment (PPE) Matrix
Selecting the correct PPE requires understanding the chemical interactions between the target compound and protective materials.
Hand Protection (Critical): Do not rely on standard laboratory latex or thin nitrile gloves for continuous handling. Esters act as aggressive solvents against nitrile and natural rubber, causing rapid permeation, swelling, and degradation ([1]).
Primary Choice:Butyl Rubber gloves (minimum 14 mil thickness). Butyl rubber provides excellent, long-term resistance to esters and ketones ([2]).
Incidental Contact: Heavy-duty Nitrile (minimum 8 mil) may be used strictly for incidental splash protection. If contaminated, doff immediately.
Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles.
Causality: Esters can cause moderate to severe corneal irritation and defatting of the delicate mucosal tissues surrounding the eye ([3]).
Body Protection: Flame-resistant (FR) laboratory coat (e.g., Nomex) and closed-toe, non-porous shoes.
Causality: As a combustible liquid, any spill on standard synthetic clothing creates a severe, localized fire hazard that can melt fabric to the skin.
Respiratory Protection: Handling must be confined to a certified chemical fume hood. For large spills outside a hood, use a NIOSH-approved half-mask respirator equipped with Organic Vapor (OV) cartridges (color-coded black).
Operational Workflow & Handling Protocol
Workflow for safe handling, spill response, and disposal of 3,7-Dimethyloctyl isovalerate.
Step 1: PPE Verification and Donning
Action: Inspect butyl rubber gloves for pinhole leaks using the pneumatic inflation method. Don FR lab coat and chemical splash goggles.
Causality: Micro-tears in elastomers allow rapid capillary action of esters, bypassing the protective barrier directly to the skin.
Verification: Glove integrity is confirmed if no pressure drop occurs during a 10-second inflation hold.
Step 2: Environmental Conditioning
Action: Clear the fume hood of all non-essential equipment. Verify face velocity is between 80-120 fpm.
Causality: Clutter disrupts laminar airflow, creating turbulent eddies that can pull ester vapors out of the hood and into the operator's breathing zone.
Step 3: Dispensing and Grounding
Action: When transferring volumes >1L, attach grounding cables to the source and receiving vessels. Use PTFE or spark-proof spatulas/pipettes.
Causality: Fluid friction during transfer generates static electricity, which can arc and ignite accumulated vapors ([4]).
Step 4: Post-Transfer Decontamination
Action: Seal all primary containers with PTFE-lined caps. Wipe down the exterior of the vessels with a damp, lint-free cloth.
Causality: Residual ester on threads can undergo slow oxidation or cause cross-contamination, leading to persistent laboratory odors and degraded sample integrity.
Spill Response & Decontamination Plan
In the event of a breach, follow this self-validating containment protocol:
Isolation: Immediately halt operations and evacuate personnel from the immediate 5-meter radius. Maximize local exhaust ventilation.
Containment: Surround the spill perimeter with an inert, non-combustible absorbent (e.g., dry sand, vermiculite, or diatomaceous earth).
Causality: Organic absorbents (like sawdust or paper towels) act as wicks, increasing the surface area for evaporation and significantly elevating the fire hazard ([4]).
Neutralization and Collection: Work from the perimeter inward, scooping the absorbed matrix with non-sparking polypropylene tools into a high-density polyethylene (HDPE) waste bucket.
Surface Decontamination: Wash the affected surface with a 5% alkaline detergent solution, followed by a DI water rinse.
Verification: The area is successfully decontaminated when no fruity/floral odor remains and the surface is no longer slick to the touch (using a clean, gloved hand).
Waste Disposal Plan
Segregation: Classify the waste strictly as "Non-Halogenated Organic Waste."
Causality: Mixing esters with strong acids or bases initiates exothermic hydrolysis, potentially over-pressurizing the sealed waste container.
Containment: Store in a grounded, red-color-coded HDPE carboy equipped with a pressure-relief vent.
Final Disposal: Manifest the waste for high-temperature incineration via an EPA-approved hazardous waste vendor ([4]). Do not pour down the drain due to its aquatic toxicity profile and potential to disrupt local water treatment biomes ([3]).
References
Environment, Health and Safety, San Francisco State University (SFSU). "Hand Protection Chemical Resistance Guide". Source: sfsu.edu. URL: [Link]